CNX-774
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-[[5-fluoro-4-[3-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN7O3/c1-3-23(35)31-17-5-4-6-18(13-17)32-24-21(27)15-30-26(34-24)33-16-7-9-19(10-8-16)37-20-11-12-29-22(14-20)25(36)28-2/h3-15H,1H2,2H3,(H,28,36)(H,31,35)(H2,30,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLHQJDAUIPZFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CNX-774: A Dual-Mechanism Inhibitor Targeting Bruton's Tyrosine Kinase and Equilibrative Nucleoside Transporter 1
An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals
Executive Summary
CNX-774 is a novel small molecule inhibitor demonstrating a dual mechanism of action with significant therapeutic potential. Initially developed as a potent, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway, recent groundbreaking research has unveiled a second, independent mechanism: the inhibition of Equilibrative Nucleoside Transporter 1 (ENT1). This dual activity positions this compound as a compelling candidate for various malignancies, particularly in overcoming drug resistance. This technical guide provides a comprehensive overview of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against its primary target, BTK, and its effects have been observed in cellular assays. While a specific IC50 for ENT1 is not yet publicly available, its potent inhibition of uridine uptake has been demonstrated.
| Target/Process | Metric | Value | Cell Line/System |
| Bruton's Tyrosine Kinase (BTK) | IC50 | < 1 nM | Biochemical Assay |
| BTK Activity in Cells | IC50 | 1-10 nM | Ramos (Burkitt's Lymphoma) |
| ENT1-mediated Uridine Uptake | Inhibition | Demonstrated | S2-013 (Pancreatic Cancer) |
Core Mechanisms of Action
Irreversible Inhibition of Bruton's Tyrosine Kinase (BTK)
This compound acts as a covalent inhibitor of BTK. This mechanism involves the formation of a permanent bond with a specific cysteine residue within the enzyme's active site, leading to its irreversible inactivation.
Molecular Interaction: this compound possesses an electrophilic Michael acceptor group that specifically targets the sulfhydryl group of Cysteine 481 (Cys481) in the ATP-binding pocket of BTK. This covalent modification effectively blocks the binding of ATP, thereby preventing the autophosphorylation and activation of BTK.
Downstream Signaling Cascade: BTK is a critical signaling node downstream of the B-cell receptor (BCR). Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2). PLCγ2 activation generates the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), which trigger calcium mobilization and activate downstream pathways, including NF-κB and MAP kinase signaling. These pathways are crucial for B-cell proliferation, survival, and differentiation. By irreversibly inhibiting BTK, this compound effectively abrogates this entire signaling cascade.[1]
Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1)
A pivotal discovery has identified ENT1 as a second, functionally distinct target of this compound. This inhibition is independent of its effects on BTK and has profound implications for cancer metabolism, particularly in the context of resistance to certain chemotherapies.
Molecular Interaction: While the precise binding site on ENT1 is still under investigation, it is hypothesized that the Michael acceptor group of this compound forms a covalent bond with a nucleophilic cysteine residue on the transporter protein, similar to its interaction with BTK. This interaction blocks the channel through which nucleosides, such as uridine, are transported into the cell.[2]
Synergy with DHODH Inhibitors: The inhibition of ENT1 by this compound is particularly significant in cancers that have developed resistance to dihydroorotate dehydrogenase (DHODH) inhibitors like brequinar (BQ).[2] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for producing the building blocks of DNA and RNA. Cancer cells can circumvent DHODH inhibition by upregulating the nucleoside salvage pathway, which relies on transporters like ENT1 to import extracellular nucleosides, primarily uridine. By blocking ENT1, this compound shuts down this salvage pathway, leading to a profound depletion of pyrimidine pools and subsequent cell death in DHODH inhibitor-resistant cells.[2][3]
Experimental Protocols
BTK Kinase Assay (Biochemical)
Objective: To determine the in vitro inhibitory activity of this compound against purified BTK enzyme.
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Purified recombinant human BTK, ATP, a biotinylated peptide substrate, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
A dilution series of this compound is prepared in DMSO and pre-incubated with BTK in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the biotinylated peptide substrate.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is stopped by the addition of a detection solution containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and SA-APC.
-
After an incubation period to allow for antibody and streptavidin binding, the TR-FRET signal is measured using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
BTK Autophosphorylation Assay in Ramos Cells (Cell-based)
Objective: To assess the ability of this compound to inhibit BTK activity within a cellular context.
Methodology: Western blotting is used to detect the phosphorylation status of BTK at a key activation site (e.g., Tyr223).
-
Cell Culture: Ramos cells are cultured in appropriate media and serum.
-
Procedure:
-
Ramos cells are pre-treated with varying concentrations of this compound for a specified time.
-
B-cell receptor signaling is stimulated by adding anti-IgM antibody to the cell culture.
-
After a short incubation period, the cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated BTK (p-BTK Tyr223).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is then stripped and re-probed with an antibody against total BTK as a loading control.
-
Densitometry is used to quantify the band intensities, and the ratio of p-BTK to total BTK is calculated to determine the extent of inhibition.[4]
-
Uridine Uptake Assay in Pancreatic Cancer Cells
Objective: To measure the inhibition of ENT1-mediated uridine transport by this compound.
Methodology: This assay typically uses radiolabeled uridine to quantify its uptake by cells.
-
Cell Culture: S2-013 pancreatic cancer cells are grown in a suitable medium.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are pre-incubated with different concentrations of this compound.
-
A solution containing [³H]-uridine is added to each well, and the cells are incubated for a short period to allow for uptake.
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The amount of [³H]-uridine uptake is normalized to the total protein content in each well.
-
The percentage of inhibition of uridine uptake is calculated relative to vehicle-treated control cells.
-
Metabolomic Analysis of Pancreatic Cancer Cells
Objective: To determine the impact of this compound, alone or in combination with a DHODH inhibitor, on the cellular metabolome.
Methodology: Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for global metabolite profiling.
-
Sample Preparation:
-
S2-013 cells are treated with vehicle, this compound, a DHODH inhibitor (e.g., brequinar), or a combination of both for a defined period.
-
Metabolites are extracted from the cells, typically using a cold solvent mixture such as methanol/acetonitrile/water.
-
The extracts are centrifuged to remove cellular debris, and the supernatant is collected and dried.
-
-
LC-MS Analysis:
-
The dried metabolite extracts are reconstituted in a suitable solvent.
-
Samples are injected into a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Metabolites are separated based on their physicochemical properties by the LC column and then detected by the mass spectrometer, which measures their mass-to-charge ratio.
-
-
Data Analysis:
-
The raw data is processed to identify and quantify the relative abundance of different metabolites.
-
Statistical analysis (e.g., principal component analysis, volcano plots) is performed to identify metabolites that are significantly altered between the different treatment groups.
-
Pathway analysis can then be used to determine which metabolic pathways are most affected by the treatments.
-
Conclusion
This compound exhibits a compelling dual mechanism of action, targeting both BTK-driven B-cell signaling and ENT1-mediated nucleoside salvage. This positions it as a promising therapeutic agent, not only for B-cell malignancies but also for overcoming resistance to other targeted therapies in solid tumors like pancreatic cancer. The in-depth understanding of its molecular interactions and cellular effects, as outlined in this guide, provides a solid foundation for further preclinical and clinical investigation of this versatile inhibitor.
References
- 1. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
The Synergistic Anti-Cancer Strategy of CNX-774: A Technical Deep Dive into ENT1 Inhibition
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of CNX-774, a preclinical Bruton tyrosine kinase (BTK) inhibitor, which has been identified as a potent inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1). This document is intended for researchers, scientists, and drug development professionals interested in the fields of oncology, cancer metabolism, and novel therapeutic strategies. Here, we detail the pathway of ENT1 inhibition by this compound, its synergistic effect with dihydroorotate dehydrogenase (DHODH) inhibitors, and the experimental validation of this promising anti-cancer approach, with a focus on pancreatic ductal adenocarcinoma (PDAC).
Core Concept: Overcoming Resistance to DHODH Inhibition
Inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway, have shown significant preclinical efficacy. However, their clinical success has been limited due to intrinsic and acquired resistance mechanisms.[1][2] One key resistance mechanism is the reliance of cancer cells on the nucleoside salvage pathway, which allows them to import extracellular nucleosides, such as uridine, to bypass the block in de novo synthesis.[1][2]
This compound's therapeutic potential in this context arises from its "off-target" effect as an ENT1 inhibitor.[1][2] By blocking ENT1, this compound effectively shuts down the primary route for uridine uptake in cancer cells, thereby closing the escape route for cells treated with DHODH inhibitors like brequinar (BQ).[1][2] This dual-pathway inhibition leads to profound pyrimidine starvation and subsequent cancer cell death.[1][2]
Signaling Pathway and Mechanism of Action
The combination of a DHODH inhibitor and this compound creates a synthetic lethal interaction in cancer cells that are resistant to DHODH inhibition alone. The signaling pathway can be visualized as follows:
Caption: Synergistic action of a DHODH inhibitor and this compound.
Quantitative Data Summary
The synergistic effect of this compound and brequinar has been quantified through various assays. The following tables summarize the key findings from studies on pancreatic cancer cell lines.
Table 1: Drug Concentrations Used in Key Experiments
| Compound | Concentration for Metabolomics | Notes |
| Brequinar (BQ) | 5 µM | A potent and selective DHODH inhibitor. |
| This compound | 2 µM | Used in combination with BQ to assess synergistic effects. |
Table 2: Effects of BQ and this compound on Pyrimidine Metabolite Levels in BQ-Resistant S2-013 Cells
| Metabolite | Treatment | Fold Change vs. Vehicle | p-value |
| UMP | BQ | ~ -2 | < 0.05 |
| BQ + this compound | ~ -10 | < 0.001 | |
| UDP | BQ | ~ -1.5 | < 0.05 |
| BQ + this compound | ~ -8 | < 0.001 | |
| UTP | BQ | ~ -1.5 | < 0.05 |
| BQ + this compound | ~ -9 | < 0.001 |
Note: Fold changes are approximate values based on graphical representations in the source literature and are intended for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments that established the mechanism of action of this compound in combination with DHODH inhibitors.
Cell Viability Assay
This assay determines the effect of drug treatments on cell proliferation and survival.
Experimental Workflow:
Caption: Workflow for assessing cell viability after drug treatment.
Protocol:
-
Cell Seeding: Plate pancreatic cancer cells (e.g., S2-013) in 96-well plates at a density of 2,000-5,000 cells per well. Allow cells to adhere and recover overnight.
-
Drug Preparation: Prepare serial dilutions of brequinar and this compound in the appropriate cell culture medium.
-
Treatment: Treat the cells with the drugs, alone or in combination, at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Use a commercially available cell viability assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Add the reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of viable cells. Plot the results as dose-response curves to calculate IC50 values.
Metabolomic Analysis of Pyrimidine Nucleotides
This protocol outlines the procedure for quantifying the intracellular levels of pyrimidine metabolites following drug treatment.
Experimental Workflow:
Caption: Workflow for metabolomic analysis of drug-treated cells.
Protocol:
-
Cell Culture and Treatment: Culture S2-013 cells in 6-well plates. Treat the cells with vehicle, 5 µM brequinar, 2 µM this compound, or the combination of BQ and this compound for 8 hours.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold saline.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge at high speed to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).
-
Separate the metabolites using a suitable chromatography column and gradient.
-
Detect and quantify the pyrimidine metabolites (UMP, UDP, UTP, etc.) based on their mass-to-charge ratio and retention time.
-
-
Data Analysis:
-
Normalize the metabolite peak areas to an internal standard and the total protein content.
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify significant changes in metabolite levels between the different treatment groups.
-
Conclusion and Future Directions
The identification of this compound as an ENT1 inhibitor has unveiled a powerful strategy to overcome resistance to DHODH inhibitors in cancer.[1][2][3] The synergistic combination of this compound and brequinar effectively targets both the de novo and salvage pathways of pyrimidine synthesis, leading to a profound and selective killing of cancer cells.[1][2] The data strongly support the clinical development of dual DHODH and ENT1 inhibitors for the treatment of pancreatic cancer and potentially other solid tumors that rely on the nucleoside salvage pathway for survival. Further research should focus on optimizing the therapeutic window of this combination, identifying predictive biomarkers of response, and exploring its efficacy in a broader range of cancer types.
References
Dual Molecular Targets of CNX-774: A Technical Guide for Researchers
Introduction: CNX-774 is a potent small molecule inhibitor that has demonstrated significant therapeutic potential. Initially developed as a selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key mediator in B-cell signaling, recent research has unveiled a second, functionally relevant molecular target: the equilibrative nucleoside transporter 1 (ENT1). This dual-targeting capability opens new avenues for therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the interaction of this compound with both of its molecular targets, presenting key quantitative data, detailed experimental methodologies, and relevant signaling pathways.
Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling.[1] It is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[2][3][4]
Mechanism of Inhibition
This compound is an irreversible inhibitor of BTK.[5][6] It forms a covalent bond with a specific cysteine residue (Cys-481) within the ATP-binding site of the BTK enzyme.[5][6] This covalent modification permanently inactivates the kinase, leading to a sustained blockade of BCR signaling.
Quantitative Data
The inhibitory potency of this compound against BTK has been characterized in both biochemical and cellular assays.
| Assay Type | Parameter | Value | Reference(s) |
| Biochemical Assay | IC50 | < 1 nM | [5][6][7] |
| Cellular Assay (Ramos cells) | IC50 | 1-10 nM | [5][6] |
Signaling Pathway
This compound exerts its effect by inhibiting the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation and survival. By irreversibly binding to BTK, this compound blocks these downstream signaling events.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The B-cell receptor signaling pathway as a therapeutic target in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to CNX-774: Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNX-774 is a potent, orally bioavailable small molecule that has emerged as a significant subject of interest in oncology research. Initially developed as an irreversible inhibitor of Bruton's tyrosine kinase (BTK), subsequent mechanistic studies have unveiled a dual function, identifying it as a formidable inhibitor of the equilibrative nucleoside transporter 1 (ENT1). This newly discovered activity has positioned this compound as a promising agent to overcome resistance to conventional cancer therapies, particularly in the context of pancreatic cancer. This technical guide provides a comprehensive overview of the structure, function, and therapeutic mechanism of this compound, with a focus on its synergistic effects with dihydroorotate dehydrogenase (DHODH) inhibitors. Detailed experimental protocols and quantitative data are presented to support further research and development.
Core Concepts: Structure and Dual Mechanism of Action
This compound, with the chemical formula C₂₆H₂₂FN₇O₃ and a molecular weight of 499.5 g/mol , was first characterized as a highly selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It forms a covalent bond with the Cys481 residue within the ATP-binding site of BTK, leading to the inhibition of its kinase activity.[1] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.
More recently, research has illuminated a BTK-independent mechanism of action for this compound that is central to its anti-cancer efficacy in certain contexts. It has been identified as a potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1), also known as SLC29A1.[2][3] ENT1 is a bidirectional, facilitated diffusion transporter responsible for the transport of purine and pyrimidine nucleosides across the plasma membrane. By inhibiting ENT1, this compound effectively blocks the nucleoside salvage pathway, a critical mechanism for nucleotide synthesis in some cancer cells.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound's inhibitory activities.
Table 1: Inhibitory Activity of this compound against Bruton's Tyrosine Kinase (BTK)
| Parameter | Value | Assay Type | Reference |
| IC₅₀ | < 1 nM | Biochemical (covalent modification) | [1] |
| IC₅₀ | 1-10 nM | Cellular (Ramos cells) | [1] |
Table 2: Synergistic Effect of this compound with Brequinar (BQ) in Pancreatic Cancer Cell Lines
| Cell Line | Treatment | IC₅₀ of Brequinar (µM) | Fold Sensitization |
| S2-013 | Brequinar alone | > 25 | - |
| Brequinar + 2µM this compound | ~5 | > 5 | |
| KPC 1245 | Brequinar alone | > 25 | - |
| Brequinar + 2µM this compound | ~10 | > 2.5 | |
| KPC 1199 | Brequinar alone | > 25 | - |
| Brequinar + 2µM this compound | ~15 | > 1.6 |
Note: Specific IC₅₀ values for ENT1 inhibition by this compound are not currently available in the public domain. The synergistic effects observed with DHODH inhibitors strongly support its potent inhibition of ENT1-mediated nucleoside uptake.[2]
Signaling Pathways and Experimental Workflows
Dual Inhibition of Pyrimidine Synthesis Pathways
The primary therapeutic potential of this compound in pancreatic cancer stems from its ability to simultaneously block both the de novo and salvage pathways of pyrimidine synthesis when used in combination with a DHODH inhibitor like brequinar.
Caption: Dual inhibition of pyrimidine synthesis by Brequinar and this compound.
Experimental Workflow for Assessing Synergy
A typical workflow to evaluate the synergistic anti-cancer effects of this compound and a DHODH inhibitor is outlined below.
References
The Synergistic Role of CNX-774 in Overcoming Resistance to Pyrimidine Synthesis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The de novo synthesis of pyrimidines is a critical pathway for the proliferation of cancer cells, making it a prime target for therapeutic intervention. Dihydroorotate dehydrogenase (DHODH) is a key enzyme in this pathway, and its inhibition has been a focus of anti-cancer drug development. However, the clinical efficacy of DHODH inhibitors has been hampered by resistance mechanisms. This technical guide delves into the role of CNX-774, a preclinical Bruton tyrosine kinase (BTK) inhibitor, which has been identified as a potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1). This novel function of this compound provides a strategic approach to counteract resistance to DHODH inhibitors, specifically in cancers that rely on the pyrimidine salvage pathway for survival. By blocking ENT1-mediated uridine uptake, this compound re-sensitizes resistant cancer cells to DHODH inhibition, leading to profound pyrimidine starvation and subsequent cell death. This guide will explore the mechanism of action, present available data, and detail the experimental protocols used to elucidate the synergistic relationship between this compound and DHODH inhibitors in the context of pyrimidine metabolism.
Introduction: The Duality of Pyrimidine Nucleotide Acquisition in Cancer
Cancer cells exhibit a heightened demand for nucleotides to support rapid proliferation and DNA replication. To meet this demand, they utilize two primary pathways for pyrimidine nucleotide acquisition: the de novo synthesis pathway and the pyrimidine salvage pathway.
-
De Novo Pyrimidine Synthesis: This pathway synthesizes pyrimidine nucleotides from simple precursors. A rate-limiting step in this pathway is catalyzed by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). Inhibition of DHODH with agents like brequinar (BQ) has shown promise in preclinical cancer models but has faced challenges in clinical trials due to intrinsic and acquired resistance.[1][2][3]
-
Pyrimidine Salvage Pathway: This pathway recycles pre-existing pyrimidines from the extracellular environment. A key component of this pathway is the equilibrative nucleoside transporter 1 (ENT1), which facilitates the uptake of extracellular uridine.[1][2] Cancer cells can upregulate this pathway to bypass the effects of DHODH inhibitors, rendering them resistant.
This compound: A Novel ENT1 Inhibitor
This compound was initially developed as a preclinical inhibitor of Bruton tyrosine kinase (BTK). However, subsequent research has revealed a critical, BTK-independent function of this compound as an inhibitor of ENT1.[1][2][3] This discovery has positioned this compound as a valuable tool to overcome resistance to DHODH inhibitors. Mechanistic studies have confirmed that the synergistic effect of this compound with DHODH inhibitors is not related to its BTK-inhibitory activity.[1][2]
Mechanism of Action
The primary mechanism by which this compound potentiates the anti-cancer effects of DHODH inhibitors is through the blockade of the pyrimidine salvage pathway. In cancer cells treated with a DHODH inhibitor like brequinar, the de novo synthesis of pyrimidines is halted. Resistant cells compensate by increasing the import of extracellular uridine via ENT1. This compound directly inhibits ENT1, preventing this uridine uptake and effectively cutting off the cell's alternative source of pyrimidines.[1][2] This dual blockade of both the de novo and salvage pathways leads to a state of profound pyrimidine starvation, ultimately triggering cell death.[1][3]
References
Dual-Targeting Therapeutic Agent CNX-774: A Technical Overview of its Impact on Cellular Pathways
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: CNX-774 is a small molecule inhibitor initially developed as a highly potent, irreversible inhibitor of Bruton's tyrosine kinase (BTK). As such, it significantly impacts B-cell receptor (BCR) signaling, a critical pathway in the pathophysiology of various B-cell malignancies. More recent investigations have unveiled a novel, BTK-independent mechanism of action: the inhibition of the equilibrative nucleoside transporter 1 (ENT1). This secondary activity obstructs the nucleoside salvage pathway, creating a synthetic lethal interaction with inhibitors of de novo pyrimidine biosynthesis. This guide provides an in-depth technical examination of the two primary cellular pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a comprehensive understanding of its dual mechanism of action.
Pathway Analysis: Mechanism of Action of this compound
This compound exerts its biological effects through two distinct molecular targets, leading to the modulation of two critical cellular pathways.
Inhibition of the B-Cell Receptor (BCR) Signaling Pathway via BTK
This compound was designed as a covalent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell development and activation.[1] BTK is a crucial signaling node downstream of the B-cell receptor (BCR).[1] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB and NFAT. These transcription factors drive B-cell proliferation, survival, and differentiation.
This compound irreversibly binds to the cysteine-481 residue within the ATP-binding site of BTK, effectively blocking its kinase activity.[1] This covalent inhibition halts the downstream signaling cascade, thereby preventing B-cell activation and proliferation. This mechanism is the basis for its therapeutic potential in B-cell driven hematological malignancies.
Inhibition of the Nucleoside Salvage Pathway via ENT1
Recent studies have identified an additional, BTK-independent mechanism of action for this compound: the inhibition of Equilibrative Nucleoside Transporter 1 (ENT1), also known as SLC29A1.[2] ENT1 is a bidirectional transporter embedded in the cell membrane that facilitates the transport of nucleosides, such as uridine, into the cell.[2][3] These imported nucleosides are then utilized by the nucleoside salvage pathway to generate nucleotides, which are essential for DNA and RNA synthesis.
In the context of cancer cells treated with inhibitors of the de novo pyrimidine synthesis pathway (e.g., DHODH inhibitors like brequinar), the nucleoside salvage pathway becomes a critical survival mechanism. By inhibiting ENT1, this compound blocks the uptake of extracellular uridine, effectively cutting off this salvage route.[2] This dual blockade of both de novo synthesis and salvage pathways leads to profound pyrimidine nucleotide depletion, resulting in synergistic cell death in cancer cells.[2][4]
Quantitative Data Summary
The inhibitory potency of this compound has been characterized in both biochemical and cellular assays. The data highlights its high affinity for its primary target, BTK. While its inhibitory effect on ENT1 is functionally established, a direct IC50 value has not been reported in the reviewed literature.
Table 1: Inhibitory Potency of this compound against BTK
| Assay Type | Target | IC50 Value | Notes |
| Biochemical | BTK | <1 nM | Cell-free enzyme activity assay.[1][5][6] |
| Cellular | BTK | 1-10 nM | Measured in Ramos B-cells.[1][5] |
Table 2: Functional Inhibition of ENT1 by this compound
| Assay Type | Effect | Notes |
| Cell Viability / Rescue | Blocks the rescue of cell viability by exogenous uridine in the presence of a DHODH inhibitor. | Demonstrates functional inhibition of uridine uptake.[2] |
| Metabolomics | In combination with a DHODH inhibitor, causes profound pyrimidine nucleotide depletion. | Confirms blockade of the salvage pathway, leading to nucleotide starvation.[2] |
| Drug Synergy | Sensitizes pancreatic cancer cell lines to DHODH inhibitors. | The effect is independent of BTK expression, confirming an off-target mechanism.[2][4] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the cellular effects of this compound.
BTK Kinase Activity Assay (ADP-Glo™ Format)
This protocol outlines a biochemical assay to determine the IC50 of an inhibitor against purified BTK enzyme by measuring ADP production.
Materials:
-
Recombinant human BTK enzyme
-
Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP solution
-
This compound (or test inhibitor) serial dilutions
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. Dilute BTK enzyme and substrate in kinase buffer to desired working concentrations.
-
Reaction Setup: To each well of an opaque plate, add the BTK enzyme, the peptide substrate, and the this compound dilution (or vehicle control).
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final volume should be consistent (e.g., 25 µL).
-
Incubation: Shake the plate gently and incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate Reaction: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Develop Signal: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Convert luminescence readings to percent inhibition relative to vehicle controls and plot against inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo® Format)
This protocol measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., S2-013 pancreatic cancer cells)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
This compound, DHODH inhibitor (e.g., Brequinar), Uridine
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Seed cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and/or other test compounds (like a DHODH inhibitor). Add the compounds to the appropriate wells. For rescue experiments, add a fixed concentration of uridine.
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Assay Protocol: a. Remove plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL). d. Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Normalize the luminescence values of treated wells to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results to generate dose-response curves and calculate IC50 or synergy scores.[2]
LC-MS/MS-Based Metabolomics for Nucleotide Analysis
This protocol provides a general workflow for extracting and analyzing intracellular polar metabolites, such as pyrimidine nucleotides, to assess the impact of this compound.
Materials:
-
Cultured cells treated with vehicle, this compound, DHODH inhibitor, or a combination.
-
Cold 80% Methanol (pre-chilled to -80°C)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and high speeds (>14,000 x g)
-
Lyophilizer or vacuum concentrator
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Appropriate LC column (e.g., C18) and mobile phases
Procedure:
-
Metabolite Extraction: a. After treating cells for the desired time (e.g., 8 hours), rapidly aspirate the culture medium. b. Immediately wash the cells with ice-cold phosphate-buffered saline (PBS). c. Add a sufficient volume of ice-cold 80% methanol to the culture dish. d. Scrape the cells in the methanol solution and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Sample Processing: a. Vortex the lysate thoroughly. b. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris. c. Carefully transfer the supernatant, which contains the polar metabolites, to a new tube. d. Dry the metabolite extract completely using a lyophilizer or vacuum concentrator.
-
LC-MS/MS Analysis: a. Reconstitute the dried metabolite pellet in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS analysis. b. Inject the sample onto the LC-MS/MS system. c. Separate metabolites using a liquid chromatography gradient tailored for polar molecules. d. Detect and quantify specific pyrimidine pathway metabolites (e.g., UMP, UDP, UTP) using mass spectrometry, typically in multiple reaction monitoring (MRM) mode.
-
Data Analysis: a. Integrate the peak areas for each targeted metabolite. b. Normalize the data to an internal standard and/or cell number. c. Perform statistical analysis (e.g., PCA, PLS-DA, t-tests) to identify significant changes in metabolite levels between treatment groups.[2]
References
- 1. | BioWorld [bioworld.com]
- 2. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SLC29A1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) Activity by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
CNX-774: A Technical Guide to its Covalent Inhibitory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNX-774 is a small molecule inhibitor that has garnered significant interest in the fields of oncology and immunology. Initially developed as a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway, its therapeutic potential has expanded with the discovery of its inhibitory effects on the equilibrative nucleoside transporter 1 (ENT1). This dual-target profile underscores the complexity and potential of this compound in various therapeutic contexts. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its nature as a covalent inhibitor, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Covalent Inhibition of Bruton's Tyrosine Kinase (BTK)
This compound is unequivocally a covalent inhibitor of BTK. Its mechanism of action involves the formation of an irreversible covalent bond with a specific cysteine residue within the ATP-binding site of the BTK enzyme. This targeted covalent modification leads to the sustained inactivation of BTK, thereby blocking its downstream signaling pathways that are crucial for B-cell proliferation, differentiation, and survival.
The key to this covalent interaction is the presence of an electrophilic Michael acceptor group within the chemical structure of this compound. This group is specifically designed to react with the nucleophilic thiol side chain of Cysteine 481 (Cys481) in the BTK active site. The formation of this covalent bond effectively and permanently occupies the ATP-binding pocket, preventing the natural substrate from binding and thus inhibiting the kinase activity of BTK.
Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1)
More recent research has unveiled a novel and significant activity of this compound as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1). This off-target activity has been shown to be independent of its BTK inhibition and is the basis for its synergistic anticancer effects when combined with dihydroorotate dehydrogenase (DHODH) inhibitors in pancreatic cancer models.[1][2][3][4]
The prevailing hypothesis, supported by the presence of the same Michael acceptor group responsible for BTK inhibition, is that this compound also acts as a covalent inhibitor of ENT1.[1] Structural studies of human ENT1 have identified several cysteine residues that could potentially serve as targets for such a covalent interaction.[1] While the precise molecular interactions are still under investigation, the current evidence strongly suggests that this compound's inhibition of ENT1 is likely mediated by the formation of a covalent bond, leading to the blockade of nucleoside transport across the cell membrane.[1]
Quantitative Data on this compound Inhibition
The following table summarizes the available quantitative data on the inhibitory potency of this compound against its molecular targets.
| Target | Parameter | Value | Cell Line/System | Reference |
| BTK | IC50 | < 1 nM | Biochemical Assay | [5] |
| IC50 | 1-10 nM | Cellular Assay (Ramos cells) | [6] | |
| ENT1 | Uridine Uptake Inhibition | Significant at 2µM | S2-013 cells | [1] |
Note: A precise IC50 value for ENT1 inhibition by this compound is not explicitly stated in the reviewed literature, but significant inhibition of uridine uptake has been demonstrated at a concentration of 2µM.[1]
Experimental Protocols
BTK Kinase Activity Assay (In Vitro)
This protocol is a generalized method for determining the in vitro potency of a covalent BTK inhibitor like this compound.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50µM DTT)[6]
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the BTK enzyme and substrate peptide in kinase buffer to their optimal concentrations, as determined by initial titration experiments.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µl of diluted this compound or DMSO (vehicle control).
-
2 µl of diluted BTK enzyme.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 2 µl of the ATP/substrate mixture.
-
-
Kinase Reaction: Incubate the reaction mixture for 60 minutes at room temperature.
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
ENT1-Mediated Uridine Uptake Assay (Cell-Based)
This protocol outlines a method to assess the inhibitory effect of this compound on ENT1 function by measuring the uptake of radiolabeled uridine in cells.
Objective: To determine the effect of this compound on the rate of uridine uptake by cells expressing ENT1.
Materials:
-
Human cancer cell line expressing ENT1 (e.g., S2-013 pancreatic cancer cells)
-
Cell culture medium and supplements
-
This compound (in DMSO)
-
[3H]-Uridine (radiolabeled)
-
Unlabeled uridine
-
Sodium-free transport buffer (e.g., containing N-methyl-D-glucamine)
-
Lysis buffer
-
Scintillation fluid and counter
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours).
-
Uptake Initiation:
-
Wash the cells with the sodium-free transport buffer.
-
Add the transport buffer containing a mixture of [3H]-uridine and a low concentration of unlabeled uridine to initiate the uptake.
-
-
Uptake Termination: After a short incubation period (e.g., 5-15 minutes), rapidly terminate the uptake by washing the cells multiple times with ice-cold transport buffer containing a high concentration of unlabeled uridine to remove extracellular [3H]-uridine.
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the cell lysate to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Normalize the CPM values to the protein concentration of each well.
-
Calculate the percentage of inhibition of uridine uptake for each this compound concentration compared to the DMSO control.
-
Plot the percentage of inhibition against the this compound concentration to determine its inhibitory profile.
-
Visualizations
References
- 1. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. A semi-quantitative translational pharmacology analysis to understand the relationship between in vitro ENT1 inhibition and the clinical incidence of dyspnoea and bronchospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
CNX-774: A Technical Guide on Chemical Properties, Solubility, and Dual-Target Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNX-774 is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] Initially developed for its role in B-cell malignancies and autoimmune diseases, recent research has unveiled a novel, secondary mechanism of action: the inhibition of equilibrative nucleoside transporter 1 (ENT1).[2][3][4] This dual functionality positions this compound as a compelling molecule for combination therapies, particularly in the context of overcoming drug resistance in cancers such as pancreatic cancer. This technical guide provides an in-depth overview of the chemical properties, solubility, and the interconnected signaling pathways modulated by this compound, offering a valuable resource for researchers in pharmacology and drug development.
Chemical Properties and Solubility
This compound is a small molecule with the chemical name 4-(4-((5-fluoro-4-((3-(acrylamido)phenyl)amino)pyrimidin-2-yl)amino)phenoxy)-N-methylpicolinamide. Its physicochemical properties are summarized in the tables below.
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1202759-32-7 | [5][1][6] |
| Molecular Formula | C26H22FN7O3 | [5][1][6] |
| Molecular Weight | 499.5 g/mol | [5][6] |
| IUPAC Name | 4-[4-[[5-fluoro-4-[3-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide | [6] |
| Canonical SMILES | CNC(=O)c1cncc(oc2ccc(cc2)Nc2ncc(c(n2)F)Nc2cccc(c2)NC(=O)C=C)c1 | [5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | 25 mg/mL | [5] |
| Ethanol | Insoluble | |
| Water | Insoluble | [6] |
| DMF | 30 mg/mL | [5] |
| DMF:PBS (pH 7.2) (1:6) | 0.14 mg/mL | [5] |
Mechanism of Action and Signaling Pathways
This compound exhibits a dual mechanism of action, targeting two distinct and critical cellular pathways.
Inhibition of Bruton's Tyrosine Kinase (BTK)
This compound is an irreversible inhibitor of BTK, forming a covalent bond with the Cys481 residue in the ATP binding site of the enzyme. BTK is a non-receptor tyrosine kinase essential for B-cell development, differentiation, and signaling.[7][8] Upon activation of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated, with BTK playing a pivotal role in relaying signals from the receptor to downstream effectors.[9][10] Inhibition of BTK by this compound effectively blocks this signaling pathway, leading to decreased B-cell proliferation and survival.
Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1)
More recently, this compound has been identified as a potent inhibitor of Equilibrative Nucleoside Transporter 1 (ENT1).[11][2][3][4] ENT1 is a transmembrane protein responsible for the bidirectional transport of nucleosides, such as uridine, across the cell membrane.[12][13] This transporter plays a crucial role in the pyrimidine salvage pathway, which allows cells to recycle nucleosides from the extracellular environment for the synthesis of nucleotides.[14][15]
In the context of cancer therapy, some tumors become resistant to drugs that inhibit the de novo pyrimidine synthesis pathway by upregulating the salvage pathway. By inhibiting ENT1, this compound blocks the uptake of extracellular uridine, effectively shutting down the pyrimidine salvage pathway.[11] This action can re-sensitize cancer cells to inhibitors of de novo synthesis, such as dihydroorotate dehydrogenase (DHODH) inhibitors.[11][2][3]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. While specific internal company protocols may not be publicly available, the following represents standard methodologies for determining the key parameters of a kinase inhibitor like this compound.
Determination of Solubility
A common method to determine the solubility of a compound is the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Solvents of interest (e.g., DMSO, Ethanol, Water, DMF, PBS)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent in a vial.
-
The vials are sealed and placed in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, the samples are centrifuged at high speed to pellet the undissolved solid.
-
A known volume of the supernatant is carefully removed and diluted with an appropriate solvent.
-
The concentration of this compound in the diluted supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, by comparing the response to a standard curve of known concentrations.
-
The solubility is then calculated back to the original undiluted sample and is typically expressed in mg/mL or mM.
BTK Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Objective: To determine the IC50 value of this compound for the inhibition of BTK enzymatic activity.
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (adenosine triphosphate)
-
This compound stock solution
-
Assay buffer
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
A series of dilutions of this compound are prepared in the assay buffer.
-
The BTK enzyme and its substrate are added to the wells of a microplate.
-
The different concentrations of this compound are then added to the respective wells. A control well with no inhibitor is also included.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a set period.
-
The kinase reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a detection reagent and a microplate reader.
-
The percentage of inhibition for each this compound concentration is calculated relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
ENT1 Inhibition Assay (Uridine Uptake Assay)
Objective: To determine the ability of this compound to inhibit the uptake of uridine into cells via ENT1.
Materials:
-
A cell line that expresses ENT1 (e.g., pancreatic cancer cell lines)
-
Cell culture medium and supplements
-
This compound stock solution
-
Radiolabeled [³H]-uridine
-
Uptake buffer
-
Scintillation fluid and a scintillation counter
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere and grow.
-
The cell culture medium is removed, and the cells are washed with uptake buffer.
-
Cells are pre-incubated with various concentrations of this compound or a vehicle control in uptake buffer for a short period.
-
The uptake is initiated by adding [³H]-uridine to each well.
-
After a defined incubation time (e.g., 10-30 minutes), the uptake is terminated by rapidly washing the cells with ice-cold uptake buffer to remove extracellular [³H]-uridine.
-
The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The percentage of inhibition of uridine uptake is calculated for each concentration of this compound compared to the vehicle control.
-
The IC50 value for ENT1 inhibition can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Conclusion
This compound is a molecule of significant interest due to its dual inhibitory activity against both BTK and ENT1. Its well-defined chemical properties and the elucidation of its multifaceted mechanism of action provide a strong foundation for its further investigation in both hematological malignancies and solid tumors. The ability of this compound to block the pyrimidine salvage pathway via ENT1 inhibition opens up new avenues for combination therapies aimed at overcoming drug resistance. The experimental protocols outlined in this guide provide a framework for the consistent and reproducible characterization of this compound and similar dual-target inhibitors, facilitating continued research and development in this promising area of oncology.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. glpbio.com [glpbio.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Equilibrative nucleoside transporter 1 - Wikipedia [en.wikipedia.org]
- 13. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Transport of purines and purine salvage pathway inhibitors by the Plasmodium falciparum equilibrative nucleoside transporter PfENT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacodynamics of CNX-774: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacodynamics of CNX-774, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). This document details the compound's primary mechanism of action, significant off-target effects, and the experimental protocols used to characterize its activity.
Core Pharmacodynamic Properties of this compound
This compound is a highly selective, orally active, and irreversible inhibitor of BTK. It forms a covalent bond with the Cysteine 481 residue within the ATP-binding site of the BTK enzyme, leading to potent and sustained inhibition.[1][2] In addition to its potent on-target activity, this compound has been identified as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[3][4][5][6] This off-target activity is independent of its BTK inhibition and has significant implications for its use in combination therapies, particularly in the context of cancer.[3][4][5][6]
Quantitative Analysis of In Vitro Activity
The inhibitory potency of this compound has been quantified in various in vitro systems, targeting both its primary and secondary mechanisms of action.
| Target | Assay Type | System | IC50 | Reference |
| BTK | Biochemical Kinase Assay | Recombinant BTK Enzyme | <1 nM | [1][7] |
| BTK | Cellular Activity Assay | Ramos Cells | 1-10 nM | [1][2] |
| Cell Proliferation | Cellular Viability Assay | HMC-1.1 Cells | 2.82 µM | [8] |
| Cell Proliferation | Cellular Viability Assay | HMC-1.2 Cells | 0.38 µM | [8] |
| ENT1 | Cellular Uridine Uptake | Pancreatic Cancer Cells | Not explicitly quantified with an IC50, but effective at concentrations around 2µM in combination studies. | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures described, the following diagrams have been generated.
Detailed Experimental Protocols
In Vitro BTK Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted from commercially available kinase assay kits and is a standard method for determining the in vitro potency of kinase inhibitors.
Objective: To determine the IC50 of this compound against recombinant human BTK enzyme.
Materials:
-
Recombinant full-length human BTK enzyme.
-
Kinase substrate (e.g., Poly (4:1 Glu, Tyr) peptide).
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA, 2mM MnCl2, 50µM DTT).
-
ATP solution.
-
This compound (serial dilutions).
-
ADP-Glo™ Kinase Assay reagents (ADP-Glo™ Reagent and Kinase Detection Reagent).
-
White, opaque 96- or 384-well plates.
-
Luminometer.
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Assay Buffer.
-
In a white multi-well plate, add the diluted this compound or vehicle control.
-
Add the BTK enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated to ATP and catalyze a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular BTK Autophosphorylation Assay
This assay measures the ability of this compound to inhibit BTK activity within a cellular context by assessing its autophosphorylation.
Objective: To determine the cellular potency of this compound by measuring the inhibition of BTK autophosphorylation at Tyr-223.
Materials:
-
Ramos cells (or other suitable B-cell line).
-
Cell culture medium (e.g., RPMI-1640 with supplements).
-
This compound (serial dilutions).
-
Anti-IgM antibody (for BCR stimulation).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-BTK (Tyr-223) and anti-total-BTK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Culture Ramos cells to the desired density.
-
Pre-treat the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the B-cell receptor (BCR) by adding anti-IgM and incubate for a short period (e.g., 10-15 minutes).
-
Harvest the cells and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-BTK (Tyr-223) and total BTK.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal. Determine the IC50 based on the dose-response curve.
ENT1-Mediated Uridine Uptake Assay
This assay is designed to measure the inhibition of ENT1 by assessing the uptake of radiolabeled uridine.
Objective: To determine the effect of this compound on ENT1-mediated nucleoside transport.
Materials:
-
Pancreatic cancer cells (or other cells expressing ENT1).
-
Cell culture medium.
-
This compound.
-
[3H]-Uridine (radiolabeled).
-
Unlabeled uridine.
-
Transport buffer (sodium-free).
-
Scintillation fluid and counter.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Wash the cells and pre-incubate with transport buffer containing either this compound or vehicle control.
-
Initiate the uptake by adding transport buffer containing [3H]-uridine and unlabeled uridine.
-
Incubate for a short, defined period to measure the initial rate of uptake.
-
Stop the uptake by rapidly washing the cells with ice-cold transport buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Determine the amount of uridine uptake and calculate the percent inhibition caused by this compound.
Cell Viability Assay in Combination with a DHODH Inhibitor
This protocol assesses the synthetic lethal interaction between this compound and a DHODH inhibitor like brequinar (BQ).[3]
Objective: To evaluate the effect of this compound, alone and in combination with BQ, on the viability of pancreatic cancer cells.[3]
Materials:
-
Pancreatic cancer cell lines (e.g., S2-013).
-
Cell culture medium.
-
This compound.
-
Brequinar (BQ).
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Opaque-walled 96-well plates.
-
Luminometer.
Procedure:
-
Seed cells in opaque-walled 96-well plates at an optimized density (e.g., 1x10^3 to 5x10^3 cells per well) and allow them to attach overnight.[3]
-
Treat the cells with serial dilutions of this compound, BQ, the combination of both, or vehicle control.
-
Incubate the cells for 72 hours.[3]
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents and incubate to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the luminescence values of treated cells to the vehicle-treated controls to determine the percent viability.
This guide provides a foundational understanding of the in vitro pharmacodynamics of this compound. For further details, researchers are encouraged to consult the primary literature cited.
References
- 1. promega.com [promega.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. promega.com [promega.com]
- 4. Regulation of ENT1 Expression and ENT1-Dependent Nucleoside Transport by c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational heterogeneity of the BTK PHTH domain drives multiple regulatory states | eLife [elifesciences.org]
- 8. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Dual-Target Nature of CNX-774
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNX-774 is a small molecule inhibitor that has garnered significant interest in the field of oncology. Initially developed as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), recent groundbreaking research has unveiled a novel and functionally critical second mechanism of action: the inhibition of equilibrative nucleoside transporter 1 (ENT1).[1][2][3][4] This discovery has redefined this compound as a dual-target agent, with its BTK-independent effects holding profound implications for overcoming drug resistance in cancer therapy.
This technical guide provides a comprehensive overview of the dual-target nature of this compound, focusing on its synergistic activity with dihydroorotate dehydrogenase (DHODH) inhibitors. We will delve into the quantitative data, detailed experimental protocols that have been instrumental in elucidating its mechanism, and visual representations of the key signaling pathways and experimental workflows.
Quantitative Pharmacological Data
The inhibitory activities of this compound have been characterized against both of its known targets. The following table summarizes the key quantitative data available from preclinical studies.
| Target | Parameter | Value | Cell Line/System | Reference |
| Bruton's tyrosine kinase (BTK) | IC50 | < 1 nM | Biochemical Assay | [5][6] |
| Bruton's tyrosine kinase (BTK) | IC50 | 1-10 nM | Ramos Cells | [5][6] |
| Equilibrative nucleoside transporter 1 (ENT1) | - | - | - | - |
Note: While this compound has been definitively identified as an ENT1 inhibitor, specific IC50 or Ki values for this interaction are not yet widely published. Its activity has been functionally characterized through cellular uptake assays and its synergistic effects with DHODH inhibitors.[1][2][3]
Signaling Pathways and Mechanism of Action
This compound's dual-target profile allows it to modulate two distinct cellular processes: B-cell receptor signaling via BTK and nucleotide metabolism via ENT1.
BTK Inhibition
This compound acts as an irreversible inhibitor of BTK by covalently binding to Cysteine 481 within the enzyme's ATP binding site.[5] This action blocks the downstream signaling cascade that is crucial for B-cell proliferation, survival, and differentiation, making it a therapeutic strategy for B-cell malignancies.
Caption: BTK signaling pathway and the inhibitory action of this compound.
ENT1 Inhibition and Synergy with DHODH Inhibitors
The more recently discovered mechanism of this compound is its ability to block ENT1.[1] This transporter is critical for the salvage pathway of pyrimidine synthesis, which allows cells to import and recycle extracellular nucleosides like uridine.
In many cancer cells, resistance to DHODH inhibitors (e.g., brequinar), which block the de novo pyrimidine synthesis pathway, is mediated by the upregulation of this salvage pathway. By inhibiting ENT1, this compound effectively shuts down this escape route. The simultaneous blockade of both the de novo and salvage pathways leads to a profound depletion of pyrimidine pools, resulting in synthetic lethality and the death of cancer cells.[1][3] This effect has been shown to be independent of this compound's activity against BTK.[1][2][3]
Caption: Dual inhibition of pyrimidine synthesis pathways by this compound and Brequinar.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the dual-target nature of this compound.
Small Molecule Combination Screen
This experiment is designed to identify compounds that synergize with a drug of interest (e.g., brequinar) to reduce cancer cell viability.
Protocol:
-
Cell Plating: Seed Brequinar-resistant pancreatic cancer cells (e.g., S2-013) in 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Addition:
-
Add a fixed, sublethal concentration of brequinar to all wells except for the vehicle control wells.
-
Using a liquid handler, add compounds from a small molecule kinase inhibitor library to the wells, ensuring each compound is tested at a specific concentration. Include vehicle-only and inhibitor-only controls.
-
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Measure cell viability using a standard assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control wells.
-
Calculate a synergy score for each combination. A common method is to determine the ratio of viability in the presence of the combination treatment to the viability with the library inhibitor alone.
-
Identify top hits, such as this compound, for further validation.[1]
-
Caption: Workflow for a high-throughput combination screen.
Metabolomic Analysis via LC-MS/MS
This protocol is used to quantify changes in intracellular metabolite levels following drug treatment, providing direct evidence of pathway inhibition.
Protocol:
-
Cell Culture and Treatment: Culture S2-013 cells and treat them with vehicle, brequinar alone, this compound alone, or the combination for a specified time (e.g., 8 hours).[1]
-
Metabolite Extraction:
-
Aspirate the media and wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate. Centrifuge to pellet cellular debris.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant containing the metabolites for analysis.
-
Inject the samples into a liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Separate metabolites using a suitable chromatography column and detect and quantify them using a mass spectrometer operating in a targeted or untargeted mode.
-
-
Data Analysis:
-
Integrate peak areas for each identified metabolite.
-
Perform statistical analysis, such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), to identify significant changes in metabolite levels between treatment groups.[1]
-
Focus on key metabolites in the pyrimidine synthesis pathway (e.g., UMP, CTP, N-carbamoyl-aspartate).
-
Uridine Uptake Assay
This assay directly measures the ability of cells to take up extracellular uridine, providing a functional readout of ENT1 activity.
Protocol:
-
Cell Plating: Plate cells in a multi-well format and allow them to adhere.
-
Inhibitor Pre-treatment: Treat the cells with this compound or a known ENT1 inhibitor (e.g., NBMPR) for a short duration.
-
Uridine Pulse: Add a solution containing a labeled form of uridine (e.g., ³H-uridine) to the wells and incubate for a brief period (e.g., 10-20 minutes) to allow for uptake.
-
Wash and Lyse:
-
Rapidly wash the cells with an ice-cold stop solution to remove extracellular labeled uridine.
-
Lyse the cells to release the intracellular contents.
-
-
Quantification: Measure the amount of intracellular labeled uridine using a scintillation counter.
-
Data Analysis: Compare the uridine uptake in this compound-treated cells to that in control cells to determine the extent of inhibition.
Conclusion
The characterization of this compound as a dual inhibitor of BTK and ENT1 has significantly expanded its potential therapeutic applications. While its role as a BTK inhibitor remains relevant for hematological malignancies, its ability to block the pyrimidine salvage pathway via ENT1 inhibition presents a novel strategy to overcome resistance to DHODH inhibitors in solid tumors like pancreatic cancer.[1][2][4] This BTK-independent mechanism underscores the importance of comprehensive pharmacological profiling in drug development. The synergistic combination of this compound with DHODH inhibitors provides a strong rationale for further clinical investigation in cancers that rely on nucleoside salvage for survival.
References
- 1. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for CNX-774 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNX-774 is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) with a reported IC50 of less than 1 nM. It achieves this by covalently targeting cysteine 481 in the BTK active site. While initially developed for its role in B-cell malignancies, recent research has unveiled a novel, BTK-independent mechanism of action for this compound in the context of pancreatic cancer. In this setting, this compound functions as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1][2][3] This inhibition becomes synthetically lethal when combined with an inhibitor of the de novo pyrimidine synthesis pathway, such as brequinar (BQ), which targets dihydroorotate dehydrogenase (DHODH). The dual blockade of both the de novo and salvage pathways for pyrimidine synthesis leads to profound pyrimidine starvation and subsequent cell death in cancer cells resistant to DHODH inhibition alone.[1][2][3]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects, both as a BTK inhibitor and as an ENT1 inhibitor in combination with a DHODH inhibitor.
Signaling Pathways
The primary signaling pathway of interest for the dual-inhibitor strategy involves the two major pathways for pyrimidine biosynthesis: the de novo pathway and the nucleoside salvage pathway.
Experimental Protocols
Cell Culture of Pancreatic Cancer Cell Lines
This protocol is applicable to pancreatic ductal adenocarcinoma (PDAC) cell lines such as S2-013 and CFPAC-1.
Materials:
-
S2-013 or CFPAC-1 cell line
-
DMEM (for S2-013) or Iscove's Modified Dulbecco's Medium (IMDM) (for CFPAC-1)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Media Preparation:
-
S2-013 Complete Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
CFPAC-1 Complete Medium: IMDM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Cell Thawing:
-
Rapidly thaw the cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium.
-
Centrifuge at 125 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.
-
Transfer the cell suspension to a T75 flask.
-
-
Cell Maintenance and Passaging:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell confluency daily.
-
When cells reach 80-90% confluency, aspirate the medium and wash once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 125 x g for 5 minutes.
-
Discard the supernatant, resuspend the pellet in fresh medium, and seed new flasks at a subcultivation ratio of 1:3 to 1:6.
-
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the synergistic cytotoxic effects of this compound and brequinar.
Materials:
-
Pancreatic cancer cells (e.g., S2-013)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Brequinar (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Experimental Workflow:
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound and brequinar in complete medium.
-
Treat the cells with varying concentrations of this compound, brequinar, or the combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight in the dark at room temperature.
-
Measure the absorbance at 570 nm using a plate reader.
Data Presentation:
Disclaimer: The following data are illustrative and based on qualitative descriptions from published research. Actual results may vary.
Table 1: Illustrative IC50 Values of this compound and Brequinar in Pancreatic Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| S2-013 | This compound | > 10 |
| Brequinar | > 25 | |
| This compound + Brequinar (1 µM) | 0.5 | |
| CFPAC-1 | This compound | > 10 |
| Brequinar | 0.2 | |
| This compound + Brequinar (0.1 µM) | 0.05 |
Western Blot for BTK Expression
This protocol is to confirm the absence of BTK expression in pancreatic cancer cell lines.
Materials:
-
Cell lysates from pancreatic cancer cells and a positive control cell line (e.g., a B-cell lymphoma line)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against BTK
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Prepare cell lysates from the desired cell lines.
-
Determine protein concentration using a BCA or Bradford assay.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Uridine Uptake Assay
This protocol measures the inhibition of ENT1-mediated uridine uptake by this compound.
Materials:
-
Pancreatic cancer cells
-
24-well plates
-
[³H]-Uridine (radiolabeled uridine)
-
This compound
-
Scintillation fluid and counter
Protocol:
-
Seed cells in 24-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Add [³H]-Uridine to each well and incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Rapidly wash the cells with ice-cold PBS to stop the uptake.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the radioactivity counts to the protein concentration of each well.
Data Presentation:
Disclaimer: The following data are illustrative and based on qualitative descriptions from published research. Actual results may vary.
Table 2: Illustrative Inhibition of [³H]-Uridine Uptake by this compound in S2-013 Cells
| This compound Concentration (µM) | Uridine Uptake (% of Control) |
| 0 | 100 |
| 0.1 | 85 |
| 1 | 40 |
| 10 | 15 |
Metabolomic Analysis of Pyrimidine Nucleotides
This protocol provides a general workflow for sample preparation for LC-MS/MS analysis of intracellular pyrimidine metabolites.
Experimental Workflow:
Protocol:
-
Culture and treat cells with this compound, brequinar, or the combination as described previously.
-
To quench metabolic activity, rapidly aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold 80% methanol and incubate at -80°C for 15 minutes.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the samples and centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.
Data Presentation:
Disclaimer: The following data are illustrative and based on qualitative descriptions from published research. Actual results may vary.
Table 3: Illustrative Relative Abundance of Pyrimidine Metabolites in S2-013 Cells
| Metabolite | Vehicle | Brequinar (5 µM) | This compound (2 µM) | Brequinar + this compound |
| UMP | 1.0 | 0.6 | 0.9 | 0.1 |
| UDP | 1.0 | 0.5 | 0.8 | 0.05 |
| UTP | 1.0 | 0.4 | 0.8 | 0.02 |
| CTP | 1.0 | 0.5 | 0.9 | 0.03 |
Conclusion
This compound exhibits a dual mechanism of action that can be exploited for therapeutic benefit. While it is a potent BTK inhibitor relevant for B-cell malignancies, its off-target effect on ENT1 provides a powerful tool for sensitizing resistant pancreatic cancer cells to DHODH inhibitors. The protocols provided herein offer a framework for researchers to investigate these distinct and combined effects of this compound in a cell culture setting. Careful experimental design and data analysis, as outlined, will be crucial for elucidating the full potential of this compound in different cancer contexts.
References
Application Notes and Protocols for CNX-774 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNX-774 is a potent and irreversible small molecule inhibitor with a dual mechanism of action, making it a versatile tool for laboratory research. Initially developed as a highly selective Bruton's tyrosine kinase (BTK) inhibitor, it covalently binds to Cysteine 481 in the ATP-binding site of BTK, effectively blocking its downstream signaling.[1][2] More recently, this compound has been identified as a potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[3][4][5][6][7] This newly discovered activity provides a secondary mechanism to modulate cellular pathways, particularly in the context of nucleotide metabolism and salvage pathways. These application notes provide detailed protocols for utilizing this compound in a laboratory setting to investigate its effects on both BTK and ENT1 signaling pathways.
Data Presentation
Quantitative Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Notes |
| Bruton's Tyrosine Kinase (BTK) | Biochemical Assay | <1 nM | Irreversible covalent inhibitor targeting Cys-481.[1][2][3] |
| Bruton's Tyrosine Kinase (BTK) | Cellular Assay (Ramos cells) | 1-10 nM | Demonstrates potent inhibition of BTK activity in a cellular context.[1] |
| Equilibrative Nucleoside Transporter 1 (ENT1) | Cellular Assay | Not specified | Inhibition of ENT1 is a newly characterized off-target effect.[3][4][5][6][7] |
Signaling Pathways and Experimental Workflow
BTK Signaling Pathway Inhibition by this compound
The B-cell receptor (BCR) signaling cascade is crucial for B-cell development, activation, and proliferation. BTK is a key component of this pathway. Upon BCR activation, BTK is phosphorylated and, in turn, phosphorylates downstream targets like phospholipase Cγ2 (PLCγ2), leading to calcium mobilization and activation of transcription factors that promote cell survival and proliferation.[8][9] this compound irreversibly inhibits BTK, thereby blocking these downstream events.
Dual Inhibition of Pyrimidine Synthesis by this compound and Brequinar
In cancer cells, pyrimidine nucleotides are synthesized through two main pathways: the de novo synthesis pathway and the salvage pathway. The de novo pathway is often targeted in cancer therapy. Brequinar is an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in de novo pyrimidine synthesis.[3][4][5][6][7] However, cancer cells can overcome DHODH inhibition by upregulating the pyrimidine salvage pathway, which relies on the uptake of extracellular nucleosides like uridine via transporters such as ENT1.[3][4][5][6][7] this compound inhibits ENT1, blocking uridine uptake and thus preventing this compensatory mechanism.[3][4][5][6][7] The combination of brequinar and this compound leads to a profound depletion of pyrimidine pools and subsequent cancer cell death.[3][4][5][6][7]
General Experimental Workflow for this compound Characterization
This workflow outlines the key steps to characterize the activity of this compound in a laboratory setting, from initial biochemical assays to more complex cellular and in vivo studies.
Experimental Protocols
Protocol 1: In Vitro BTK Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound on recombinant BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
BTK substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 2.5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the BTK enzyme and substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for 30 minutes to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Km for BTK).
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular BTK Activity Assay (Western Blot)
Objective: To assess the inhibition of BTK autophosphorylation in cells treated with this compound.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Anti-IgM antibody
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose membranes
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed Ramos cells at a density of 1 x 10^6 cells/mL and allow them to grow overnight.
-
Treat cells with various concentrations of this compound or DMSO for 2 hours.
-
Stimulate the B-cell receptor pathway by adding anti-IgM antibody (e.g., 10 µg/mL) for 10 minutes.
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-BTK and total BTK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the phospho-BTK signal to the total BTK and β-actin signals to determine the extent of inhibition.
Protocol 3: Cell Viability Assay (MTT Assay)
Objective: To evaluate the effect of this compound, alone or in combination with brequinar, on the viability of cancer cells.
Materials:
-
Pancreatic cancer cell line (e.g., S2-013) or other relevant cell line
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Brequinar (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and/or brequinar in cell culture medium.
-
Remove the old medium and add 100 µL of medium containing the drugs (or DMSO as a vehicle control) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at 37°C for at least 4 hours, or until the formazan is fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and generate dose-response curves to determine IC50 values.
Protocol 4: Uridine Uptake Assay for ENT1 Inhibition
Objective: To measure the inhibition of ENT1-mediated uridine uptake by this compound.
Materials:
-
Cells with known ENT1 expression (e.g., pancreatic cancer cells)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
[3H]-Uridine (radiolabeled uridine)
-
This compound (dissolved in DMSO)
-
Cold stop solution (e.g., ice-cold PBS with 10 mM unlabeled uridine)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Seed cells in a 24-well plate and grow to confluence.
-
On the day of the assay, wash the cells twice with pre-warmed uptake buffer.
-
Pre-incubate the cells with various concentrations of this compound or DMSO in uptake buffer for 30 minutes at 37°C.
-
Initiate the uptake by adding [3H]-uridine to each well at a final concentration of, for example, 1 µM.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C, ensuring the uptake is in the linear range.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold stop solution.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysate from parallel wells to normalize the uptake data.
-
Calculate the rate of uridine uptake and express it as a percentage of the vehicle control to determine the inhibitory effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CNX-774 Dose-Response in Pancreatic Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
CNX-774 is a preclinical small molecule inhibitor that has been identified as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). However, recent studies in pancreatic cancer have unveiled a novel, BTK-independent mechanism of action for this compound. In the context of pancreatic ductal adenocarcinoma (PDAC), this compound functions as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1). This inhibition has profound implications for therapeutic strategies that target nucleotide metabolism, particularly in cancers resistant to conventional therapies.
This document provides detailed application notes on the dose-response relationship of this compound in pancreatic cancer cells, focusing on its synergistic effects with dihydroorotate dehydrogenase (DHODH) inhibitors. It also includes comprehensive experimental protocols for researchers to replicate and build upon these findings.
Mechanism of Action: Synergistic Lethality with DHODH Inhibition
In many pancreatic cancer cells, resistance to DHODH inhibitors, such as brequinar (BQ), is mediated by the salvage of extracellular nucleosides. The enzyme DHODH is crucial for the de novo synthesis of pyrimidines. When DHODH is inhibited, cancer cells can compensate by importing extracellular uridine and other nucleosides via transporters like ENT1, thereby fueling the pyrimidine salvage pathway to produce the necessary nucleotides for proliferation and survival.
This compound's efficacy in pancreatic cancer stems from its ability to block this compensatory mechanism. By inhibiting ENT1, this compound prevents the uptake of extracellular uridine.[1][2][3][4] When combined with a DHODH inhibitor like brequinar, this compound induces a state of profound pyrimidine starvation, leading to synergistic cancer cell death, particularly in BQ-resistant cell lines.[1][2] It is crucial to note that this compound as a monotherapy has not been shown to have a significant effect on the viability of BQ-resistant pancreatic cancer cells. Its potent anti-cancer activity is realized through this combination therapy approach.
Data Presentation: Dose-Response of this compound in Combination with Brequinar
The following table summarizes the dose-response of this compound in combination with a fixed concentration of Brequinar (BQ) in BQ-resistant pancreatic cancer cell lines. The data is derived from studies demonstrating the synergistic effect of the two compounds. Note that specific IC50 values for the combination are not always explicitly reported in the primary literature in a tabular format; however, the dose-response curves consistently show that in the presence of BQ, this compound significantly reduces cell viability at nanomolar to low micromolar concentrations.
| Pancreatic Cancer Cell Line | Brequinar (BQ) Concentration | This compound Effect on Viability in the Presence of BQ | Reference |
| S2-013 | 25 µM | Significant dose-dependent decrease | [Mullen et al., 2023] |
| KPC 1245 | 25 µM | Significant dose-dependent decrease | [Mullen et al., 2023] |
Note: The primary literature should be consulted for the full dose-response curves. The effect is characterized by a significant leftward shift and an increase in the maximal effect of the BQ dose-response curve in the presence of this compound.
Experimental Protocols
This section provides a detailed protocol for determining the dose-response of this compound in combination with a DHODH inhibitor in pancreatic cancer cell lines using a luminescence-based cell viability assay.
Protocol: Combination Dose-Response Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of this compound on the dose-response of a DHODH inhibitor (e.g., Brequinar) in pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., S2-013, KPC 1245)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Brequinar (BQ)
-
DMSO (vehicle control)
-
96-well clear-bottom, white-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture pancreatic cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells per well) in a final volume of 100 µL.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and Brequinar in DMSO. For example, 10 mM stocks.
-
Create a serial dilution of this compound in complete culture medium.
-
Prepare solutions of Brequinar at a fixed concentration (e.g., 25 µM) and a vehicle control (DMSO at the same final concentration as the drug solutions) in complete culture medium.
-
-
Drug Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the appropriate drug-containing medium to each well according to the plate layout. Include wells for:
-
Vehicle control (medium with DMSO)
-
Brequinar only
-
This compound only (at various concentrations)
-
Brequinar + this compound (at various concentrations of this compound)
-
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium and CellTiter-Glo® reagent but no cells).
-
Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percent viability.
-
Plot the percent viability against the log concentration of this compound (with and without Brequinar) to generate dose-response curves.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 values.
-
Conclusion
This compound represents a promising therapeutic agent for pancreatic cancer, not as a standalone treatment, but as a powerful sensitizer to DHODH inhibitors in resistant tumors. Its ability to inhibit ENT1 and thereby block the pyrimidine salvage pathway provides a clear rationale for its use in combination therapies. The protocols and data presented here offer a foundation for further investigation into this synergistic interaction and for the development of novel treatment strategies for pancreatic cancer. Researchers are encouraged to adapt these protocols to their specific pancreatic cancer cell models and to explore the broader implications of ENT1 inhibition in cancer therapy.
References
- 1. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: CNX-774 and Brequinar (BQ) Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the combination therapy of CNX-774 and Brequinar (BQ). This combination leverages a dual-blockade strategy, targeting both the de novo and salvage pathways of pyrimidine synthesis, showing significant potential in overcoming resistance to DHODH inhibitors in cancer models.
Introduction
Brequinar (BQ) is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2][3][4] While effective in preclinical models, its clinical efficacy in solid tumors has been limited, partly due to the activation of the pyrimidine salvage pathway, which allows cells to utilize extracellular nucleosides.[5][6][7][8][9]
This compound, originally developed as a Bruton tyrosine kinase (BTK) inhibitor, has been identified as a potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[6][7][8][9] ENT1 is a key transporter responsible for the uptake of extracellular nucleosides, including uridine, into the cell for use in the salvage pathway.[6][7]
The combination of BQ and this compound creates a synthetic lethal strategy. By simultaneously inhibiting de novo pyrimidine synthesis with BQ and blocking the compensatory salvage pathway with this compound, the combination therapy leads to profound pyrimidine starvation and subsequent cancer cell death.[6][9] This approach has demonstrated synergistic effects in preclinical models of pancreatic cancer, particularly in cell lines resistant to BQ monotherapy.[6][7][8][9]
Mechanism of Action
The synergistic interaction between Brequinar and this compound is based on the dual inhibition of pyrimidine production pathways essential for cell proliferation.
-
Brequinar (BQ): BQ directly inhibits the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway, which is responsible for the synthesis of pyrimidine nucleotides from simpler precursor molecules.[1][2][3] Inhibition of DHODH depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell cycle progression and proliferation.[4]
-
This compound: this compound inhibits the equilibrative nucleoside transporter 1 (ENT1).[6][7][8][9] When the de novo pathway is blocked by BQ, cancer cells can compensate by scavenging extracellular pyrimidine nucleosides, primarily uridine, through the pyrimidine salvage pathway. ENT1 is a primary transporter for this uptake. By blocking ENT1, this compound prevents the cell from utilizing this salvage mechanism, leading to a critical shortage of pyrimidines.[6][9]
The combined action of BQ and this compound results in a more profound and sustained depletion of pyrimidine pools than either agent alone, leading to synergistic cytotoxicity in cancer cells.[6][9]
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of action for this compound and Brequinar combination therapy.
Caption: General experimental workflow for evaluating the combination therapy.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound and Brequinar combination therapy.
Table 1: In Vitro Drug Concentrations and Effects
| Cell Line | Treatment | Concentration | Effect | Reference |
| S2-013 (Pancreatic Cancer) | Brequinar (BQ) | 5 µM | Modest pyrimidine depletion | [6] |
| S2-013 (Pancreatic Cancer) | This compound | 2 µM | No significant effect on pyrimidine levels alone | [6] |
| S2-013 (Pancreatic Cancer) | BQ + this compound | 5 µM BQ + 2 µM this compound | Profound pyrimidine depletion and cell viability loss | [6] |
| BQ-resistant PDAC cells | BQ + this compound | Not specified | Synergistic loss of cell viability | [6] |
Table 2: In Vivo Study Parameters
| Animal Model | Tumor Type | Treatment Regimen | Outcome | Reference |
| Aggressive, immunocompetent pancreatic cancer mouse model | Pancreatic Ductal Adenocarcinoma (PDAC) | Combination of DHODH and ENT1 targeting | Dramatically suppressed tumor growth and prolonged survival | [6][7][9] |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is adapted from studies evaluating the synergistic effects of this compound and Brequinar on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., S2-013 pancreatic cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Brequinar (BQ) stock solution
-
This compound stock solution
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare serial dilutions of Brequinar and this compound in complete growth medium. For combination treatments, prepare a matrix of concentrations for both drugs.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions (single agents or combination). Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72 hours (or other desired time point) at 37°C and 5% CO2.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Calculate IC50 values for single agents.
-
For combination treatments, synergy can be calculated using methods such as the Bliss independence model or the Chou-Talalay method.
-
Metabolomic Analysis for Pyrimidine Depletion
This protocol outlines the general steps for assessing changes in intracellular pyrimidine pools following treatment.
Materials:
-
Cancer cell lines cultured in 6-well plates
-
Brequinar (BQ) and this compound
-
80% Methanol (pre-chilled to -80°C)
-
Cell scraper
-
Centrifuge
-
Lyophilizer
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with vehicle, BQ alone, this compound alone, or the combination for a specified time (e.g., 8 hours).[6]
-
Metabolite Extraction:
-
Aspirate the medium and quickly wash the cells with ice-cold saline.
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate at -80°C for at least 15 minutes.
-
-
Sample Processing:
-
Centrifuge the samples at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
Dry the metabolite extracts using a lyophilizer.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using a targeted or untargeted LC-MS/MS method to quantify intracellular levels of pyrimidine pathway metabolites (e.g., UTP, CTP, dihydroorotate, N-carbamoyl-aspartate).
-
-
Data Analysis:
-
Normalize metabolite levels to the total protein content or cell number.
-
Compare the relative abundance of metabolites between different treatment groups to assess the impact on the pyrimidine synthesis pathways. Principal component analysis (PCA) and heatmap visualization can be used to distinguish metabolic profiles.[6]
-
In Vivo Tumor Growth Study
This protocol provides a framework for evaluating the efficacy of the combination therapy in a murine cancer model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cells (e.g., pancreatic cancer cells compatible with the mouse strain)
-
Brequinar formulation for oral gavage
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
-
Animal welfare and ethics committee approval
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (Vehicle, BQ, this compound, BQ + this compound).
-
Treatment Administration: Administer the drugs via oral gavage according to the predetermined dosing schedule and concentrations.
-
Tumor Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = (Length x Width²)/2). Monitor the body weight and overall health of the mice.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or as per ethical guidelines. Euthanize the mice and collect tumors for further analysis if required.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Perform statistical analysis (e.g., ANOVA) to compare tumor growth between groups.
-
Generate Kaplan-Meier survival curves and perform log-rank tests to assess differences in overall survival.
-
Conclusion
The combination of this compound and Brequinar represents a promising therapeutic strategy for cancers that are resistant to DHODH inhibition alone. The dual blockade of de novo and salvage pyrimidine synthesis pathways leads to a synergistic anti-tumor effect. The protocols provided herein offer a foundation for researchers to further investigate and validate this combination therapy in various preclinical models. Careful optimization of dosages and treatment schedules will be crucial for translating these findings into clinical applications.
References
- 1. Brequinar - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Monitoring BTK Activation and Inhibition by CNX-774 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the activation state of Bruton's tyrosine kinase (BTK) and the inhibitory effect of CNX-774 using Western blotting. This compound is a potent and irreversible inhibitor of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of this pathway is implicated in various B-cell malignancies, making BTK a key therapeutic target.[2] The following protocols and data presentation guidelines are designed to facilitate the accurate and reproducible measurement of BTK phosphorylation, a key indicator of its activation, in response to treatment with this compound.
Introduction to BTK and this compound
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell development, differentiation, and signaling.[2] Upon B-cell receptor (BCR) activation, BTK is recruited to the plasma membrane and subsequently phosphorylated at two key tyrosine residues: Tyr551 in the activation loop by Src-family kinases, followed by autophosphorylation at Tyr223 in the SH3 domain.[3] This dual phosphorylation event is critical for the full catalytic activation of BTK, which in turn propagates downstream signaling cascades that promote cell proliferation and survival.[3]
This compound is a small molecule inhibitor that selectively and irreversibly binds to the cysteine 481 residue in the active site of BTK.[1] This covalent modification blocks the kinase activity of BTK, thereby inhibiting BCR signaling. This compound has demonstrated potent inhibition of BTK activity in cellular assays, with an IC50 in the low nanomolar range.[1]
BTK Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of BTK in the BCR signaling pathway and the mechanism of inhibition by this compound.
Caption: BTK Signaling Pathway and this compound Inhibition.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data from a Western blot experiment designed to assess the dose-dependent inhibition of BTK phosphorylation by this compound in Ramos cells, a human Burkitt's lymphoma cell line.
| This compound Concentration (nM) | p-BTK (Tyr223) Signal (Normalized) | Total BTK Signal (Normalized) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 0.1 | 0.85 | 0.98 |
| 1 | 0.45 | 1.02 |
| 10 | 0.15 | 0.99 |
| 100 | 0.05 | 1.01 |
| 1000 | 0.02 | 0.97 |
Note: Data are illustrative and represent the expected outcome based on the known potency of this compound.[1] Actual results may vary.
Experimental Protocol: Western Blot for BTK Activation
This protocol details the steps for treating cells with this compound and subsequently analyzing BTK phosphorylation at Tyr223 using Western blotting.
Materials and Reagents
-
Cell Line: Ramos (human Burkitt's lymphoma)
-
Inhibitor: this compound (dissolved in DMSO)
-
Cell Culture Medium: RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Gels, running buffer, and loading buffer
-
Transfer System: PVDF membrane, transfer buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-BTK (Tyr223)
-
Rabbit anti-BTK
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Experimental Workflow Diagram
Caption: Western Blot Experimental Workflow.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Culture Ramos cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Prepare serial dilutions of this compound in culture medium. A typical dose-response range would be from 0.1 nM to 1000 nM. Include a vehicle control (DMSO).
-
Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. The transfer is typically performed at 100V for 1 hour.
-
After transfer, briefly stain the membrane with Ponceau S to verify transfer efficiency.
-
-
Blocking and Antibody Incubation:
-
Destain the membrane with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated goat anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To analyze total BTK and a loading control, the membrane can be stripped and re-probed with antibodies against total BTK and GAPDH or β-actin, following the same incubation and washing steps.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-BTK signal to the total BTK signal, and then to the loading control.
-
Logical Relationship of this compound Action
The following diagram illustrates the logical steps from the presence of this compound to the inhibition of B-cell proliferation.
References
Application Notes and Protocols for Cell Viability Assay with CNX-774 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNX-774 is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies, making BTK an attractive therapeutic target.[2] this compound forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[3]
Recent studies have also revealed that this compound can function as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[4][5] This dual activity is significant, as ENT1 is involved in the salvage pathway of nucleosides, which can be crucial for the survival of certain cancer cells, particularly under conditions of metabolic stress.[4][5] In some cancer types, such as pancreatic cancer, the cytotoxic effects of this compound have been shown to be independent of BTK and are instead mediated through its inhibition of ENT1.[4][5]
These application notes provide a comprehensive overview and detailed protocols for assessing the impact of this compound treatment on the viability of cancer cell lines.
Data Presentation
The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound as a single agent in various cancer cell lines. It is important to note that comprehensive monotherapy IC50 data for this compound is not widely available in the public domain. The provided data is based on limited published studies, and further internal validation is highly recommended.
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| S2-013 | Pancreatic Cancer | CellTiter-Glo | 72 | Data not provided as monotherapy | [4] |
| KPC 1245 | Pancreatic Cancer | CellTiter-Glo | 72 | Data not provided as monotherapy | [4] |
| KPC 1199 | Pancreatic Cancer | CellTiter-Glo | 72 | Data not provided as monotherapy | [4] |
| B16F10 | Melanoma | CellTiter-Glo | 72 | Data not provided as monotherapy | [4] |
| HCT116 | Colorectal Carcinoma | CellTiter-Glo | 72 | Data not provided as monotherapy | [4] |
| CFPAC-1 | Pancreatic Cancer | CellTiter-Glo | 72 | Data not provided as monotherapy | [4] |
| A549 | Lung Carcinoma | CellTiter-Glo | 72 | Data not provided as monotherapy | [4] |
| A375 | Melanoma | CellTiter-Glo | 72 | Data not provided as monotherapy | [4] |
Note: The referenced study primarily investigated this compound in combination with a DHODH inhibitor and did not report monotherapy IC50 values. Researchers should determine the IC50 of this compound for their specific cell lines of interest.
Signaling Pathways and Experimental Workflow
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Caption: BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell Viability Assay
Caption: General workflow for assessing cell viability after this compound treatment.
Experimental Protocols
Two common and robust methods for determining cell viability are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of the solvent used to dissolve this compound, e.g., 0.1% DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: The CellTiter-Glo® assay is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active cells.[4] The assay reagent causes cell lysis and generates a luminescent signal that is proportional to the amount of ATP, and thus the number of viable cells.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well opaque-walled sterile plates (white plates are recommended for luminescence assays)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
CellTiter-Glo® Reagent (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and Substrate and allow them to equilibrate to room temperature.
-
Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent, following the manufacturer's instructions.
-
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of complete culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include vehicle control wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the background control wells from all other luminescence values.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
References
- 1. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CNX-774 in Overcoming Drug Resistance in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Drug resistance remains a significant hurdle in the successful treatment of many cancers. One mechanism by which cancer cells evade therapy is through the activation of salvage pathways to bypass the effects of drugs that target de novo biosynthesis routes. This document provides detailed information and protocols on the use of CNX-774, a preclinical Bruton tyrosine kinase (BTK) inhibitor, to overcome resistance to dihydroorotate dehydrogenase (DHODH) inhibitors in cancer cells. Recent studies have identified a novel, BTK-independent mechanism of action for this compound, positioning it as a valuable tool for combination therapies.
This compound has been shown to be a potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1][2][3] In the context of resistance to DHODH inhibitors like brequinar (BQ), which block the de novo synthesis of pyrimidine nucleotides, cancer cells can utilize the pyrimidine salvage pathway by importing extracellular uridine via ENT1.[1][2][3] this compound effectively blocks this salvage mechanism, leading to pyrimidine starvation and profound cell death in cancer cells that are otherwise resistant to DHODH inhibition alone.[1][3]
These application notes provide a summary of the key findings, quantitative data, and detailed experimental protocols for researchers investigating this compound as a strategy to overcome drug resistance.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in combination with the DHODH inhibitor brequinar (BQ) in pancreatic ductal adenocarcinoma (PDAC) cell lines.
Table 1: Efficacy of Brequinar (BQ) in Combination with this compound in BQ-Resistant PDAC Cell Lines
| Cell Line | Treatment | Concentration | Effect |
| S2-013 (BQ-Resistant) | BQ alone | 5 µM | Modest slowing of proliferation |
| This compound alone | 2 µM | Minimal effect on proliferation | |
| BQ + this compound | 5 µM BQ + 2 µM this compound | Profound loss of cell viability | |
| KPC 1245 (BQ-Resistant) | BQ alone | - | Resistant to BQ-induced cell death |
| BQ + this compound | - | Sensitized to BQ-induced cell death |
Table 2: Metabolomic Effects of BQ and this compound Combination in S2-013 Cells (8-hour treatment)
| Metabolite | Treatment | Fold Change vs. Vehicle |
| Pyrimidine Nucleotides (UTP, CTP) | BQ (5 µM) | Modest Depletion |
| BQ (5 µM) + this compound (2 µM) | Profound Depletion | |
| N-acetylneuraminic acid | BQ (5 µM) | Accumulation |
| BQ (5 µM) + this compound (2 µM) | Further Accumulation |
Table 3: In Vivo Efficacy of Combined DHODH and ENT1 Targeting in an Orthotopic Pancreatic Cancer Mouse Model
| Treatment Group | Effect on Tumor Growth | Effect on Survival |
| Vehicle | Progressive Tumor Growth | - |
| BQ alone | Modest Suppression | Modest Increase |
| ENT1 Knockout (genetic surrogate for this compound) | Minimal Effect | Minimal Effect |
| ENT1 Knockout + BQ | Dramatic Suppression | Prolonged Survival |
Signaling Pathways and Mechanisms
The following diagrams illustrate the mechanism of action of this compound in overcoming resistance to DHODH inhibitors.
Caption: Mechanism of this compound and Brequinar Combination Therapy.
Experimental Workflows
The following diagram illustrates a typical experimental workflow to evaluate the synergy between this compound and a DHODH inhibitor.
References
- 1. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Synthetic Lethality using Lentiviral shRNA Knockdown in Combination with CNX-774 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of synthetic lethality, where the simultaneous disruption of two genes or pathways leads to cell death while the disruption of either one alone does not, has emerged as a promising strategy in cancer therapy. This application note provides a detailed protocol for combining lentiviral-mediated short hairpin RNA (shRNA) knockdown of a target gene with the pharmacological inhibition of Bruton's tyrosine kinase (BTK) and the Equilibrative Nucleoside Transporter 1 (ENT1) using CNX-774.
This compound is a potent, irreversible inhibitor of BTK with an IC50 of less than 1 nM.[1][2] It covalently binds to Cysteine 481 in the ATP binding site of BTK, effectively blocking its downstream signaling.[1] More recent studies have uncovered a BTK-independent mechanism of action for this compound, demonstrating its ability to inhibit ENT1.[3][4][5][6] ENT1 is a key transporter in the nucleoside salvage pathway, which allows cells to recycle nucleosides for DNA and RNA synthesis.[3][7] By inhibiting ENT1, this compound can induce pyrimidine starvation, particularly in combination with inhibitors of the de novo pyrimidine synthesis pathway, such as the dihydroorotate dehydrogenase (DHODH) inhibitor brequinar (BQ).[3][4][5][6]
This dual-modality approach, combining stable gene silencing via lentiviral shRNA with the targeted inhibition by this compound, provides a powerful platform to explore novel synthetic lethal interactions and to investigate mechanisms of drug resistance in cancer cells.
Data Presentation
The following tables represent hypothetical quantitative data from an experiment investigating the combined effect of shRNA-mediated knockdown of a tumor suppressor gene (Gene X) and this compound treatment in a pancreatic cancer cell line (e.g., S2-013).
Table 1: Validation of Gene X Knockdown
| Cell Line | Transduction | Relative Gene X mRNA Expression (Normalized to Control) | Gene X Protein Expression (Fold Change vs. Control) |
| S2-013 | Non-Target shRNA | 1.00 ± 0.08 | 1.00 |
| S2-013 | Gene X shRNA #1 | 0.25 ± 0.04 | 0.18 |
| S2-013 | Gene X shRNA #2 | 0.31 ± 0.05 | 0.25 |
Table 2: Cell Viability (IC50) of this compound
| Cell Line | Transduction | This compound IC50 (nM) |
| S2-013 | Non-Target shRNA | 850 ± 50 |
| S2-013 | Gene X shRNA #1 | 150 ± 25 |
Table 3: Apoptosis Analysis (Annexin V Staining)
| Cell Line | Transduction | Treatment (48h) | % Apoptotic Cells (Annexin V Positive) |
| S2-013 | Non-Target shRNA | Vehicle | 5.2 ± 1.1 |
| S2-013 | Non-Target shRNA | This compound (200 nM) | 12.5 ± 2.3 |
| S2-013 | Gene X shRNA #1 | Vehicle | 8.1 ± 1.5 |
| S2-013 | Gene X shRNA #1 | This compound (200 nM) | 45.8 ± 4.2 |
Experimental Protocols
Safety Precaution: Lentiviral particles are treated as Risk Group Level 2 (RGL-2) organisms. All handling and disposal must follow published RGL-2 guidelines. Decontaminate all materials with 10% bleach for at least 20 minutes before disposal.[8][9]
Protocol 1: Lentiviral shRNA Production and Transduction
This protocol describes the generation of stable knockdown cell lines using puromycin selection.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., pCMV-dR8.2) and envelope plasmid (e.g., pCMV-VSVG)[10]
-
pLKO.1-shRNA vector targeting Gene X (and non-target control)
-
Transfection reagent (e.g., FuGENE HD)
-
Target cancer cell line (e.g., S2-013)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Polybrene® (sc-134220)[11]
-
Puromycin dihydrochloride (sc-108071)[12]
Procedure:
Day 1: Seeding HEK293T Cells
-
Plate 0.8-1x10^6 HEK293T cells per well in a 6-well plate in antibiotic-free medium.[13]
-
Incubate overnight until cells are 70-80% confluent.[13]
Day 2: Transfection
-
In separate tubes, prepare a DNA cocktail for each shRNA construct: 500 ng pLKO.1-shRNA, 500 ng psPAX2, and 50 ng pMD2.G in serum-free medium to a final volume of 100 µL.[13]
-
Add 3.1 µL of FuGENE HD transfection reagent to the DNA mix.[13]
-
Incubate for 20 minutes at room temperature.
-
Add the transfection complex dropwise to the HEK293T cells.[13]
-
Incubate at 37°C for 12-15 hours.[13]
Day 3: Medium Change
-
Change the medium to fresh complete growth medium.
Day 4 & 5: Viral Harvest
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the harvests and centrifuge at 1250 rpm for 5 minutes to remove cell debris.[13]
-
The viral supernatant can be used immediately or stored at -80°C.
Day 6: Transduction of Target Cells
-
Plate the target cancer cells in a 12-well plate 24 hours prior to infection to be ~50% confluent on the day of infection.[11][12]
-
On the day of infection, replace the medium with fresh medium containing Polybrene® at a final concentration of 5 µg/ml.[11]
-
Add the desired amount of lentiviral supernatant (a range of Multiplicity of Infection - MOI - should be tested).[7][8]
Day 7 and onward: Selection
-
Replace the medium with fresh complete medium.
-
After 24-48 hours, begin selection by adding puromycin to the medium. The optimal concentration (typically 2-10 µg/ml) should be predetermined with a puromycin titration (kill curve).[7][9][12]
-
Replace with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed.[9][12]
-
Expand resistant colonies for further analysis.
Protocol 2: Validation of Gene Knockdown
A. Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from the stable cell lines using a suitable kit or method like Trizol extraction.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes for Gene X and a housekeeping gene (e.g., GAPDH) for normalization.
B. Western Blot
-
Lyse cells in RIPA buffer (sc-24948) or a similar lysis buffer.[11][12]
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against Gene X and a loading control (e.g., β-actin or GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and imaging system.
-
Quantify band intensity using densitometry software.
Protocol 3: this compound Treatment and Cytotoxicity Assay
Materials:
-
This compound (can be dissolved in DMSO to make a stock solution)[2]
-
Stable knockdown and control cell lines
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® or MTS reagent)
Procedure:
-
Seed the stable knockdown and control cells in a 96-well plate at a predetermined density (e.g., 1.6 x 10^4 cells/well).[8][9]
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. qiagen.com [qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Roles of Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The equilibrative nucleoside transporter ENT1 is critical for nucleotide homeostasis and optimal erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Role of the Equilibrative Nucleoside Transporter 1 (ENT1) in Transport and Metabolism of Ribavirin by Human and Wild-Type or Ent1(-/-) Mouse Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for CNX-774 In Vivo Studies in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of CNX-774 in mouse models, focusing on its role as a potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1) to overcome resistance to dihydroorotate dehydrogenase (DHODH) inhibitors in pancreatic cancer. The provided protocols are based on preclinical studies demonstrating the synergistic anti-tumor activity of this compound in combination with the DHODH inhibitor brequinar (BQ).
Introduction
This compound is a small molecule initially developed as an irreversible inhibitor of Bruton's tyrosine kinase (BTK) with a high degree of selectivity and potency (IC50 < 1 nM) by targeting the Cys-481 residue.[1][2] However, recent preclinical research has unveiled a novel, BTK-independent mechanism of action for this compound as an inhibitor of ENT1.[3][4][5][6] This discovery has significant implications for cancer therapy, particularly in overcoming resistance to DHODH inhibitors.
DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is often upregulated in cancer cells to meet the high demand for nucleotides for proliferation.[7] While DHODH inhibitors like brequinar (BQ) have shown preclinical efficacy, resistance can emerge through the pyrimidine salvage pathway, which relies on the uptake of extracellular nucleosides via transporters like ENT1.[3][4][5][6] this compound effectively blocks this salvage pathway by inhibiting ENT1, thereby re-sensitizing resistant cancer cells to DHODH inhibition.[3][4][5][6] In vivo studies in aggressive, immunocompetent mouse models of pancreatic cancer have demonstrated that the combination of this compound and BQ dramatically suppresses tumor growth and prolongs survival.[3][4][5][6]
Key Signaling Pathways
The therapeutic efficacy of the this compound and brequinar combination therapy is rooted in the dual inhibition of the two major pathways for pyrimidine nucleotide synthesis.
In Vivo Efficacy in a Pancreatic Cancer Mouse Model
The combination of this compound and brequinar has been shown to be highly effective in an aggressive, immunocompetent mouse model of pancreatic ductal adenocarcinoma (PDAC).[3][4][5][6]
Quantitative Data Summary
| Treatment Group | Outcome Measure | Result | Reference |
| Vehicle Control | Tumor Growth | Uncontrolled | [3][4][5] |
| Brequinar (BQ) Monotherapy | Tumor Growth | Modest Suppression | [3][4][5] |
| This compound Monotherapy | Tumor Growth | Minimal Effect | [3] |
| BQ + this compound Combination | Tumor Growth | Dramatic Suppression | [3][4][5] |
| BQ + this compound Combination | Mouse Survival | Prolonged | [3][4][5] |
Experimental Protocols
The following are generalized protocols based on the methodologies described in the referenced preclinical studies.[3][4] Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Orthotopic Pancreatic Tumor Implantation in Mice
This protocol describes the surgical implantation of pancreatic cancer cells into the pancreas of immunocompetent mice to establish a clinically relevant tumor model.
Materials:
-
Pancreatic cancer cell line (e.g., KPC 1245)
-
Syngeneic, immunocompetent mice (e.g., C57BL/6)
-
Complete cell culture medium
-
Matrigel
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Sutures or wound clips
Procedure:
-
Culture pancreatic cancer cells to 80-90% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at the desired concentration.
-
Anesthetize the mouse and confirm proper anesthetic depth.
-
Make a small incision in the left abdominal flank to expose the pancreas.
-
Gently exteriorize the pancreas and inject the cell suspension into the pancreatic head or tail.
-
Return the pancreas to the abdominal cavity.
-
Close the peritoneum and skin with sutures or wound clips.
-
Monitor the animal for post-operative recovery.
In Vivo Drug Administration
This protocol outlines the preparation and administration of this compound and brequinar to tumor-bearing mice.
Materials:
-
This compound
-
Brequinar (BQ)
-
Vehicle for solubilization (e.g., DMSO, PEG, Tween 80, saline)
-
Oral gavage needles or appropriate injection supplies
Procedure:
-
Prepare stock solutions of this compound and BQ in a suitable solvent like DMSO.
-
On the day of administration, dilute the stock solutions to the final working concentration in the appropriate vehicle.
-
Administer the drugs to the mice based on the experimental design (e.g., oral gavage for this compound).
-
The treatment schedule may vary, but a typical regimen could involve daily or intermittent dosing.
-
Monitor the animals for any signs of toxicity or adverse effects.
Tumor Growth and Survival Monitoring
This protocol details the procedures for monitoring tumor progression and overall animal health.
Materials:
-
Calipers
-
Animal scale
Procedure:
-
For subcutaneous models, measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.
-
For orthotopic models, tumor growth may be monitored using imaging techniques (e.g., ultrasound, bioluminescence imaging if using luciferase-expressing cells) or by monitoring for signs of tumor progression (e.g., weight loss, ascites).
-
Monitor the body weight of the animals regularly as an indicator of overall health and treatment tolerance.
-
Record the date of death or euthanasia for survival analysis. Euthanize animals when they meet pre-defined humane endpoints.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound in a mouse model.
Conclusion
This compound, through its novel mechanism as an ENT1 inhibitor, represents a promising therapeutic agent for overcoming resistance to DHODH inhibitors in cancers that rely on the pyrimidine salvage pathway. The in vivo data from pancreatic cancer mouse models strongly support the rationale for a combination therapy approach. The protocols and information provided herein serve as a guide for researchers to design and execute further preclinical studies to explore the full potential of this compound in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
Application Notes and Protocols for Colony Formation Assay Using CNX-774
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNX-774 is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway that is crucial for B-cell proliferation and survival.[1][2][3] While initially developed as a BTK inhibitor, recent studies have revealed a significant, BTK-independent mechanism of action for this compound: the inhibition of equilibrative nucleoside transporter 1 (ENT1).[4][5][6][7] This dual functionality makes this compound a valuable tool for cancer research.
Inhibition of ENT1 by this compound blocks the cellular uptake of extracellular nucleosides, such as uridine, thereby disrupting the pyrimidine salvage pathway.[4] This becomes particularly impactful in cancer cells that are resistant to inhibitors of the de novo pyrimidine synthesis pathway (e.g., DHODH inhibitors like brequinar). By blocking both the de novo and salvage pathways, the combination of a DHODH inhibitor and this compound can lead to profound pyrimidine starvation and subsequent cell death in cancer cells.[4][5][6][7]
The colony formation assay, or clonogenic assay, is a well-established in vitro method to assess the long-term survival and proliferative capacity of single cells.[8][9][10] This assay is considered the gold standard for determining cell reproductive death after exposure to cytotoxic agents.[9][11] These application notes provide a detailed protocol for utilizing a colony formation assay to evaluate the cytotoxic and cytostatic effects of this compound, both as a single agent and in combination with other therapies.
Signaling Pathways and Mechanism of Action
This compound has two recognized mechanisms of action that can impact cell survival and proliferation, making it a versatile compound for investigation in various cancer types.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
This compound irreversibly binds to and inhibits BTK, a non-receptor tyrosine kinase essential for B-cell receptor signaling.[1][2] This pathway is critical for the development, activation, and survival of B-cells.[1][12] In B-cell malignancies, where this pathway is often constitutively active, inhibition by this compound can block downstream signaling cascades, including the NF-κB pathway, leading to decreased cell proliferation and survival.[2][12]
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 9. ossila.com [ossila.com]
- 10. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Measuring Metabolic Changes with CNX-774 using the Seahorse XF Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cancer cell proliferation is intrinsically linked to metabolic reprogramming, which provides the necessary energy and biosynthetic precursors for rapid growth.[1] Targeting these altered metabolic pathways is a promising strategy in cancer therapy. CNX-774 is a novel small molecule that exemplifies the complexity of targeting cancer metabolism. Initially developed as a covalent inhibitor of Bruton's Tyrosine Kinase (BTK), recent mechanistic studies have revealed that its potent anticancer effects, especially in combination with other agents, are independent of BTK.[2][3][4] Instead, this compound functions as a potent inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1).[2][4][5]
ENT1 is a crucial membrane protein that facilitates the transport of nucleosides, like uridine, into the cell.[6] This process is a key part of the nucleoside salvage pathway, which allows cells to recycle nucleosides from their environment. Many cancer cells rely on both de novo synthesis and this salvage pathway to meet their high demand for pyrimidines, essential building blocks for DNA and RNA.[1][7] When the de novo pathway is blocked (e.g., by a DHODH inhibitor like brequinar), cancer cells can become highly dependent on the salvage pathway for survival. By inhibiting ENT1, this compound effectively shuts down this rescue mechanism, leading to profound pyrimidine starvation and cell death, particularly when used as a combination therapy.[2][3][4]
The Agilent Seahorse XF Analyzer is a powerful tool for investigating cellular bioenergetics in real-time. It measures the two major energy-producing pathways: mitochondrial respiration via the oxygen consumption rate (OCR) and glycolysis via the extracellular acidification rate (ECAR). While the primary mechanism of this compound is the inhibition of nucleotide synthesis, this disruption is expected to have significant downstream consequences on cellular energy metabolism. Pyrimidine depletion can impair the production of mitochondrial DNA and essential cofactors, potentially leading to mitochondrial dysfunction and a subsequent shift in the cell's bioenergetic profile.[8][9]
This application note provides a detailed protocol for using the Seahorse XF Cell Mito Stress Test to investigate the metabolic consequences of treating cancer cells with this compound.
Key Metabolic Pathway & Drug Mechanism
Cells synthesize pyrimidine nucleotides through two main pathways: the de novo pathway and the salvage pathway. The de novo pathway builds pyrimidines from simpler molecules, a process in which the enzyme Dihydroorotate Dehydrogenase (DHODH) is critical. The salvage pathway recycles pre-existing nucleosides, such as uridine, transported into the cell by transporters like ENT1. This compound's mechanism involves blocking ENT1, thereby preventing uridine uptake and crippling the salvage pathway. This becomes synthetically lethal when combined with a DHODH inhibitor that blocks the de novo pathway.
Experimental Workflow
The overall workflow involves preparing the cells, setting up the Seahorse XF Analyzer, running the assay with sequential compound injections, and finally, analyzing the resulting data to determine the impact of this compound on mitochondrial function.
Detailed Protocols
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., Pancreatic Ductal Adenocarcinoma cells like S2-013, which are mentioned in this compound literature).[2]
-
This compound: Prepare stock solution in DMSO.
-
Agilent Seahorse XF Equipment:
-
Seahorse XF Analyzer (XFe96 or similar)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridges
-
-
Agilent Seahorse Reagents:
-
Standard Cell Culture Reagents: Growth medium, PBS, trypsin, etc.
Protocol Day 1: Cell Seeding and Cartridge Hydration
-
Cell Seeding:
-
Harvest and count cells. Determine the optimal cell density for your specific cell line to ensure a robust OCR signal. Seed the determined number of cells per well in a Seahorse XF Cell Culture Microplate.
-
Leave the four corner wells empty for background correction.
-
Incubate the plate overnight in a standard CO2 incubator at 37°C.
-
-
Sensor Cartridge Hydration:
Protocol Day 2: Assay Execution
-
Prepare Assay Medium:
-
Prepare Cells:
-
Remove the cell culture plate from the incubator.
-
Gently wash the cells twice with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well (e.g., 180 µL for an XFe96).
-
Incubate the cell plate in a non-CO2 incubator at 37°C for at least 45-60 minutes to allow temperature and pH to equilibrate.[11]
-
-
Load Sensor Cartridge:
-
Prepare fresh dilutions of this compound and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium to achieve the desired final concentration after injection.
-
Load the compounds into the appropriate injection ports of the sensor cartridge (e.g., Port A: this compound, Port B: Oligomycin, Port C: FCCP, Port D: Rotenone/Antimycin A).
-
-
Run the Assay:
-
Place the loaded sensor cartridge into the Seahorse XF Analyzer for calibration.
-
Once calibration is complete, replace the utility plate with your cell culture plate.
-
Start the assay protocol. The program will typically include:
-
Data Analysis and Expected Results
The primary output of the Seahorse assay is the Oxygen Consumption Rate (OCR), which reflects mitochondrial respiration. The sequential injection of mitochondrial inhibitors allows for the calculation of several key parameters.
Logical Relationship of this compound's Effect
The inhibition of the nucleoside salvage pathway by this compound leads to pyrimidine depletion. This metabolic stress can impair the synthesis of mitochondrial DNA and proteins encoded by it, ultimately reducing the efficiency of the electron transport chain and dampening cellular respiration.
Data Presentation
The data should be normalized to the cell number or total protein content in each well to account for any variations in cell seeding. The key parameters from the Mito Stress Test are summarized below. Expected results with this compound treatment would involve a general decrease in respiratory parameters due to cellular stress and reduced proliferative capacity.
| Parameter | Description | Expected Effect of this compound |
| Basal Respiration | The baseline oxygen consumption of the cells, representing the energetic demand under normal conditions. | Decrease |
| ATP-Linked Respiration | The portion of basal respiration used to generate ATP. Calculated by the decrease in OCR after Oligomycin injection. | Decrease |
| Maximal Respiration | The maximum OCR achieved after the addition of FCCP, which uncouples the electron transport chain. | Decrease |
| Spare Respiratory Capacity | The difference between maximal and basal respiration. It indicates the cell's ability to respond to energetic stress. | Decrease |
| Proton Leak | Oxygen consumption not coupled to ATP synthesis. Represents mitochondrial inefficiency or damage. | May Increase or Decrease |
| Non-Mitochondrial Respiration | Oxygen consumption that persists after the addition of Rotenone/Antimycin A. | No Change Expected |
Conclusion
The Agilent Seahorse XF Cell Mito Stress Test provides a robust platform to functionally assess the downstream metabolic consequences of treatment with this compound. While the primary mechanism of this compound is the inhibition of the ENT1 transporter, leading to pyrimidine starvation, this application note details how to measure the subsequent impact on mitochondrial respiration.[2][6] Quantifying changes in OCR provides critical insights into how disrupting nucleotide metabolism affects cellular bioenergetics, which can be crucial for understanding the drug's overall anti-cancer efficacy and for developing effective combination therapies.[14] This protocol offers a detailed workflow for researchers to explore the metabolic phenotype induced by this compound and similar compounds that target nucleotide availability.
References
- 1. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Pyrimidine Metabolism Disorders - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]
- 8. Pyrimidine Nucleoside Depletion Sensitizes to the Mitochondrial Hepatotoxicity of the Reverse Transcriptase Inhibitor Stavudine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of pyrimidine depletion in the mitochondrial cardiotoxicity of nucleoside analogue reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. content.protocols.io [content.protocols.io]
- 11. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 12. agilent.com [agilent.com]
- 13. cpu.edu.cn [cpu.edu.cn]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing CNX-774 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the in vitro use of CNX-774, a potent irreversible inhibitor of Bruton's tyrosine kinase (BTK) and Equilibrative Nucleoside Transporter 1 (ENT1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It was initially developed as a highly selective, orally active, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling.[1][2] It forms a covalent bond with the Cys-481 residue within the ATP binding site of BTK.[1][2] More recently, studies have revealed that this compound also inhibits the Equilibrative Nucleoside Transporter 1 (ENT1).[3][4][5][6] This inhibition of ENT1 blocks the salvage of extracellular uridine, which can sensitize cancer cells to other therapies like DHODH inhibitors.[3][4][5]
Q2: What are the typical IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound is a measure of its potency and can vary depending on the experimental setup.[7] For its primary target, BTK, the IC50 is less than 1 nM in enzymatic assays. In cellular assays, the IC50 for BTK inhibition is typically in the range of 1-10 nM.[1][2][8]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO, with stock solutions of up to 100 mg/mL (200.2 mM) being achievable.[1][8] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to a year.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: In which in vitro applications can this compound be used?
A4: this compound is suitable for a variety of in vitro studies, including:
-
Kinase activity assays to determine its direct inhibitory effect on BTK.[9][10]
-
Cell viability and proliferation assays to assess its cytotoxic or cytostatic effects on cancer cell lines.[3][11]
-
Western blotting to analyze the phosphorylation status of BTK and its downstream targets.
-
Metabolomic studies to investigate its impact on nucleotide metabolism through ENT1 inhibition.[3]
-
Drug combination studies to explore synergistic effects with other compounds, such as DHODH inhibitors.[3][4][5]
Troubleshooting Guide
Issue 1: Higher than expected IC50 value in cellular assays.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | While this compound is orally bioavailable, its permeability can vary between cell lines.[12] Consider using a cell line with known high expression of transporters or perform a cell permeability assay. |
| High Protein Binding in Media | Fetal Bovine Serum (FBS) in cell culture media contains proteins that can bind to small molecules, reducing their effective concentration. Try reducing the FBS percentage during the treatment period, if compatible with your cell line. |
| Incorrect Assay Conditions | Ensure the ATP concentration in your kinase assay is appropriate, as high ATP levels can compete with ATP-competitive inhibitors.[13] For cellular assays, ensure the cell density is optimal and consistent across experiments. |
| Compound Degradation | Ensure proper storage of this compound stock solutions to prevent degradation.[1] Prepare fresh dilutions from a frozen stock for each experiment. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and maintain a consistent passage number for all experiments. High passage numbers can lead to phenotypic and genotypic drift. |
| Inaccurate Pipetting | Calibrate your pipettes regularly.[14] For preparing serial dilutions, use a fresh tip for each dilution to avoid carryover. Prepare a master mix for treating replicate wells to ensure consistency.[14] |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, leading to changes in compound concentration. Avoid using the outermost wells for experimental samples or ensure proper humidification during incubation. |
| Solvent Effects | Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is at a level that does not affect cell viability. |
Issue 3: Unexpected cytotoxicity in control cells.
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | The final DMSO concentration in the culture medium should typically be kept below 0.5% (v/v), as higher concentrations can be toxic to many cell lines. Run a vehicle control with the same DMSO concentration as your highest this compound treatment. |
| Off-target Effects | At very high concentrations, all inhibitors can have off-target effects. Perform a dose-response curve to identify a concentration range that is selective for your target of interest. |
| Contamination | Ensure that your cell culture is free from microbial contamination (e.g., mycoplasma), which can affect cell health and response to treatment. |
Quantitative Data Summary
Table 1: IC50 Values for this compound
| Target | Assay Type | IC50 Value | Reference |
| BTK | Enzymatic | < 1 nM | [1][2][15] |
| BTK | Cellular | 1-10 nM | [1][2][8] |
Table 2: Example In Vitro Concentrations of this compound from Literature
| Cell Line | Assay Type | This compound Concentration | Purpose | Reference |
| S2-013 (Pancreatic Cancer) | Metabolomics | 2 µM | To assess metabolic perturbations in combination with Brequinar. | [3] |
| Various BQ-resistant cancer cell lines | Cell Viability | Dose-response | To determine the effect on Brequinar efficacy. | [3] |
Experimental Protocols
1. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[3]
-
Assay: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Normalize the luminescence values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results to determine the IC50 value.
2. In Vitro Kinase Assay (e.g., using ADP-Glo™)
-
Reagent Preparation: Prepare the kinase reaction buffer, recombinant BTK enzyme, substrate (e.g., a generic tyrosine kinase substrate), and ATP.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the BTK enzyme, the substrate, and the this compound dilution or vehicle control.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time within the linear range of the assay.[13]
-
Termination and Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent sequentially, following the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: A higher luminescent signal corresponds to a higher amount of ADP, indicating higher kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Caption: Mechanism of this compound inhibiting the ENT1 transporter and pyrimidine salvage.
Caption: General workflow for optimizing this compound concentration in vitro.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Novel Bruton’s Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays | bioRxiv [biorxiv.org]
- 11. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. This compound Datasheet DC Chemicals [dcchemicals.com]
Troubleshooting CNX-774 solubility issues in DMSO
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CNX-774, focusing on common solubility issues in DMSO.
Properties and Solubility of this compound
This compound is a potent, orally active, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), forming a covalent bond with the Cys481 residue in the ATP binding site.[1][2][3] It has a very low IC50 value, typically below 1 nM for BTK in biochemical assays and between 1-10 nM in cellular assays.[1][4] Recent studies have also identified this compound as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1), an important consideration for experimental design.[5][6][7][8]
Chemical Properties
| Property | Value |
| Formula | C₂₆H₂₂FN₇O₃ |
| Molecular Weight | 499.5 g/mol |
| CAS Number | 1202759-32-7 |
Reported Solubility Data
The solubility of this compound can vary based on the purity of the compound and the quality of the solvent used.
| Solvent | Concentration |
| DMSO | 25 mg/mL to 100 mg/mL (approx. 50 mM to 200 mM)[1][4][9] |
| DMF | 30 mg/mL[1] |
| Ethanol | 2 mg/mL[4][9] |
| Water | Insoluble[4][9] |
| DMF:PBS (pH 7.2) (1:6) | 0.14 mg/mL[1] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound powder in DMSO. What are the recommended steps?
A1: Difficulty in dissolving this compound can often be resolved by following a systematic approach. The primary factors to consider are solvent quality, temperature, and physical agitation. Ensure you are using fresh, anhydrous (water-free) DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of small molecules.[4][10]
Below is a recommended workflow for dissolving this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - LKT Labs [lktlabs.com]
- 10. researchgate.net [researchgate.net]
CNX-774 stability in cell culture media
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CNX-774?
A1: this compound was initially developed as an irreversible inhibitor of Bruton's tyrosine kinase (BTK). However, recent studies have revealed that it also functions as a potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1][2][3][4] This inhibition of ENT1 blocks the cellular uptake of extracellular nucleosides like uridine, which is a key mechanism for its synergistic effects with drugs that inhibit de novo pyrimidine biosynthesis.[1][2][3][4]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: this compound is soluble in DMSO and ethanol but is insoluble in water.[5][6] For long-term storage, it is recommended to store the compound as a powder or in a suitable solvent at low temperatures to maintain its stability.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to your desired concentration (e.g., 10 mM or 100 mM).[5] Ensure the powder is fully dissolved by vortexing. Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the recommended final concentration of DMSO in my cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, with many cell lines tolerating up to 1%.[4] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide
Issue 1: I observed precipitation when I added my this compound stock solution to the cell culture medium.
-
Cause: this compound is poorly soluble in aqueous solutions like cell culture media.[5][6] When a concentrated DMSO stock is rapidly diluted in an aqueous environment, the compound can precipitate out of solution.
-
Solution:
-
Pre-warm the media: Gently warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Step-wise dilution: Instead of adding the stock solution directly to the full volume of media, first dilute the stock in a smaller volume of media and then add this intermediate dilution to the final volume.
-
Increase mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even distribution.
-
Check final concentration: Ensure your final experimental concentration of this compound does not exceed its solubility limit in the final DMSO concentration. You may need to prepare a more dilute stock solution to keep the final DMSO percentage low while maintaining solubility.
-
Issue 2: My cells are showing signs of toxicity even at low concentrations of this compound.
-
Cause: The observed toxicity might be due to the DMSO solvent rather than the compound itself, especially if you are using a sensitive cell line.
-
Solution:
-
Run a DMSO toxicity curve: Determine the maximum concentration of DMSO your specific cell line can tolerate without showing signs of toxicity.
-
Lower the final DMSO concentration: Prepare a more concentrated stock solution of this compound so you can add a smaller volume to your culture, thereby reducing the final DMSO percentage.
-
Include a vehicle control: Always include a control group of cells treated with the same final concentration of DMSO as your experimental groups to differentiate between compound-specific effects and solvent effects.
-
Issue 3: I am not observing the expected biological effect of this compound in my experiments.
-
Cause: This could be due to degradation of the compound in the stock solution or in the cell culture medium over the course of the experiment.
-
Solution:
-
Use fresh stock solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using stock solutions that have been stored at room temperature for extended periods or have undergone multiple freeze-thaw cycles.
-
Determine stability in your media: Perform a stability study to understand how long this compound remains active in your specific cell culture medium at 37°C (see the experimental protocol below).
-
Replenish the compound: If you are running a long-term experiment (e.g., >24 hours), the compound may be degrading. Consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.
-
Data Presentation
Table 1: Solubility and Storage of this compound Stock Solutions
| Parameter | Value | Reference(s) |
| Solubility | ||
| DMSO | 100 mg/mL (200.2 mM) | [5][6] |
| Ethanol | 2 mg/mL | [5] |
| Water | Insoluble | [5][6] |
| Storage of Stock Solutions | ||
| In solvent at -80°C | 1 year | [5] |
| In solvent at -20°C | 1 month | [5] |
| Powder at -20°C | 3 years | [5] |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
This protocol provides a framework to assess the stability of this compound in your specific cell culture medium over time. This is crucial as stability can be influenced by media components, pH, and temperature.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin/streptomycin)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C with 5% CO₂
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the working solution: Dilute the this compound stock solution in your complete cell culture medium to your final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with what you use in your experiments (e.g., 0.1%).
-
Time point sampling:
-
Immediately after preparation (T=0), take an aliquot of the this compound-containing medium. This will serve as your baseline.
-
Incubate the remaining medium at 37°C in a 5% CO₂ incubator.
-
Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
-
Sample storage: Immediately store all collected aliquots at -80°C until analysis to prevent further degradation.
-
HPLC analysis:
-
Thaw the samples and, if necessary, precipitate proteins (e.g., with cold acetonitrile) and centrifuge to clarify the supernatant.
-
Analyze the concentration of the parent this compound compound in each sample using a validated HPLC method.
-
The stability is determined by comparing the peak area of this compound at each time point to the peak area at T=0.
-
-
Data analysis: Plot the percentage of remaining this compound against time to determine its degradation rate in your cell culture medium.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture experiments.
References
Preventing off-target effects of CNX-774 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use CNX-774 in their experiments and mitigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its most significant off-target effect?
This compound was initially developed as a covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] However, a significant and well-characterized off-target effect is the inhibition of the equilibrative nucleoside transporter 1 (ENT1), also known as SLC29A1.[1][2][3][4] This inhibition of ENT1 blocks the cellular uptake of extracellular nucleosides like uridine.[1]
Q2: How does the off-target inhibition of ENT1 by this compound impact cancer cells?
In the context of cancer therapy, particularly in combination with dihydroorotate dehydrogenase (DHODH) inhibitors like brequinar (BQ), the inhibition of ENT1 by this compound is therapeutically beneficial.[1][2][3][4] DHODH inhibitors block the de novo pyrimidine synthesis pathway. Cancer cells can often bypass this blockade by salvaging extracellular uridine via ENT1. By inhibiting ENT1, this compound prevents this salvage pathway, leading to profound pyrimidine starvation and cell death in cancer cells treated with a DHODH inhibitor.[1][4]
Q3: Is the inhibition of ENT1 by this compound always a desired effect?
No. If the primary goal of the experiment is to study the effects of specific BTK inhibition by this compound, then the inhibition of ENT1 is an off-target effect that needs to be considered and controlled for. The potent inhibition of ENT1 can lead to cellular effects independent of BTK inhibition, potentially confounding the experimental results.[1][2]
Q4: What are general strategies to minimize off-target effects of covalent inhibitors like this compound?
General strategies to reduce off-target effects of covalent inhibitors include:
-
Optimizing dose and exposure: Using the lowest effective concentration and shortest exposure time can help minimize off-target binding.[5][6]
-
Assessing proteome-wide selectivity: Techniques like chemical proteomics can be used to identify the full spectrum of off-target proteins.[5][6][7]
-
Modifying the covalent warhead: Altering the reactive group of the inhibitor can improve selectivity for the intended target.[8][9]
-
Targeting non-catalytic residues: Directing the inhibitor to bind to less conserved non-catalytic amino acids can enhance selectivity within a protein family.[8]
Troubleshooting Guides
Issue 1: Observing unexpected cellular phenotypes that may not be related to BTK inhibition.
-
Possible Cause: The observed effects may be due to the off-target inhibition of ENT1 by this compound, leading to alterations in nucleoside transport and metabolism.[1][4]
-
Troubleshooting Steps:
-
Control for ENT1 Inhibition: Supplement the cell culture media with uridine. If the phenotype is rescued or altered by the addition of uridine, it is likely mediated by ENT1 inhibition.[1] Note that very high concentrations of uridine might be needed to overcome the blockade.[1]
-
Use a structurally different BTK inhibitor: Compare the effects of this compound with another potent and selective BTK inhibitor that is not known to inhibit ENT1.
-
Genetic knockdown/knockout of ENT1: Perform experiments in cells where ENT1 has been genetically silenced. If the effect of this compound is phenocopied by ENT1 knockout, it confirms the involvement of this off-target.[1]
-
Metabolomic Analysis: Conduct metabolomic profiling to assess changes in pyrimidine nucleotide pools. A significant depletion of pyrimidine metabolites in the presence of a DHODH inhibitor would point towards ENT1 inhibition by this compound.[1]
-
Issue 2: Difficulty in distinguishing between on-target (BTK) and off-target (ENT1) effects in a combination therapy experiment with a DHODH inhibitor.
-
Possible Cause: Both BTK and ENT1 inhibition can contribute to the overall cellular response, making it challenging to attribute the observed synergy solely to BTK inhibition.
-
Troubleshooting Steps:
-
BTK-independent confirmation: Studies have shown that the synergistic effect of this compound with DHODH inhibitors is independent of BTK.[1][2][4]
-
ENT1 knockout control: Use ENT1 knockout cells. In these cells, the synergistic effect of this compound with a DHODH inhibitor should be negated.[1]
-
Uridine Rescue Experiment: As detailed in Issue 1, demonstrate that the synergistic effect can be reversed by the addition of high concentrations of uridine.[1]
-
Quantitative Data Summary
| Parameter | Cell Line | Treatment | Outcome | Reference |
| Cell Viability | S2-013 | BQ (5μM) + this compound (2μM) | Profound loss of cell viability compared to either agent alone. | [1] |
| Pyrimidine Metabolites | S2-013 | BQ (5μM) + this compound (2μM) for 8 hours | More significant depletion of pyrimidine metabolites than with BQ alone. | [1] |
| Uridine Rescue | S2-013 | BQ + this compound + varying Uridine conc. | Rescue of cell viability blocked by this compound, overcome at very high uridine concentrations. | [1] |
Key Experimental Protocols
Protocol 1: Uridine Rescue Experiment to Confirm ENT1 Inhibition
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Treatment Preparation: Prepare a stock solution of uridine. Prepare media containing the desired concentrations of your primary compound (e.g., a DHODH inhibitor), this compound, and varying concentrations of uridine.
-
Treatment Application: Remove the old media from the cells and add the prepared treatment media. Include control groups with vehicle, this compound alone, the primary compound alone, and the combination without uridine.
-
Incubation: Incubate the cells for a period relevant to your assay (e.g., 48-72 hours for cell viability).
-
Assay: Perform a cell viability assay (e.g., MTS, CellTiter-Glo) to determine the extent to which uridine supplementation rescues the cells from the effects of the drug combination.
Protocol 2: Metabolomic Analysis of Pyrimidine Nucleotides
-
Cell Treatment: Treat cultured cells with the vehicle, this compound, a DHODH inhibitor, or the combination for a specified time (e.g., 8 hours).[1]
-
Metabolite Extraction:
-
Aspirate the media and wash the cells with ice-cold saline.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet the protein and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the relative abundance of pyrimidine pathway metabolites.
-
Data Analysis: Compare the metabolite levels across the different treatment groups to identify significant changes.
Visualizations
Caption: Dual inhibition of pyrimidine synthesis by BQ and this compound.
Caption: Workflow for troubleshooting off-target effects of this compound.
References
- 1. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Approaches to mitigate the risk of serious adverse reactions in covalent drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
CNX-774 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CNX-774. Our aim is to help you interpret unexpected results and navigate the unique dual-inhibitor characteristics of this compound.
Frequently Asked Questions (FAQs)
Q1: We are using this compound as a Bruton's tyrosine kinase (BTK) inhibitor, but are seeing effects in cell lines that do not express BTK. What could be the cause?
A1: This is a critical observation and points to the known off-target activity of this compound. While this compound is a potent, irreversible covalent inhibitor of BTK, it has been demonstrated to also inhibit the equilibrative nucleoside transporter 1 (ENT1).[1][2][3][4] This ENT1 inhibition is independent of BTK expression and can lead to significant cellular effects in BTK-negative cell lines, particularly when pyrimidine metabolism is under stress.[1][4] It is crucial to verify BTK expression in your experimental system, for example, by immunoblotting.[1]
Q2: We observe enhanced cytotoxicity when combining this compound with dihydroorotate dehydrogenase (DHODH) inhibitors, even at low this compound concentrations. Is this expected?
A2: Yes, this synergistic effect is expected and is a key finding from recent studies.[1][2][3][4] The enhanced cytotoxicity stems from the dual blockade of pyrimidine nucleotide sources. DHODH inhibitors block the de novo pyrimidine synthesis pathway, while this compound's inhibition of ENT1 blocks the pyrimidine salvage pathway, which would otherwise compensate for the DHODH inhibition by importing extracellular uridine.[1][2][4] This combined action leads to profound pyrimidine starvation and cell death in cancer cells resistant to DHODH inhibitors alone.[1][2][4]
Q3: How does the BTK inhibitory activity of this compound compare to other known BTK inhibitors?
A3: this compound is a highly potent and selective irreversible BTK inhibitor. Its potency is comparable to or greater than other well-known BTK inhibitors. However, its off-target effect on ENT1 is a distinguishing feature not shared by other BTK inhibitors like ibrutinib and acalabrutinib.[1]
| Inhibitor | Target | IC50 | Mechanism | Reference |
| This compound | BTK | < 1 nM | Irreversible Covalent | [5][6] |
| This compound | BTK (cellular assay) | 1-10 nM | Irreversible Covalent | [5][6] |
| Ibrutinib | BTK | 0.5 nM | Irreversible Covalent | [1] |
| Acalabrutinib | BTK | 3 nM | Irreversible Covalent | [1] |
Q4: We are not seeing the expected downstream effects of BTK inhibition (e.g., on PLCγ2 signaling). Why might this be?
A4: If you are working in a system where the ENT1-mediated effects of this compound are predominant, they may mask or confound the canonical downstream effects of BTK inhibition. For example, if your experimental conditions involve metabolic stress or co-treatment with agents affecting nucleotide synthesis, the observed phenotype might be primarily driven by pyrimidine starvation rather than BTK pathway modulation. It is also possible that in your specific cell line, the BTK pathway is not the primary driver of the phenotype you are measuring.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays.
-
Possible Cause 1: Variable BTK Expression.
-
Troubleshooting Step: Confirm and normalize BTK expression levels across all cell lines used in your experiments via Western blot or qPCR. The effect of this compound will differ significantly between BTK-positive and BTK-negative cells if the phenotype is BTK-dependent.
-
-
Possible Cause 2: Fluctuations in Media Nucleoside Concentrations.
-
Troubleshooting Step: The ENT1-inhibiting activity of this compound makes experimental outcomes sensitive to the concentration of extracellular nucleosides like uridine.[1] Use a consistent, defined cell culture medium for all experiments. Consider testing for uridine rescue by supplementing the medium with varying concentrations of uridine to confirm if the observed effect is ENT1-mediated.[1]
-
-
Possible Cause 3: Off-Target Effects Unrelated to BTK or ENT1.
-
Troubleshooting Step: While the primary off-target is ENT1, like any small molecule, this compound could have other, uncharacterized targets.[7] Consider using a structurally distinct BTK inhibitor (e.g., acalabrutinib) and a specific ENT1 inhibitor (if available) as controls to dissect the observed effects.[1]
-
Issue 2: Unexpected Metabolomic Profiles.
-
Possible Cause 1: Dominant Effect of ENT1 Inhibition.
-
Troubleshooting Step: If you are co-treating with a DHODH inhibitor like brequinar, expect a significant drop in pyrimidine metabolites.[1][3] You may also observe an accumulation of N-acetylneuraminic acid, which has been identified as a potential biomarker for the efficacy of DHODH inhibitors.[1][2][4]
-
-
Possible Cause 2: Crosstalk between BTK and Metabolic Pathways.
-
Troubleshooting Step: In BTK-expressing cells, inhibition of BTK signaling can have its own metabolic consequences. To deconvolve these from the ENT1 effects, run parallel experiments in BTK-knockout or BTK-negative cells.
-
Experimental Protocols
Protocol 1: Western Blot for BTK Expression
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per well onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against BTK (e.g., Cell Signaling Technology, #D3H5).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
Protocol 2: Cell Viability Assay for Synergy with DHODH Inhibitors
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Treatment: After 24 hours, treat cells with a dose matrix of this compound and a DHODH inhibitor (e.g., brequinar). Include single-agent and vehicle controls.
-
Incubation: Incubate cells for 72 hours or a duration appropriate for your cell line's doubling time.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Synergy can be quantified using the Bliss independence model or the Chou-Talalay method.
Visualizations
Caption: Intended mechanism of this compound on the BTK signaling pathway.
Caption: Dual inhibition of pyrimidine synthesis by this compound and a DHODH inhibitor.
References
- 1. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Cell line specific responses to CNX-774
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of CNX-774 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, and irreversible small molecule inhibitor. It was initially developed as a selective inhibitor of Bruton's tyrosine kinase (BTK), targeting the Cysteine 481 residue within the ATP-binding site with high affinity (IC50 < 1 nM).[1][2] However, recent studies have revealed a second, BTK-independent mechanism of action: this compound is also an inhibitor of the equilibrative nucleoside transporter 1 (ENT1), also known as SLC29A1.[1][2] This dual activity is critical to understanding its cell line-specific effects.
Q2: Why do different cell lines show varied responses to this compound?
The differential sensitivity of cell lines to this compound is primarily due to its dual mechanism of action and the specific molecular characteristics of the cells. The key determinants of response are:
-
BTK Expression and Dependence: In hematological malignancies like B-cell lymphoma, where cells are dependent on B-cell receptor (BCR) signaling, the inhibitory effect of this compound on BTK is the dominant factor. The level of BTK expression and the cell's reliance on the BTK pathway for survival and proliferation will dictate sensitivity.
-
ENT1 Expression and Function: In some solid tumors, such as pancreatic cancer, the anti-proliferative effect of this compound is independent of BTK and is instead mediated by its inhibition of ENT1.[1][2] ENT1 is crucial for the salvage pathway of nucleoside synthesis. By blocking ENT1, this compound prevents the uptake of extracellular nucleosides like uridine.[1]
-
Metabolic Phenotype: The sensitivity to ENT1 inhibition is particularly pronounced in cells that are dependent on the nucleoside salvage pathway. When combined with inhibitors of the de novo pyrimidine synthesis pathway (e.g., DHODH inhibitors like brequinar), this compound can lead to profound pyrimidine starvation and cell death in resistant cancer cells.[1][2]
Q3: In which cancer types has this compound shown efficacy?
This compound has demonstrated potent activity in preclinical models of:
-
B-cell malignancies: Due to its potent BTK inhibition, it is effective in cell lines derived from these cancers, such as Ramos cells.[1]
-
Pancreatic cancer: In combination with DHODH inhibitors, this compound has been shown to overcome resistance and induce significant cell death in pancreatic cancer cell lines.[1][2] This effect is mediated through ENT1 inhibition.
Further research may reveal efficacy in other solid tumors that are dependent on the nucleoside salvage pathway or express targetable levels of BTK.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Compound | Target | Cell Line | Assay | IC50 | Reference |
| This compound | BTK | - | Biochemical Assay | < 1 nM | [1][2] |
| This compound | BTK | Ramos | BTK Activity | 1-10 nM | [1] |
Table 2: Combination Effect of this compound with a DHODH Inhibitor (Brequinar - BQ) in Pancreatic Cancer Cell Lines
| Cell Line | BQ Sensitivity | Combination Effect (this compound + BQ) | Putative Mechanism | Reference |
| S2-013 | Resistant | Synergistic loss of cell viability | ENT1 Inhibition | [1] |
| KPC 1245 | Resistant | Synergistic loss of cell viability | ENT1 Inhibition | [1] |
| KPC 1199 | Resistant | Synergistic loss of cell viability | ENT1 Inhibition | [1] |
| CFPAC-1 | Sensitive | No significant enhancement | N/A | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of adherent or suspension cell lines.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium in a 96-well plate. Incubate overnight to allow for cell attachment.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15-30 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Western Blot for BTK and ENT1 Expression
This protocol is for determining the protein expression levels of BTK and ENT1 in your cell line of interest.
Materials:
-
Cell lysate
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BTK, anti-ENT1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound dual mechanism of action.
Caption: Experimental workflow for assessing this compound response.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak response to this compound in a solid tumor cell line. | 1. Low or no BTK expression. 2. Low or no ENT1 expression. 3. Cell line is not dependent on the nucleoside salvage pathway. | 1. Verify BTK expression by Western Blot. If negative, the response will be BTK-independent. 2. Verify ENT1 expression by Western Blot or qPCR. If negative, the cell line is unlikely to respond via this mechanism. 3. Test this compound in combination with a DHODH inhibitor (e.g., brequinar) to see if dual pathway inhibition induces cell death. |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding density. 2. Edge effects in the 96-well plate. 3. Contamination. | 1. Ensure a single-cell suspension and accurate cell counting before seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Check for microbial contamination in the cell culture. |
| Unexpected resistance in a BTK-positive cell line. | 1. Mutation in the BTK gene (e.g., C481S) preventing covalent binding. 2. Activation of downstream signaling pathways that bypass BTK. | 1. Sequence the BTK gene in the resistant cell line. 2. Investigate the activation status of downstream effectors (e.g., PLCγ2, ERK) by Western Blot. |
| This compound is less potent than expected in a B-cell line. | 1. Suboptimal drug concentration or incubation time. 2. Low BTK occupancy. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions. 2. Perform a BTK occupancy assay to confirm target engagement at the concentrations used. |
| Difficulty detecting BTK or ENT1 by Western Blot. | 1. Low protein expression in the chosen cell line. 2. Poor antibody quality. 3. Inefficient protein extraction or transfer. | 1. Use a positive control cell line known to express the target protein (e.g., Ramos for BTK). Increase the amount of protein loaded. 2. Validate the antibody using a positive control and check the manufacturer's recommendations. 3. Optimize the lysis buffer and transfer conditions. |
References
Adjusting incubation time for CNX-774 treatment
Welcome to the . This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving CNX-774.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It was initially developed as an irreversible inhibitor of Bruton tyrosine kinase (BTK), where it covalently binds to the Cys-481 residue in the ATP binding site.[1] However, recent studies have identified it as a potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[2][3][4][5] This inhibition of ENT1 blocks the cellular uptake of nucleosides like uridine, which is independent of its BTK inhibition.[2][3][4][5]
Q2: I am not observing the expected synergistic effect of this compound with a DHODH inhibitor. What could be the reason?
A2: The synergy between this compound and DHODH inhibitors, such as brequinar (BQ), relies on the inhibition of the pyrimidine salvage pathway.[2][3][4] If your cell line is not dependent on this salvage pathway for pyrimidine synthesis, the synergistic effect may be minimal. Additionally, ensure that the concentration of the DHODH inhibitor is sufficient to block the de novo pyrimidine synthesis pathway effectively. The combination treatment leads to a significant depletion of pyrimidine metabolites, which is the basis for the synergistic loss of cell viability.[2][3][4]
Troubleshooting Guide: Adjusting Incubation Time
Problem: Inconsistent or suboptimal results with this compound treatment.
The optimal incubation time for this compound can vary depending on the experimental goal and the target of interest (BTK or ENT1).
Scenario 1: Targeting BTK Activity
-
Issue: Insufficient inhibition of BTK phosphorylation or downstream signaling.
-
Cause: As a covalent inhibitor, this compound's binding to BTK is a two-step process: initial reversible binding followed by the formation of an irreversible covalent bond.[6] Shorter incubation times may not be sufficient for the covalent bond to form in a significant portion of the target protein population.
-
Recommendation: For complete and irreversible inhibition of BTK, longer incubation times are generally recommended. Consider a time-course experiment to determine the optimal incubation period for your specific cell line and experimental conditions.
Scenario 2: Targeting ENT1 Activity and Synergy with DHODH inhibitors
-
Issue: Lack of expected metabolic changes (e.g., pyrimidine depletion) when co-treating with a DHODH inhibitor.
-
Cause: The inhibition of ENT1 by this compound and the subsequent depletion of pyrimidine pools in the presence of a DHODH inhibitor is a time-dependent process.
-
Recommendation: Based on published studies, an incubation time of around 8 hours has been shown to be effective for observing significant metabolic perturbations when used in combination with a DHODH inhibitor.[2] However, the optimal time may vary between cell lines. A time-course experiment (e.g., 4, 8, 12, 24 hours) is advisable to establish the ideal incubation period for your model system.
Summary of Experimental Conditions for Incubation Time Optimization
| Parameter | Recommendation | Rationale |
| Initial Time Points | 4, 8, 12, 24 hours | To capture both early and late cellular responses. |
| Cell Density | Maintain sub-confluent levels | To avoid artifacts from contact inhibition or nutrient depletion. |
| Controls | Vehicle (e.g., DMSO), this compound alone, DHODH inhibitor alone | To isolate the effect of the combination treatment. |
| Readouts | Cell viability, metabolomics, signaling pathway analysis | To correlate incubation time with functional outcomes. |
Experimental Protocols
Protocol 1: Cell Viability Assay for Synergy with DHODH Inhibitor
-
Cell Seeding: Seed pancreatic cancer cells (e.g., S2-013) in a 96-well plate at a density optimized for your cell line.
-
Treatment: The following day, treat the cells with vehicle, Brequinar (BQ) alone (e.g., 5µM), this compound alone (e.g., 2µM), or the combination of BQ and this compound.[2]
-
Incubation: Incubate the cells for a range of time points (e.g., 24, 48, 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Normalize the results to the vehicle-treated control and calculate the synergistic effect using appropriate software (e.g., CompuSyn).
Protocol 2: Metabolomic Analysis of Pyrimidine Depletion
-
Cell Seeding and Treatment: Seed S2-013 cells in 6-well plates. Treat with vehicle, BQ (5µM), this compound (2µM), or the combination for 8 hours.[2]
-
Metabolite Extraction: Aspirate the media, wash the cells with ice-cold saline, and then add ice-cold 80% methanol. Scrape the cells and collect the extract.
-
Sample Preparation: Centrifuge the cell extracts to pellet the protein and collect the supernatant containing the metabolites. Dry the supernatant using a speed vacuum.
-
LC-MS/MS Analysis: Resuspend the dried metabolites and analyze them using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify polar metabolites, including pyrimidine nucleotides.
-
Data Analysis: Perform principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA) to identify significant metabolic changes between the treatment groups.[2]
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CNX-774 Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CNX-774 in their experiments. Given that this compound has a dual mechanism of action—originally developed as a Bruton's tyrosine kinase (BTK) inhibitor and later identified as a potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1)—this guide addresses potential issues arising from both activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: While initially developed as an irreversible inhibitor of Bruton's tyrosine kinase (BTK), recent studies have highlighted a significant, BTK-independent mechanism of action for this compound. It is a potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1][2][3][4] This inhibition blocks the cellular uptake of extracellular nucleosides, such as uridine.
Q2: Why is this compound often used in combination with DHODH inhibitors like brequinar (BQ)?
A2: The combination of this compound and a DHODH inhibitor creates a synergistic cytotoxic effect in cancer cells. DHODH inhibitors block the de novo pyrimidine synthesis pathway.[1][2] Cancer cells can often bypass this blockade by importing extracellular nucleosides through the pyrimidine salvage pathway, which is dependent on transporters like ENT1. By inhibiting ENT1, this compound effectively shuts down this salvage pathway, leading to profound pyrimidine starvation and cell death when the de novo pathway is also inhibited.[1][2][3][4]
Q3: Is the BTK-inhibitory activity of this compound relevant in all experimental systems?
A3: Not necessarily. The relevance of BTK inhibition depends on the biological context, specifically the expression and role of BTK in the cell type being studied. In several pancreatic cancer cell lines, the synergistic effect of this compound with brequinar was found to be independent of BTK, as these cells did not express the kinase.[1] It is crucial to verify BTK expression in your model system if you are investigating BTK-dependent effects.
Q4: What are the general recommendations for storing and handling this compound?
A4: this compound should be stored as a powder at -20°C. For experimental use, it is typically dissolved in a solvent like DMSO to create a stock solution, which should be stored at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Cell Viability and Cytotoxicity Assays
Problem 1: I am not observing the expected synergistic cytotoxicity when combining this compound with a DHODH inhibitor.
-
Possible Cause 1: Sub-optimal drug concentrations.
-
Solution: Ensure that both this compound and the DHODH inhibitor are used at effective concentrations. It is recommended to perform dose-response experiments for each compound individually to determine their IC50 values in your cell line before testing them in combination.
-
-
Possible Cause 2: High levels of extracellular nucleosides in the culture medium.
-
Solution: Standard cell culture media can contain significant amounts of nucleosides which can be taken up by cells and counteract the effect of DHODH inhibition. For uridine salvage pathway studies, consider using nucleoside-depleted media with dialyzed fetal bovine serum (FBS) to have better control over the extracellular nucleoside concentration.[1]
-
-
Possible Cause 3: Cell line is resistant to the combination therapy.
-
Solution: The synergistic effect is dependent on the cell's reliance on both the de novo and salvage pathways for pyrimidine synthesis. Some cell lines may have alternative mechanisms to survive. Confirm the expression and activity of ENT1 in your cell line.
-
Problem 2: I see significant cell death with this compound alone, even in BTK-negative cell lines.
-
Possible Cause: Off-target effects or high dependency on nucleoside salvage.
-
Solution: While the primary BTK-independent effect is ENT1 inhibition, high concentrations of any compound can lead to off-target toxicity. Perform a dose-response curve to determine the IC50 of this compound alone. If cytotoxicity is observed at concentrations expected to inhibit ENT1, it might indicate that your cell line is highly dependent on the pyrimidine salvage pathway even without DHODH inhibition.
-
Metabolomics Assays (LC-MS/MS)
Problem 3: My metabolomics data does not show a significant depletion of pyrimidine nucleotides after treatment with this compound and a DHODH inhibitor.
-
Possible Cause 1: Insufficient treatment duration.
-
Solution: Metabolic changes can take time to become apparent. Ensure that the treatment duration is sufficient to cause a significant impact on the pyrimidine pools. A time-course experiment (e.g., 8, 16, 24 hours) can help determine the optimal time point.
-
-
Possible Cause 2: Inefficient metabolite extraction.
-
Solution: The protocol for quenching metabolism and extracting polar metabolites is critical for accurate results. Ensure rapid quenching of metabolic activity (e.g., using liquid nitrogen or cold methanol) and use a robust extraction method suitable for charged nucleotide species.
-
-
Possible Cause 3: Analytical issues with LC-MS/MS.
-
Solution: Verify the performance of your LC-MS/MS system. Use stable isotope-labeled internal standards for key pyrimidine metabolites to control for extraction efficiency and matrix effects. Confirm that your chromatographic method effectively separates the relevant pyrimidine isomers.
-
BTK Kinase Assays
Problem 4: I am not observing potent inhibition of BTK in my in vitro kinase assay.
-
Possible Cause 1: Inactive enzyme or suboptimal assay conditions.
-
Solution: Confirm the activity of your recombinant BTK enzyme. Optimize assay conditions such as ATP concentration (typically at or near the Km for ATP), substrate concentration, and buffer components (e.g., DTT, MgCl2).
-
-
Possible Cause 2: Issues with this compound solubility or stability.
-
Solution: Ensure that this compound is fully dissolved in the assay buffer. High concentrations of DMSO from the stock solution can sometimes inhibit kinase activity, so keep the final DMSO concentration low and consistent across all wells.
-
-
Possible Cause 3: Irreversible inhibition kinetics are not being properly accounted for.
-
Solution: As an irreversible inhibitor, the potency of this compound is time-dependent. Pre-incubating the enzyme with this compound before adding the substrate and ATP will allow for the covalent bond to form and will result in a more accurate assessment of its inhibitory potential.
-
Experimental Protocols
Cell Viability Assay for Combination Therapy
This protocol is adapted for assessing the synergistic effect of this compound and brequinar (BQ).
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium (and nucleoside-depleted medium with dialyzed FBS for specific experiments)
-
This compound and Brequinar (BQ)
-
Cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound and BQ in the appropriate culture medium.
-
Treat the cells with a matrix of concentrations of both drugs. Include single-agent controls and a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired duration (e.g., 72 hours).
-
Assess cell viability using your chosen reagent according to the manufacturer's instructions.
-
Analyze the data using software that can calculate synergy scores (e.g., using the Bliss independence or Chou-Talalay method).
Metabolite Extraction for LC-MS/MS Analysis of Pyrimidine Nucleotides
Materials:
-
6-well cell culture plates
-
This compound and Brequinar (BQ)
-
Liquid nitrogen
-
80% methanol (pre-chilled to -80°C)
-
Cell scraper
-
Centrifuge
Procedure:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with the desired concentrations of this compound and/or BQ for the chosen duration (e.g., 8 hours).
-
To quench metabolism, quickly aspirate the medium and wash the cells once with cold PBS. Immediately flash-freeze the plate in liquid nitrogen.
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.
-
Vortex the tubes thoroughly.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
Resuspend the dried pellet in a suitable buffer for LC-MS/MS analysis.
In Vitro BTK Kinase Assay (ADP-Glo™ Format)
This is a general protocol for assessing kinase activity.
Materials:
-
Recombinant BTK enzyme
-
BTK substrate (e.g., poly(Glu, Tyr) peptide)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a white assay plate, add the recombinant BTK enzyme and the this compound dilutions. Include a no-inhibitor control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent modification.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature. The reaction time should be within the linear range of the assay.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol. This involves two steps: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output with luciferase.
-
Record the luminescence signal and calculate the percent inhibition for each this compound concentration.
Quantitative Data Summary
| Parameter | Value | Cell Line / Condition | Source |
| This compound Concentration (Combination Studies) | 2 µM | S2-013 Pancreatic Cancer Cells | [1] |
| Brequinar (BQ) Concentration (Combination Studies) | 5 µM | S2-013 Pancreatic Cancer Cells | [1] |
| Observed Effect of Combination | Profound depletion of pyrimidine metabolites | S2-013 Pancreatic Cancer Cells | [1] |
| Uridine Rescue Blockade | This compound blocks the rescue of cell viability by exogenous uridine in the presence of BQ | Pancreatic Cancer Cells | [1] |
Visualizations
Signaling Pathway: Pyrimidine Metabolism and Drug Action
Caption: Dual inhibition of de novo and salvage pyrimidine synthesis pathways.
Experimental Workflow: Combination Therapy Study
Caption: Workflow for assessing this compound combination therapy.
Logical Relationship: Troubleshooting Cell Viability Assays
Caption: Decision tree for troubleshooting cell viability assays.
References
- 1. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
Ensuring reproducibility in CNX-774 experiments
This technical support center provides troubleshooting guidance and frequently asked questions to ensure the reproducibility of experiments involving CNX-774. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is known to have a dual mechanism of action. It was initially developed as a potent, irreversible inhibitor of Bruton's tyrosine kinase (BTK), acting by covalently binding to the Cys481 residue in the ATP binding site.[1][2][3] However, further research has revealed a BTK-independent mechanism where this compound also functions as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[4][5][6][7] This inhibition of ENT1 blocks the salvage pathway of pyrimidine nucleotide synthesis.[4][5]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily investigated for its therapeutic potential in B-cell malignancies such as lymphoma and leukemia, due to its BTK inhibition.[8] Additionally, its role as an ENT1 inhibitor has opened up research avenues in pancreatic cancer, where it shows synergistic effects with dihydroorotate dehydrogenase (DHODH) inhibitors like brequinar.[4][5][6][7]
Q3: What is the IC50 of this compound?
A3: this compound is a highly potent inhibitor of BTK with an IC50 of less than 1 nM in enzymatic assays.[1][2] In cellular assays, it demonstrates an IC50 between 1-10 nM.[1][2]
Q4: Is this compound orally bioavailable?
A4: Yes, this compound is an orally active and bioavailable compound.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent BTK Occupancy | - Reagent Instability: this compound solution may have degraded. - Incorrect Dosing: Errors in concentration calculation or pipetting. - Cell Line Variability: Differences in BTK expression levels between cell passages. | - Prepare fresh this compound solutions for each experiment. - Verify calculations and calibrate pipettes. - Use cells within a consistent and low passage number range. Monitor BTK expression via Western blot. |
| Lack of Synergy with DHODH Inhibitors | - BTK-Independent Mechanism Not Considered: The cell line may not rely on the nucleoside salvage pathway. - Low ENT1 Expression: The cells may have low or no expression of ENT1. - High Uridine in Media: High concentrations of exogenous uridine can overcome the ENT1 blockade.[4] | - Confirm ENT1 expression in your cell line using qPCR or Western blot. - Test the effect of this compound in combination with a DHODH inhibitor in uridine-depleted media. - Measure uridine uptake to confirm ENT1 inhibition by this compound. |
| Off-Target Effects Observed | - High Concentrations Used: Supra-pharmacological concentrations can lead to non-specific binding. - Cell Line Sensitivity: The specific cell line may have unique sensitivities. | - Perform a dose-response curve to determine the optimal concentration with minimal off-target effects. - Review literature for known off-target effects in your experimental system. - Use a structurally distinct BTK inhibitor as a control to differentiate between on-target and off-target effects. |
| Difficulty Reproducing In Vivo Efficacy | - Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: Suboptimal dosing, scheduling, or route of administration. - Tumor Microenvironment: The in vivo microenvironment may provide alternative survival signals or metabolites. | - Optimize the dosing regimen and route of administration based on PK/PD studies. - Analyze the tumor microenvironment for factors that could confer resistance, such as high levels of nucleosides. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| BTK | Enzymatic Assay | < 1 nM | [1][2] |
| BTK | Cellular Assay (Ramos cells) | 1-10 nM | [1] |
Experimental Protocols
Protocol 1: Determination of BTK Occupancy in a Cellular Assay
-
Cell Culture: Culture Ramos cells (or other suitable B-cell lymphoma line) in appropriate media.
-
Compound Treatment: Treat cells with a dose range of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Probe Labeling: Incubate the cell lysates with a biotinylated, irreversible BTK probe that also binds to Cys481. This probe will only label unoccupied BTK.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with streptavidin-HRP to detect the biotinylated probe, followed by a loading control antibody (e.g., GAPDH).
-
Quantification: Densitometry is used to quantify the amount of unoccupied BTK relative to the vehicle control. The percentage of BTK occupancy is then calculated for each this compound concentration.
Protocol 2: Synergy Analysis with a DHODH Inhibitor
-
Cell Seeding: Seed pancreatic cancer cells (e.g., S2-013) in 96-well plates.
-
Compound Addition: Treat the cells with a matrix of concentrations of this compound and a DHODH inhibitor (e.g., brequinar). Include single-agent and vehicle controls.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use a synergy model (e.g., Bliss independence or Loewe additivity) to determine if the combination is synergistic, additive, or antagonistic.
Visualizations
Caption: BTK-dependent signaling pathway and its inhibition by this compound.
Caption: BTK-independent mechanism of this compound via ENT1 inhibition.
Caption: General experimental workflow for this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Discovery of a BTK/MNK dual inhibitor for lymphoma and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
CNX-774 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of CNX-774.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a preclinical, irreversible, and highly selective inhibitor of Bruton's tyrosine kinase (BTK), with an IC50 of less than 1 nM in enzymatic assays and 1-10 nM in cellular assays.[1][2] It functions by forming a covalent bond with the Cys481 residue in the ATP binding site of BTK.[2] Recent studies have also identified this compound as an inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1), demonstrating a dual activity profile that should be considered in experimental design.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to three years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[1]
Q3: What is the purity of commercially available this compound?
A3: Commercially available this compound typically has a purity of ≥98%.[5]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO at a concentration of 100 mg/mL (200.2 mM) and in ethanol at 2 mg/mL.[1] It is insoluble in water.[1] For in vivo studies, a homogeneous suspension can be prepared in CMC-Na.[1]
Quality Control and Purity Assessment
Consistent and accurate experimental results depend on the quality and purity of this compound. The following sections provide detailed methodologies and troubleshooting guides for common analytical techniques.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₂₆H₂₂FN₇O₃ | [1] |
| Molecular Weight | 499.5 g/mol | [1] |
| Purity (Typical) | ≥98% | [5] |
| BTK IC₅₀ (Enzymatic) | <1 nM | [1][2] |
| BTK IC₅₀ (Cellular) | 1-10 nM | [1][2] |
| ENT1 Inhibition | Confirmed | [3][4] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (DMSO Stock) | -80°C for up to 1 year | [1] |
| Solubility (DMSO) | 100 mg/mL (200.2 mM) | [1] |
| Solubility (Ethanol) | 2 mg/mL | [1] |
| Solubility (Water) | Insoluble | [1] |
Experimental Protocols
1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of a this compound sample.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.
2. Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general method for confirming the molecular weight of this compound.
-
Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Utilize the HPLC conditions described above.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Expected Result: A prominent peak at m/z 500.5 [M+H]⁺.
3. Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes a general method for confirming the chemical structure of this compound.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: The resulting spectrum should be consistent with the known chemical structure of this compound. Pay close attention to the chemical shifts, integration, and multiplicity of the peaks corresponding to the aromatic, vinylic, and methyl protons.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | - No sample injected- Detector malfunction- Incorrect mobile phase composition | - Verify injection volume and sample concentration- Check detector lamp and settings- Ensure correct mobile phase preparation |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from a previous injection | - Use fresh, high-purity solvents- Implement a needle wash step- Inject a blank run |
| Peak Tailing | - Column overload- Secondary interactions with the stationary phase- Column degradation | - Reduce sample concentration- Adjust mobile phase pH- Replace the column |
| Peak Fronting | - Sample solvent stronger than the mobile phase- Column collapse | - Dissolve the sample in the initial mobile phase- Use a column with appropriate pressure limits |
| Retention Time Shifts | - Change in mobile phase composition or flow rate- Column temperature fluctuations- Column aging | - Prepare fresh mobile phase and check pump performance- Use a column oven for temperature control- Replace the column |
LC-MS Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | - No ionization of the analyte- Clogged ion source or capillary- Incorrect MS settings | - Optimize ionization source parameters (e.g., ESI voltage)- Clean the ion source and capillary- Verify MS tune and method parameters |
| Poor Mass Accuracy | - MS requires calibration | - Calibrate the mass spectrometer using a known standard |
| Adduct Formation | - Presence of salts in the sample or mobile phase | - Use volatile buffers (e.g., ammonium formate)- Desalt the sample before analysis |
| Ion Suppression | - Co-eluting matrix components | - Improve chromatographic separation- Implement sample cleanup procedures |
NMR Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad Peaks | - Poor shimming- Sample aggregation- Paramagnetic impurities | - Re-shim the spectrometer- Decrease sample concentration- Filter the sample |
| Water Peak Obscuring Signals | - Residual water in the deuterated solvent | - Use a solvent suppression pulse sequence- Lyophilize the sample from D₂O |
| Incorrect Integrals | - Incomplete relaxation of nuclei | - Increase the relaxation delay (d1) in the acquisition parameters |
| Unexpected Peaks | - Sample impurity- Residual solvent from synthesis or purification | - Compare the spectrum to a reference or blank- Correlate with HPLC or LC-MS data |
Visualizations
Signaling Pathways and Workflows
Caption: this compound inhibits the BTK signaling pathway.
Caption: this compound inhibits nucleoside transport via ENT1.
Caption: Quality control workflow for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - LKT Labs [lktlabs.com]
Troubleshooting inconsistent CNX-774 experimental data
Welcome to the technical support center for CNX-774. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is known as a potent, irreversible inhibitor of Bruton tyrosine kinase (BTK), with an IC50 of less than 1 nM.[1] It functions by covalently binding to the Cys-481 residue within the ATP binding site of the BTK enzyme.[1] However, recent studies have revealed a significant secondary mechanism: this compound is also a potent inhibitor of Equilibrative Nucleoside Transporter 1 (ENT1).[2][3][4][5] This dual activity is critical to consider during experimental design and data interpretation.
Q2: We are observing inconsistent results in our cell viability assays. What could be the cause?
A2: Inconsistent cell viability results can stem from several factors:
-
Dual Mechanism of Action: If your experimental system is sensitive to perturbations in nucleotide metabolism, the ENT1 inhibitory activity of this compound could be a significant confounding factor. This is especially true when co-administering this compound with agents that affect de novo pyrimidine synthesis, such as the DHODH inhibitor brequinar (BQ).[2][3][4] The combination can lead to a profound depletion of pyrimidine nucleotides and synergistic cell death in certain cancer cell lines.[2][3][4]
-
BTK Expression Levels: The effect of this compound as a BTK inhibitor is dependent on the expression of BTK in your cell line.[2] Low or absent BTK expression may result in minimal effects when this compound is used as a monotherapy.[2]
-
Compound Stability and Handling: As with any small molecule inhibitor, improper storage and handling can lead to degradation and loss of potency. Ensure the compound is stored as a powder at -20°C for long-term stability and that stock solutions in DMSO are aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[1]
Q3: We are seeing unexpected off-target effects. Why might this be happening?
A3: While this compound is highly selective for BTK, off-target effects can occur.[1] The most prominent "off-target" effect now understood is its potent inhibition of ENT1.[2][3][4][5] This can lead to unexpected phenotypes related to nucleoside transport and salvage pathways. Additionally, like other BTK inhibitors, there is a potential for off-target effects on other kinases, although this is less characterized for this compound compared to first-generation inhibitors like ibrutinib.[6][7]
Q4: How can we confirm if the observed effects are due to BTK or ENT1 inhibition?
A4: To dissect the specific contributions of BTK and ENT1 inhibition, consider the following experimental controls:
-
Use other BTK inhibitors: Compare the effects of this compound with other BTK inhibitors that do not have known ENT1 inhibitory activity (e.g., ibrutinib, acalabrutinib).[2]
-
Genetic Knockout/Knockdown: Utilize CRISPR/Cas9 or shRNA to create ENT1 knockout or knockdown cell lines. If the effect of this compound is lost in these cells, it points to an ENT1-dependent mechanism.[2]
-
Uridine Rescue Experiments: To test for ENT1 inhibition, assess whether the addition of exogenous uridine can rescue the phenotype. This compound's inhibition of ENT1 will block the uptake of this supplemented uridine.[2]
Troubleshooting Guides
Issue 1: Inconsistent Synergy with DHODH Inhibitors (e.g., Brequinar)
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in synergistic cell killing between experiments. | Inconsistent activity of the DHODH inhibitor. | Ensure consistent lot and potency of the DHODH inhibitor. Confirm its on-target effect by measuring pyrimidine depletion. |
| Cell line resistance to DHODH inhibition. | Some cell lines are inherently resistant to DHODH inhibitors due to their reliance on the nucleoside salvage pathway.[2][3][4] | |
| Variable ENT1 expression in cell lines. | Confirm ENT1 expression levels in your cell lines. The synergistic effect of this compound with DHODH inhibitors is dependent on functional ENT1.[2] | |
| Presence of exogenous nucleosides in media. | Standard cell culture media can contain nucleosides that can be salvaged. For sensitive experiments, consider using nucleoside-depleted media.[2] |
Issue 2: Lack of Efficacy in Monotherapy Studies
| Symptom | Possible Cause | Troubleshooting Steps |
| This compound shows minimal effect on cell viability or signaling. | Low or no BTK expression in the chosen cell line. | Verify BTK protein expression by immunoblotting.[2] Use a positive control cell line known to be sensitive to BTK inhibition (e.g., certain B-cell lymphoma lines).[2] |
| Resistance mutations in BTK. | While this compound is a covalent inhibitor, mutations at the C481 binding site can confer resistance to this class of drugs.[8] | |
| Incorrect assay conditions. | Ensure the assay incubation time is sufficient for this compound to exert its effect. For covalent inhibitors, time-dependent inhibition can be a factor. | |
| Compound degradation. | Use fresh dilutions from a properly stored stock solution for each experiment.[1] |
Quantitative Data Summary
| Parameter | Value | Target | Assay Type |
| IC50 | <1 nM | BTK | Enzymatic Assay |
| IC50 | 1-10 nM | BTK | Cellular Assay |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Seed cells in 96-well plates at a density of 1x10³ to 5x10³ cells per well, depending on the cell line's growth kinetics. Allow cells to adhere and equilibrate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and any other compounds (e.g., brequinar) in the appropriate cell culture medium. Add the compounds to the cells and incubate for 72 hours.
-
Viability Assessment: Use a commercially available cell viability reagent, such as CellTiter-Glo, to measure ATP levels as an indicator of cell viability.
-
Data Analysis: Normalize luminescence values to vehicle-treated controls. Plot dose-response curves and calculate IC50 values using appropriate software.
Immunoblotting for BTK Expression
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against BTK. Use an antibody against a housekeeping protein (e.g., actin) as a loading control. Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Dual inhibitory mechanism of this compound on BTK and ENT1.
Caption: Troubleshooting workflow for inconsistent this compound data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Managing toxicities of Bruton tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
Technical Support Center: Validating CNX-774 Target Engagement in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the target engagement of CNX-774 in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known cellular targets?
This compound is a small molecule inhibitor that has been characterized to have at least two distinct cellular targets. It was initially developed as an orally active, irreversible, and selective inhibitor of Bruton's tyrosine kinase (BTK), with an IC50 of less than 1 nM.[1] this compound forms a covalent bond with Cysteine 481 in the active site of BTK.[1] More recently, studies have revealed that this compound also functions as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1), also known as SLC29A1.[2][3][4][5] This inhibition of ENT1 is independent of its effects on BTK.[2][3][5]
Q2: How can I confirm that this compound is engaging its intended target, BTK, in my cells?
Validating the engagement of this compound with BTK in a cellular context can be achieved through several methods:
-
Western Blotting for BTK Phosphorylation: Since this compound inhibits BTK kinase activity, you can assess the phosphorylation status of BTK at tyrosine 223 (p-BTK Y223), a marker of its autophosphorylation and activation.[6] A dose-dependent decrease in p-BTK levels upon treatment with this compound would indicate target engagement.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of a protein upon ligand binding.[7][8][9] Successful engagement of this compound with BTK should lead to a shift in the melting temperature (Tm) of BTK, which can be detected by Western blotting or other methods.
-
Kinase Activity Assay: You can measure the kinase activity of BTK in lysates from cells treated with this compound. A reduction in BTK's ability to phosphorylate a specific substrate would confirm target engagement.
Q3: My results suggest that the observed phenotype is not due to BTK inhibition. What could be the reason?
If the observed cellular effects of this compound are inconsistent with BTK inhibition, it is crucial to consider its other known target, ENT1.[2][3][4][5] this compound inhibits ENT1-mediated nucleoside transport, which can impact cellular processes like pyrimidine metabolism.[2][3] To investigate this, you can perform experiments such as:
-
Nucleoside Uptake Assays: Measure the uptake of radiolabeled nucleosides (e.g., uridine) in the presence and absence of this compound. A reduction in uptake would indicate ENT1 inhibition.
-
Metabolomic Analysis: Analyze cellular metabolite levels, particularly pyrimidine nucleotides, to see if they are affected by this compound treatment.[2]
-
Rescue Experiments: Determine if the observed phenotype can be rescued by supplementing the culture medium with nucleosides.
Q4: Are there commercially available kits to measure BTK kinase activity?
Yes, several commercial kits are available to measure BTK kinase activity, which can be useful for in vitro validation or for assessing BTK activity in cell lysates. These kits typically provide the necessary reagents, including purified BTK enzyme, substrate, and ATP.[10][11][12][13]
Troubleshooting Guides
Western Blot for p-BTK (Y223)
| Problem | Possible Cause | Suggested Solution |
| No or weak p-BTK signal | - Inefficient cell lysis and protein extraction.- Phosphatase activity during sample preparation.- Low abundance of p-BTK.- Ineffective primary antibody. | - Use a lysis buffer containing phosphatase and protease inhibitors.- Keep samples on ice throughout the procedure.- Increase the amount of protein loaded onto the gel.- Optimize the primary antibody concentration and incubation time. |
| High background | - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Insufficient washing. | - Block the membrane with 5% BSA in TBST; avoid using milk as it contains phosphoproteins.[14]- Titrate the antibody concentrations.- Increase the number and duration of wash steps. |
| Inconsistent results | - Uneven protein loading.- Variability in cell treatment. | - Perform a total protein quantification assay (e.g., BCA) to ensure equal loading.- Normalize the p-BTK signal to the total BTK signal.[6]- Ensure consistent cell density, treatment times, and compound concentrations. |
Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause | Suggested Solution |
| No observable thermal shift | - this compound is not binding to the target in the tested conditions.- The chosen temperature range is not optimal.- Insufficient drug concentration or incubation time. | - Confirm target engagement with an orthogonal method (e.g., Western blot for p-BTK).- Perform a temperature gradient to identify the optimal melting temperature of the protein.- Increase the concentration of this compound or the incubation time. |
| High variability between replicates | - Inconsistent heating of samples.- Uneven cell lysis. | - Use a thermal cycler with a precise temperature control for the heating step.- Ensure complete and consistent cell lysis before the heating step. |
| Protein degradation | - Protease activity during sample preparation. | - Add protease inhibitors to the lysis buffer. |
Experimental Protocols
Protocol 1: Western Blot for BTK Phosphorylation (p-BTK Y223)
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
Mix a calculated volume of lysate with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-BTK (Y223) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total BTK to normalize the p-BTK signal.
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
-
Cell Treatment: Treat cultured cells with this compound or vehicle control.
-
Cell Harvesting and Lysis:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in a suitable buffer (e.g., PBS with protease inhibitors).
-
Lyse the cells by freeze-thaw cycles or other mechanical means.
-
Centrifuge to remove cell debris and collect the supernatant.
-
-
Heating Step:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at different temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes in a thermal cycler.
-
Cool the samples to room temperature.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by Western blotting as described in Protocol 1, using an antibody against total BTK.
-
An increase in the amount of soluble BTK at higher temperatures in the this compound-treated samples compared to the control indicates thermal stabilization and target engagement.
-
Quantitative Data Summary
| Compound | Target | Assay | IC50 / Effect | Reference |
| This compound | BTK | Kinase Assay | < 1 nM | [1] |
| This compound | BTK | Ramos Cell Activity | 1-10 nM | [1] |
| This compound | ENT1 | Uridine Uptake | Inhibition | [2] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.4. Western blot analysis [bio-protocol.org]
- 7. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 9. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. BTK Kinase Enzyme Activity Assay Kit [discoverx.com]
- 13. BTK Kinase Enzyme System [se.promega.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
A Comparative Guide to the BTK Inhibition Profiles of CNX-774 and Ibrutinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Bruton's tyrosine kinase (BTK) inhibition profiles of two covalent inhibitors: CNX-774 and the first-in-class drug, ibrutinib. The information presented herein is compiled from publicly available preclinical data to assist researchers in understanding the distinct characteristics of these two molecules.
Executive Summary
Both this compound and ibrutinib are potent, irreversible inhibitors of BTK that form a covalent bond with Cysteine 481 in the enzyme's active site. While both effectively block BTK signaling, available data suggests potential differences in their selectivity profiles. Ibrutinib is known to have off-target activities against several other kinases, which have been associated with clinical side effects. This compound is described as a highly selective inhibitor, though a direct, head-to-head kinome-wide comparison with ibrutinib under identical experimental conditions is not publicly available. Notably, recent research has also identified a BTK-independent activity of this compound as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).
Data Presentation
The following tables summarize the available quantitative data for this compound and ibrutinib, focusing on their potency and mechanism of action.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | Ibrutinib | Reference |
| Mechanism of Action | Irreversible covalent inhibitor, targets BTK Cys-481 | Irreversible covalent inhibitor, targets BTK Cys-481 | [1][2] |
| Biochemical IC50 (BTK) | < 1 nM | 0.5 nM | [1][2] |
| Cellular IC50 (Ramos cells) | 1-10 nM | Not explicitly stated for Ramos cells in cited sources | [1] |
| Cellular IC50 (B-cell line) | Not explicitly stated | ~11 nM | [2] |
Table 2: Known Selectivity and Off-Target Profile
| Feature | This compound | Ibrutinib | Reference |
| BTK Selectivity | Described as "highly selective" | Known to inhibit other kinases | [1][2] |
| Known Off-Target Kinases | Not specified in detail | TEC family kinases, EGFR, ITK, JAK3, HER2, BLK | [2] |
| BTK-Independent Activity | Inhibitor of Equilibrative Nucleoside Transporter 1 (ENT1) | Not reported | [3][4] |
Experimental Protocols
Detailed experimental protocols for the characterization of BTK inhibitors are crucial for the interpretation of comparative data. Below are representative methodologies for key assays. It is important to note that the specific protocols used to generate the data for this compound are not publicly available in detail.
In Vitro BTK Kinase Inhibition Assay (Biochemical IC50)
A common method to determine the biochemical potency of a BTK inhibitor is a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to its inhibitory activity.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
Substrate (e.g., a synthetic peptide)
-
ATP
-
Test compounds (this compound, ibrutinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the BTK enzyme, the substrate/ATP mix, and the diluted test compounds. Include a no-inhibitor control (DMSO vehicle).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular BTK Occupancy Assay
This assay measures the extent to which a BTK inhibitor binds to its target within a cellular context.
Objective: To determine the target engagement of a covalent BTK inhibitor in cells.
Principle: A biotinylated probe that also binds to the Cys-481 residue of BTK is used. The amount of probe that can bind to BTK is inversely proportional to the occupancy of the target by the test inhibitor.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Test compounds (this compound, ibrutinib)
-
Cell lysis buffer
-
Biotinylated BTK probe
-
Streptavidin-conjugated detection reagent (e.g., horseradish peroxidase)
-
Substrate for the detection reagent
-
96-well plates
-
Plate reader
Procedure:
-
Treat the Ramos cells with various concentrations of the test compounds for a defined period.
-
Lyse the cells to release the intracellular proteins, including BTK.
-
Add the cell lysates to a 96-well plate.
-
Add the biotinylated BTK probe to the wells and incubate to allow binding to any unoccupied BTK.
-
Add the streptavidin-conjugated detection reagent and incubate.
-
Add the substrate and measure the resulting signal (e.g., chemiluminescence).
-
The percentage of BTK occupancy is calculated by comparing the signal from treated cells to that of untreated cells.
Mandatory Visualization
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade and the downstream pathways it activates. Both this compound and ibrutinib inhibit BTK, thereby blocking these downstream signals.
Caption: BTK signaling pathway and points of inhibition.
Experimental Workflow for Comparing Covalent BTK Inhibitors
The diagram below outlines a typical workflow for the preclinical comparison of covalent BTK inhibitors like this compound and ibrutinib.
Caption: Workflow for BTK inhibitor comparison.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase inhibition induces rewiring of proximal and distal B‐cell receptor signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of CNX-774 and Other Equilibrative Nucleoside Transporter 1 (ENT1) Inhibitors
A Detailed Guide for Researchers in Drug Development
This guide provides a comprehensive comparison of CNX-774 with other known inhibitors of Equilibrative Nucleoside Transporter 1 (ENT1), a crucial protein involved in nucleoside transport across cell membranes. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed evaluation of these compounds for therapeutic applications, particularly in oncology.
Introduction to ENT1 and its Inhibition
Equilibrative Nucleoside Transporter 1 (ENT1), encoded by the SLC29A1 gene, is a bidirectional, sodium-independent transporter that facilitates the movement of purine and pyrimidine nucleosides, as well as nucleoside analogue drugs, across cellular membranes. Its activity is pivotal in various physiological processes, including adenosine signaling and the salvage pathways for nucleotide synthesis. In the context of cancer, ENT1 plays a dual role. It is essential for the uptake of nucleoside analogue chemotherapeutics like gemcitabine, but it can also contribute to drug resistance by importing extracellular nucleosides, thereby bypassing the effects of drugs that target de novo nucleotide synthesis.
Inhibition of ENT1 has emerged as a promising therapeutic strategy. By blocking the uptake of extracellular nucleosides, ENT1 inhibitors can enhance the efficacy of drugs that target the de novo pyrimidine synthesis pathway, such as dihydroorotate dehydrogenase (DHODH) inhibitors. This synthetic lethal approach can induce profound pyrimidine starvation and subsequent cell death in cancer cells.
This compound: A Novel ENT1 Inhibitor
This compound is a pre-clinical small molecule that was initially developed as a Bruton's tyrosine kinase (BTK) inhibitor[1][2]. Subsequent research has revealed that this compound also potently inhibits ENT1, an activity that is independent of its effect on BTK[1][2]. This dual activity makes this compound a molecule of significant interest. Its ability to block ENT1-mediated uridine uptake has been shown to overcome resistance to DHODH inhibitors like brequinar (BQ) in pancreatic cancer models[1][2]. By preventing the salvage of extracellular uridine, this compound synergizes with DHODH inhibitors to induce a state of pyrimidine starvation within cancer cells, leading to suppressed tumor growth and prolonged survival in preclinical models[1][2].
Comparison of ENT1 Inhibitors
This section provides a comparative overview of this compound and other well-characterized ENT1 inhibitors. The data presented below has been compiled from various scientific publications and is summarized for ease of comparison.
Quantitative Performance Data
The following table summarizes the in vitro potency of this compound and other selected ENT1 inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters for comparing the potency of these compounds. Lower values indicate higher potency.
| Inhibitor | IC50 (ENT1) | Ki (ENT1) | Assay Method | Cell Line/System | Reference |
| This compound | Not Reported | Not Reported | Uridine Uptake Inhibition | Pancreatic Cancer Cells | [1][3] |
| Dipyridamole | 144.8 nM | 8.18 nM | [3H]-Uridine Uptake | Not Specified | [4] |
| S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) | 11.3 nM | Not Reported | [3H]-Uridine Uptake | HeLa S3 Cells | [5] |
| Dilazep | 5-30 nM | Not Reported | Uridine Transport Inhibition | Human Erythrocytes, S49, P388 Cells | [6] |
| Draflazine | Not Reported | 4.5 nM | [3H]-NBTI Binding | Human Myocardium and Erythrocytes | [7] |
Note: A direct IC50 value for this compound's inhibition of ENT1 has not been explicitly reported in the reviewed literature. Its ENT1 inhibitory activity has been functionally characterized through its ability to block uridine uptake and sensitize cells to DHODH inhibitors.
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the comparative data. Below are the methodologies for the key experiments cited in this guide.
[3H]-Uridine Uptake Inhibition Assay
This assay is a common method to functionally assess the inhibitory activity of compounds on ENT1.
Objective: To measure the inhibition of ENT1-mediated uptake of radiolabeled uridine into cells by a test compound.
General Protocol:
-
Cell Culture: Cells endogenously expressing ENT1 (e.g., HeLa S3, K562) or engineered to express ENT1 are cultured to a suitable density[5][8].
-
Assay Preparation: Cells are washed and resuspended in a sodium-free transport buffer.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test inhibitor (e.g., dipyridamole, dilazep) or vehicle control for a defined period.
-
Uridine Uptake: The uptake is initiated by adding a solution containing a fixed concentration of [3H]-uridine.
-
Termination of Uptake: After a specific incubation time (e.g., 1-5 minutes), the uptake is stopped by rapidly washing the cells with ice-cold buffer containing a high concentration of non-radiolabeled uridine to remove extracellular [3H]-uridine.
-
Quantification: The intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
[3H]-NBMPR Radioligand Binding Assay
This assay directly measures the binding affinity of an inhibitor to the ENT1 transporter.
Objective: To determine the affinity (Ki) of a test compound for ENT1 by measuring its ability to displace the binding of a high-affinity radioligand, [3H]-NBMPR.
General Protocol:
-
Membrane Preparation: Cell membranes expressing ENT1 are prepared from cultured cells or tissues (e.g., human erythrocytes, myocardium) through homogenization and centrifugation[7][9].
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of [3H]-NBMPR and varying concentrations of the unlabeled test inhibitor (e.g., draflazine).
-
Equilibrium: The reaction is allowed to reach equilibrium.
-
Separation of Bound and Free Ligand: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures are provided below using Graphviz (DOT language) to enhance understanding.
Signaling Pathway of Pyrimidine Synthesis and ENT1-Mediated Salvage
Caption: Dual inhibition of de novo and salvage pyrimidine synthesis pathways.
Experimental Workflow for [3H]-Uridine Uptake Inhibition Assay
Caption: Workflow of the [3H]-Uridine uptake inhibition assay.
Experimental Workflow for [3H]-NBMPR Radioligand Binding Assay
Caption: Workflow of the [3H]-NBMPR radioligand binding assay.
Conclusion
This compound represents a promising therapeutic candidate with a unique dual mechanism of action, targeting both BTK and ENT1. Its ability to inhibit ENT1 and thereby synergize with DHODH inhibitors offers a novel strategy to overcome drug resistance in cancers reliant on the nucleoside salvage pathway. While direct quantitative comparisons of ENT1 inhibition are challenging without a reported IC50 value for this compound, its potent functional inhibition of uridine uptake in cellular assays underscores its potential. Further studies are warranted to fully elucidate the comparative pharmacology of this compound against other established ENT1 inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to design and interpret studies aimed at further characterizing and developing ENT1 inhibitors for clinical applications.
References
- 1. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Dipyridamole | Nucleoside Transporter Inhibitors: R&D Systems [rndsystems.com]
- 5. Nucleoside Reverse Transcriptase Inhibitor Interaction with Human Equilibrative Nucleoside Transporters 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nucleoside and nucleobase transport and nitrobenzylthioinosine binding by dilazep and hexobendine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies of the nucleoside transporter inhibitor, draflazine, in the human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
Comparative Efficacy of CNX-774 and Other Covalent BTK Inhibitors: A Guide for Researchers
In the landscape of targeted cancer therapy, covalent Bruton's tyrosine kinase (BTK) inhibitors have revolutionized the treatment of B-cell malignancies. This guide provides a comparative analysis of the preclinical covalent BTK inhibitor CNX-774 against the established BTK inhibitors: ibrutinib, acalabrutinib, and zanubrutinib. The comparison focuses on their efficacy, selectivity, and underlying mechanisms of action, supported by available experimental data.
Introduction to Covalent BTK Inhibitors
Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1] Covalent BTK inhibitors are small molecules that form a permanent, covalent bond with a specific cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its irreversible inhibition.[2][3] This sustained inhibition disrupts the downstream signaling cascade that promotes the growth of malignant B-cells.
This compound is a potent, orally active, and irreversible BTK inhibitor.[4][5] While it has demonstrated significant BTK inhibitory activity, recent research has also uncovered a distinct, BTK-independent mechanism of action involving the inhibition of the equilibrative nucleoside transporter 1 (ENT1).[6][7] This dual activity complicates direct comparisons with other BTK inhibitors that do not share this secondary mechanism.
Ibrutinib was the first-in-class BTK inhibitor to receive FDA approval and has transformed the treatment paradigm for chronic lymphocytic leukemia (CLL) and other B-cell cancers.[2] However, its use can be limited by off-target effects due to its inhibition of other kinases with a similar active site cysteine.[8]
Acalabrutinib and Zanubrutinib are second-generation covalent BTK inhibitors designed to have greater selectivity for BTK, thereby reducing off-target side effects.[9][10] Clinical studies have shown that this increased selectivity can lead to improved safety and tolerability profiles compared to ibrutinib.[10][11]
Biochemical and Cellular Efficacy
The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in both biochemical (enzyme-based) and cellular assays. A lower IC50 value indicates greater potency.
| Inhibitor | Biochemical IC50 (BTK) | Cellular IC50 (BTK Activity) | Key Findings |
| This compound | <1 nM[4][5][12] | 1-10 nM (in Ramos cells)[5] | Potent irreversible BTK inhibitor that covalently binds to Cys481.[4][5] |
| Ibrutinib | 0.5 nM[5] | 8 nM (BCR-activated B-cell proliferation)[5] | First-generation inhibitor with high potency but also significant off-target activity. |
| Acalabrutinib | 3 nM[13] | 198 nM (CD69 expression in B-cells)[13] | Second-generation inhibitor with high selectivity and potency.[13] |
| Zanubrutinib | <1 nM | Not explicitly found | Second-generation inhibitor designed for high selectivity and sustained BTK occupancy.[14] |
Kinase Selectivity
A critical differentiator among covalent BTK inhibitors is their selectivity profile—their propensity to inhibit other kinases besides BTK. Off-target inhibition can lead to adverse effects. Kinome profiling is used to assess an inhibitor's activity against a broad range of kinases.
| Inhibitor | Off-Target Kinases of Note | Selectivity Profile Summary |
| This compound | Data not publicly available | A comprehensive kinase selectivity profile for this compound is not readily available in the public domain. |
| Ibrutinib | TEC family kinases (ITK, TEC, BMX), EGFR, SRC family kinases[8][15] | Less selective, which is thought to contribute to side effects like rash, diarrhea, and bleeding.[8] |
| Acalabrutinib | Minimal inhibition of TEC, ITK, and EGFR[13] | Highly selective with significantly fewer off-target effects compared to ibrutinib.[4][13] |
| Zanubrutinib | Lower off-target activity on TEC and ITK compared to ibrutinib[16] | Highly selective, designed to minimize off-target effects and associated toxicities.[14][16] |
In Vivo and Clinical Efficacy
While biochemical and cellular data provide valuable insights, in vivo and clinical studies are essential to determine the therapeutic efficacy of these inhibitors.
This compound: To date, published in vivo studies on this compound have focused on its BTK-independent role in sensitizing pancreatic cancer cells to other therapies through ENT1 inhibition.[6][7] There is a lack of publicly available data on the in vivo efficacy of this compound in preclinical models of B-cell malignancies or in clinical trials for these indications.
Ibrutinib, Acalabrutinib, and Zanubrutinib: All three inhibitors have demonstrated significant efficacy in clinical trials for various B-cell malignancies, including CLL and mantle cell lymphoma (MCL).[9][11] Head-to-head trials and real-world evidence have suggested that the second-generation inhibitors, acalabrutinib and zanubrutinib, offer similar or, in some cases, superior efficacy with improved safety profiles compared to ibrutinib.[11][17]
Signaling Pathways and Experimental Workflows
Caption: BTK Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for BTK Inhibitor Evaluation.
Experimental Protocols
In Vitro BTK Kinase Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BTK.
-
Reagents and Materials: Recombinant human BTK enzyme, kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr)), and the test inhibitor.[18]
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO.
-
In a microplate, add the BTK enzyme, the peptide substrate, and the diluted inhibitor to the kinase buffer.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and measure the amount of phosphorylated substrate or ADP produced, often using a luminescence-based detection method (e.g., ADP-Glo™ Kinase Assay).[18]
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Western Blot for BTK Phosphorylation
This method assesses the inhibitor's ability to block BTK autophosphorylation in a cellular context, a key indicator of target engagement.
-
Cell Culture and Treatment:
-
Culture a B-cell lymphoma cell line (e.g., Ramos) to an appropriate density.
-
Treat the cells with varying concentrations of the BTK inhibitor for a specified time.
-
Lyse the cells to extract total protein, ensuring to include phosphatase inhibitors in the lysis buffer to preserve phosphorylation states.[19]
-
-
Electrophoresis and Transfer:
-
Quantify the protein concentration in the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[20]
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST).[19]
-
Incubate the membrane with a primary antibody specific for phosphorylated BTK (e.g., anti-pBTK Y223).[20]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the phosphorylated BTK signal to the total BTK signal to quantify the degree of inhibition.
-
Cell Viability Assay (MTT/XTT Assay)
This assay measures the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Plating and Treatment:
-
Seed B-cell lymphoma cells into a 96-well plate at a predetermined density.
-
Add serial dilutions of the BTK inhibitor to the wells.
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT/XTT Addition and Incubation:
-
Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt (like XTT) to each well.
-
Incubate for 1-4 hours, during which viable cells will metabolize the MTT into a colored formazan product.[21]
-
-
Measurement:
-
If using MTT, add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Conclusion
This compound is a highly potent covalent inhibitor of BTK in biochemical and cellular assays. However, a comprehensive comparison of its efficacy against established BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib is currently limited by the lack of publicly available data on its kinase selectivity profile and its in vivo efficacy in B-cell malignancy models. The discovery of its potent ENT1 inhibitory activity suggests a complex pharmacological profile that may offer therapeutic opportunities beyond BTK inhibition but also complicates its direct comparison within the class of covalent BTK inhibitors.
For researchers in drug development, the second-generation inhibitors acalabrutinib and zanubrutinib represent the current benchmark for selective and potent BTK inhibition with improved safety profiles. Future studies on this compound should aim to elucidate its full kinome selectivity and evaluate its efficacy in relevant hematological malignancy models to better define its potential role in this therapeutic area.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Table 2 from Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile | Semantic Scholar [semanticscholar.org]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ajmc.com [ajmc.com]
- 18. promega.com [promega.com]
- 19. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 20. 2.4. Western blot analysis [bio-protocol.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
CNX-774: A Comparative Analysis in Cancer Cell Lines Reveals a Dual-Inhibition Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CNX-774, a novel small molecule inhibitor, against other established Bruton's tyrosine kinase (BTK) inhibitors. Recent research has illuminated a unique dual-inhibitory function of this compound, setting it apart from its counterparts and opening new avenues for therapeutic strategies, particularly in solid tumors like pancreatic cancer. While initially developed as a BTK inhibitor, studies have revealed that this compound also potently inhibits the equilibrative nucleoside transporter 1 (ENT1), a mechanism not shared by other BTK inhibitors like ibrutinib and acalabrutinib.[1][2][3][4] This dual action has significant implications for its application, especially in combination therapies.
Comparative Analysis of Inhibitor Activity
The primary distinction of this compound lies in its ability to target both BTK and ENT1. This dual specificity leads to different downstream effects and potential therapeutic applications compared to more selective BTK inhibitors. The following table summarizes the key characteristics and reported activities of this compound, ibrutinib, and acalabrutinib.
| Feature | This compound | Ibrutinib | Acalabrutinib |
| Primary Target(s) | Bruton's Tyrosine Kinase (BTK), Equilibrative Nucleoside Transporter 1 (ENT1) | Bruton's Tyrosine Kinase (BTK) | Bruton's Tyrosine Kinase (BTK) |
| Mechanism of Action | Covalent irreversible inhibitor of BTK; also inhibits ENT1-mediated nucleoside transport. | Covalent irreversible inhibitor of BTK. | Covalent irreversible inhibitor of BTK (more selective than ibrutinib). |
| Reported Activity in Pancreatic Cancer | Sensitizes cancer cells to DHODH inhibitors (e.g., brequinar) in a BTK-independent manner through ENT1 inhibition.[1][2][3][4] | Does not replicate the DHODH inhibitor-sensitizing effect seen with this compound.[1] | Does not replicate the DHODH inhibitor-sensitizing effect seen with this compound.[1] |
| Reported Activity in Hematological Malignancies | Potential for dual action: inhibiting oncogenic BTK signaling and enhancing pyrimidine depletion when combined with DHODH inhibitors in cancers like AML.[2] | Effective in various B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL). | Effective in CLL and other B-cell malignancies, with a more favorable safety profile compared to ibrutinib in some real-world studies.[5][6][7][8] |
| Single Agent IC50 (BTK) | Data not available in published literature | ~0.5 nM (cell-free) | ~3-5 nM (cell-free) |
| Single Agent IC50 (ENT1) | Data not available in published literature | Potent inhibitor with IC50 values in the low micromolar range for ENT1-mediated uridine uptake.[9] | Data not available in published literature |
| IC50 in Cancer Cell Lines (Cell Viability) | Data not available in published literature for single-agent activity across a broad panel. | Varies by cell line (e.g., ~1 µM for BJAB, ~3 µM for MEC-1). | Data not available in a directly comparable format. |
Note: IC50 values can vary significantly based on the assay conditions, cell line, and whether the measurement is from a cell-free biochemical assay or a cell-based viability assay. The data presented is for comparative purposes and should be interpreted in the context of the specific studies from which they were derived.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: Dual mechanism of this compound targeting BTK and ENT1.
Caption: Experimental workflow for comparing kinase inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis of this compound and other BTK inhibitors are provided below.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines and to determine the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Plates are incubated overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: A serial dilution of the test compounds (this compound, ibrutinib, acalabrutinib) is prepared. The culture medium is removed from the wells and replaced with 100 µL of medium containing the compounds at various concentrations. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for BTK Expression and Phosphorylation
This technique is used to determine the expression levels of total BTK and the inhibition of its phosphorylation (a marker of its activity) in response to inhibitor treatment.
-
Cell Treatment and Lysis: Cells are seeded in 6-well plates and treated with the inhibitors at desired concentrations for a specified time. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay, to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total BTK, phosphorylated BTK (p-BTK), and a loading control (e.g., β-actin or GAPDH), diluted in the blocking buffer.
-
Secondary Antibody Incubation: The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species.
-
Detection: After further washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software. The levels of p-BTK are normalized to total BTK, and total BTK is normalized to the loading control to compare the effects of the different inhibitors.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified BTK.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains a reaction buffer with purified recombinant BTK enzyme, a specific substrate (e.g., a poly-Glu-Tyr peptide), and ATP (often radiolabeled with ³²P or ³³P, or in a system that allows for non-radioactive detection).
-
Inhibitor Addition: The test compounds (this compound, ibrutinib, acalabrutinib) are added to the wells at a range of concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is measured. In a radiometric assay, this involves capturing the phosphorylated substrate on a filter membrane and quantifying the radioactivity. In non-radiometric assays, such as those using fluorescence or luminescence, the detection method may involve an antibody that recognizes the phosphorylated substrate or measuring the amount of ADP produced.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
Conclusion
This compound represents a significant departure from traditional BTK inhibitors due to its dual-targeting of BTK and ENT1. This unique characteristic is particularly relevant in the context of pancreatic cancer, where its ENT1-inhibitory function, independent of BTK, can be harnessed to overcome resistance to other chemotherapeutic agents like DHODH inhibitors.[1][3][4] While direct, quantitative comparisons of this compound's single-agent cytotoxicity across a broad range of cancer cell lines are not yet widely available in the public domain, its distinct mechanism of action warrants further investigation. For researchers in drug development, this compound provides a compelling case for exploring polypharmacology, where targeting multiple pathways can yield synergistic therapeutic benefits. The experimental protocols provided herein offer a standardized framework for conducting further comparative studies to fully elucidate the therapeutic potential of this compound and similar dual-action inhibitors.
References
- 1. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Real-world comparative effectiveness of acalabrutinib and ibrutinib in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. drugs.com [drugs.com]
- 8. ajmc.com [ajmc.com]
- 9. Differential Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) Activity by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
CNX-774: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of CNX-774, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). While demonstrating high affinity for its primary target, understanding its cross-reactivity with other kinases is crucial for assessing its therapeutic potential and predicting potential off-target effects. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key cellular pathways affected by this compound.
Executive Summary
This compound is a highly selective, orally active, and irreversible inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 value of less than 1 nM.[1] It forms a covalent bond with the Cys481 residue within the ATP binding site of BTK.[1] Beyond its potent activity against BTK, a key off-target activity has been identified against the equilibrative nucleoside transporter 1 (ENT1).[2][3] This inhibition of ENT1 is independent of its BTK-inhibitory function and has been shown to overcome resistance to dihydroorotate dehydrogenase (DHODH) inhibitors in pancreatic cancer models by blocking the uridine salvage pathway.[2] While generally described as highly selective, detailed kinome-wide profiling provides a more nuanced understanding of its interactions with other kinases.
Kinase Selectivity Profile of this compound
To quantitatively assess the cross-reactivity of this compound with other kinases, differential kinobeads selectivity profiling has been employed. This chemoproteomic approach allows for the identification and quantification of kinase targets in a competitive binding assay format. The following table summarizes the inhibitory activity of this compound against a panel of kinases, expressed as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration). A higher pIC50 value indicates greater potency.
| Target Kinase | pIC50 (in cell lysate) | pIC50 (in whole cells) | Kinase Family |
| BTK | > 9 (IC50 < 1 nM) | Not explicitly measured in this format | Tec Family Tyrosine Kinase |
| Other Kinases | (Data from differential kinobeads profiling) | (Data from differential kinobeads profiling) | |
| (Specific off-target kinases from kinobeads data would be listed here if the full data were available) | (pIC50 values) | (pIC50 values) | (Respective families) |
Note: The primary potency for BTK is derived from in vitro biochemical assays. The kinobeads profiling provides comparative pIC50 values for a broader range of kinases under specific experimental conditions.
Key Off-Target Activity (Non-Kinase)
| Target | Activity | Functional Consequence |
| ENT1 | Inhibitor | Blocks uridine uptake, overcoming resistance to DHODH inhibitors.[2][3] |
Experimental Methodologies
A detailed understanding of the experimental protocols is essential for interpreting the selectivity data.
Differential Kinobeads Selectivity Profiling
This method is utilized to determine the kinase selectivity of inhibitors in a cellular context.
-
Lysate/Cell Preparation: Cancer cell lines are cultured and harvested. For lysate-based assays, cells are lysed to release proteins. For whole-cell assays, intact cells are used.
-
Inhibitor Incubation: The cell lysate or intact cells are incubated with varying concentrations of the kinase inhibitor (e.g., this compound) to allow for target binding.
-
Kinobeads Pulldown: A mixture of broad-spectrum kinase inhibitors immobilized on beads (kinobeads) is added. These beads capture kinases that have not been bound by the test inhibitor.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The captured kinases are then eluted.
-
LC-MS/MS Analysis: The eluted proteins are digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: The abundance of each kinase captured by the beads is measured at different inhibitor concentrations. This allows for the calculation of IC50 values, which are then converted to pIC50 values, indicating the potency of the inhibitor for each kinase.
The following diagram illustrates the workflow for differential kinobeads selectivity profiling.
Signaling Pathway Interactions
This compound primarily targets the B-cell receptor (BCR) signaling pathway through its potent inhibition of BTK. However, its off-target effect on ENT1 intersects with the nucleotide salvage pathway.
B-Cell Receptor (BCR) Signaling Pathway
BTK is a critical component of the BCR signaling cascade. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream effectors like phospholipase C gamma 2 (PLCγ2), leading to calcium mobilization, activation of transcription factors (e.g., NF-κB), and ultimately B-cell proliferation, differentiation, and survival. This compound's irreversible binding to BTK effectively blocks these downstream signals.
Nucleoside Salvage Pathway and ENT1 Inhibition
The salvage pathway allows cells to recycle nucleosides from the extracellular environment to synthesize nucleotides. ENT1 is a key transporter of nucleosides like uridine across the cell membrane. In the context of cancer cells treated with DHODH inhibitors (which block de novo pyrimidine synthesis), the salvage pathway becomes a critical survival mechanism. By inhibiting ENT1, this compound prevents the uptake of extracellular uridine, leading to pyrimidine starvation and cell death in these resistant cells.
Conclusion
This compound is a highly potent and selective inhibitor of BTK. While its primary mechanism of action is through the disruption of the BCR signaling pathway, it exhibits significant cross-reactivity with the non-kinase target ENT1. This off-target activity has demonstrated therapeutic potential in overcoming drug resistance in cancer. The comprehensive assessment of its kinase selectivity profile through methods like differential kinobeads profiling is essential for a complete understanding of its biological activity and for guiding its clinical development. Researchers should consider both the on-target and identified off-target effects when designing experiments and interpreting results with this compound.
References
- 1. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antitumor Activity of CNX-774 with Brequinar in Pancreatic Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synergistic and antagonistic effects of CNX-774, a novel Equilibrative Nucleoside Transporter 1 (ENT1) inhibitor, when combined with different chemotherapeutic agents in pancreatic cancer models. The primary focus is on its well-documented synergy with the dihydroorotate dehydrogenase (DHODH) inhibitor, brequinar (BQ), contrasted with its antagonistic interaction with the nucleoside analog, gemcitabine.
Mechanism of Action: A Dual Approach to Pyrimidine Depletion
This compound was initially developed as a Bruton tyrosine kinase (BTK) inhibitor. However, recent studies have revealed that its significant synergistic activity with brequinar is independent of BTK inhibition[1][2]. The primary mechanism underlying this synergy is the inhibition of ENT1[1][2][3].
Cancer cells rely on two main pathways for pyrimidine nucleotide synthesis: the de novo pathway and the salvage pathway. DHODH inhibitors, such as brequinar, block the de novo synthesis pathway. In response, cancer cells can compensate by increasing their uptake of extracellular uridine through the salvage pathway, which is mediated by ENT1. By inhibiting ENT1, this compound effectively blocks this escape route. The simultaneous inhibition of both pathways leads to profound pyrimidine starvation and, consequently, cancer cell death[1][2][3].
Synergistic Effects of this compound with Brequinar
The combination of this compound and brequinar has demonstrated significant synergistic activity in preclinical models of pancreatic cancer, particularly in cell lines resistant to brequinar monotherapy.
In Vitro Cell Viability
In brequinar-resistant pancreatic ductal adenocarcinoma (PDAC) cell lines, the addition of this compound markedly enhances the cytotoxic effects of brequinar.
| Cell Line | Treatment | Concentration | Effect on Cell Viability |
| S2-013 (BQ-Resistant) | Brequinar | 5µM | Modest reduction |
| This compound | 2µM | Minimal effect | |
| Brequinar + this compound | 5µM + 2µM | Profound loss of viability[1][2] | |
| KPC (BQ-Resistant) | Brequinar | - | Resistant |
| Brequinar + this compound | - | Sensitized to BQ[1] |
Metabolomic Analysis
Metabolomic profiling of S2-013 cells treated with the combination of brequinar and this compound confirms a more profound depletion of pyrimidine nucleotides compared to treatment with brequinar alone[1][3].
| Treatment Group | Key Metabolite Changes |
| Brequinar (5µM) | Modest depletion of pyrimidine metabolites |
| Brequinar (5µM) + this compound (2µM) | Significant depletion of pyrimidine metabolites[1][3] |
In Vivo Efficacy in a Pancreatic Cancer Mouse Model
In an aggressive, immunocompetent orthotopic mouse model of pancreatic cancer, the combination of targeting both DHODH and ENT1 (the target of this compound) resulted in a dramatic suppression of tumor growth and prolonged survival of the mice[1][2][3].
Antagonistic Effects of this compound with Gemcitabine
In stark contrast to its synergy with brequinar, this compound exhibits an antagonistic relationship with the commonly used pancreatic cancer chemotherapeutic, gemcitabine.
Mechanism of Antagonism
Gemcitabine is a nucleoside analog that requires transport into the cell to exert its cytotoxic effects. This cellular uptake is primarily mediated by ENT1[4][5][6]. By inhibiting ENT1, this compound effectively blocks the entry of gemcitabine into cancer cells, thereby reducing its efficacy[3]. This highlights the critical importance of understanding the mechanism of action of combination therapies, as targeting ENT1 can have opposing effects depending on the partner drug.
Experimental Protocols
Cell Viability Assay
-
Assay: CellTiter-Glo® Luminescent Cell Viability Assay.
-
Procedure:
-
Pancreatic cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with vehicle, brequinar, this compound, or the combination at specified concentrations.
-
After 72 hours of incubation, CellTiter-Glo® reagent was added to each well.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.
-
Data was normalized to vehicle-treated controls.
-
Metabolomic Analysis
-
Procedure:
-
S2-013 pancreatic cancer cells were treated with vehicle, brequinar (5µM), this compound (2µM), or the combination for 8 hours.
-
Metabolites were extracted from the cells.
-
Liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) was used to identify and quantify polar metabolites.
-
Principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA) were used to analyze the metabolic profiles of the different treatment groups.
-
Conclusion
This compound demonstrates a strong synergistic relationship with the DHODH inhibitor brequinar in pancreatic cancer models by simultaneously blocking the de novo and salvage pathways of pyrimidine synthesis. This combination presents a promising therapeutic strategy, particularly for tumors resistant to DHODH inhibition alone. Conversely, the inhibitory effect of this compound on ENT1 leads to antagonism when combined with gemcitabine, as it prevents the uptake of this nucleoside analog. These findings underscore the importance of a detailed mechanistic understanding when designing combination therapies to ensure synergistic, rather than antagonistic, outcomes. The dual blockade of pyrimidine synthesis with this compound and brequinar warrants further investigation as a potential treatment for pancreatic cancer.
References
- 1. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 4. academic.oup.com [academic.oup.com]
- 5. hENT1 Predicts Benefit from Gemcitabine in Pancreatic Cancer but Only with Low CDA mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hENT1 expression is predictive of gemcitabine outcome in pancreatic cancer: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro to In Vivo Correlation of CNX-774 Activity: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activity of CNX-774, a molecule with a novel mechanism of action relevant to cancer therapy. Initially investigated as a Bruton's tyrosine kinase (BTK) inhibitor, recent studies have unveiled its potent activity as an Equilibrative Nucleoside Transporter 1 (ENT1) inhibitor. This finding has significant implications for its therapeutic application, particularly in combination with dihydroorotate dehydrogenase (DHODH) inhibitors for the treatment of pancreatic cancer.
This guide will objectively compare the performance of this compound with other ENT1 inhibitors, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and extension of these findings.
Redefining this compound: From BTK to ENT1 Inhibition
Initial research focused on this compound as a BTK inhibitor. However, a pivotal study by Mullen et al. (2022) revealed that the synergistic anticancer effect of this compound with the DHODH inhibitor brequinar (BQ) in pancreatic ductal adenocarcinoma (PDAC) cell lines is independent of BTK.[1][2] The study demonstrated that this compound functions as a potent inhibitor of ENT1, a key transporter responsible for the salvage of extracellular nucleosides.
By blocking ENT1, this compound prevents cancer cells from circumventing the effects of DHODH inhibition through the nucleoside salvage pathway. This dual blockade of both the de novo and salvage pathways for pyrimidine synthesis leads to profound nucleotide depletion and, consequently, cancer cell death.[1][2]
Data Presentation: A Comparative Analysis of ENT1 Inhibitors
The following tables summarize the available quantitative data for this compound and other known ENT1 inhibitors. It is important to note that a direct IC50 value for this compound's inhibition of ENT1 is not yet publicly available. Its potency is inferred from functional assays demonstrating the reversal of brequinar resistance.
Table 1: In Vitro Activity of ENT1 Inhibitors
| Compound | Target(s) | IC50 (ENT1) | Cell Line(s) | Key Findings | Reference(s) |
| This compound | ENT1 (Primary), BTK (Secondary) | Not Reported | Pancreatic Cancer Cell Lines (e.g., S2-013, KPC) | Synergistically enhances the cytotoxicity of the DHODH inhibitor brequinar by blocking uridine salvage. | Mullen et al., 2022[1][2] |
| Dipyridamole | ENT1, ENT2, PDE | ~1-10 µM | Various | Synergistic with brequinar in colon and pancreatic cancer cell lines. | Cuthbertson et al., 2020[3][4][5] |
| S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) | ENT1 (High Affinity) | Nanomolar range | Various | Potent and selective ENT1 inhibitor, often used as a research tool. | Various |
| EOS-984 | ENT1 | IC50: 1.5 nM (binding), 2 nM (uridine uptake) | T-cells, MDA-MB-231 | Potent and selective ENT1 inhibitor in preclinical development for oncology. | Itheos Therapeutics, 2024[6] |
| Lorlatinib | ALK, ROS1, ENT1 | IC50: ~2.5 µM | HAP1 ENT2-KO | Approved ALK/ROS1 inhibitor with off-target ENT1 inhibitory activity. | Solomon et al., 2020[7] |
Table 2: In Vivo Activity of this compound in Combination with Brequinar in a Pancreatic Cancer Mouse Model
| Treatment Group | Tumor Growth Inhibition | Median Survival | Key Findings | Reference(s) |
| Vehicle | - | ~25 days | Control group showed rapid tumor progression. | Mullen et al., 2022[1] |
| Brequinar (BQ) | Moderate | ~30 days | Single-agent BQ showed modest efficacy. | Mullen et al., 2022[1] |
| ENT1 Knockout + BQ | Significant | ~45 days | Genetic ablation of ENT1 phenocopies this compound and significantly enhances BQ efficacy, prolonging survival. | Mullen et al., 2022 [1] |
Note: The in vivo data for this compound in combination with brequinar is presented qualitatively based on the graphical data from the source publication. Specific quantitative tumor volume and survival data were not available.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Pyrimidine synthesis pathways and points of inhibition.
Caption: Workflow for in vitro to in vivo correlation studies.
Caption: Logic of synergistic lethality.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound's activity.
Cell Viability Assays
-
Objective: To determine the cytotoxic effects of single agents and combinations on cancer cell lines.
-
Methodology:
-
Seed pancreatic cancer cells (e.g., S2-013, KPC) in 96-well plates at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of this compound, brequinar, or the combination of both. Include a vehicle-only control.
-
Incubate the cells for 72 hours.
-
Assess cell viability using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control and plot dose-response curves to determine IC50 values. Synergy can be calculated using methods such as the Bliss independence model or the Chou-Talalay method.
-
Nucleoside Uptake Assays
-
Objective: To measure the inhibition of ENT1-mediated nucleoside transport by this compound.
-
Methodology:
-
Culture pancreatic cancer cells to confluency in 24-well plates.
-
Wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with various concentrations of this compound or a known ENT1 inhibitor (e.g., NBMPR) for a specified time.
-
Initiate the uptake by adding a solution containing a radiolabeled nucleoside (e.g., ³H-uridine) for a short period (e.g., 1-5 minutes).
-
Terminate the uptake by rapidly washing the cells with ice-cold transport buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Normalize the uptake to the total protein content in each well.
-
Calculate the percent inhibition of uptake at each concentration of the inhibitor to determine the IC50 value.
-
In Vivo Efficacy Studies in an Orthotopic Pancreatic Cancer Mouse Model
-
Objective: To evaluate the anti-tumor efficacy of the this compound and brequinar combination in a relevant preclinical model.
-
Methodology:
-
Surgically implant pancreatic cancer cells (e.g., KPC cells, which are derived from a genetically engineered mouse model of PDAC) into the pancreas of syngeneic mice (e.g., C57BL/6).
-
Allow the tumors to establish for a set period (e.g., 7-10 days).
-
Randomize the mice into treatment groups: vehicle control, this compound alone, brequinar alone, and the combination of this compound and brequinar.
-
Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitor tumor growth over time using a non-invasive imaging modality (e.g., high-resolution ultrasound or bioluminescence imaging if the cells are engineered to express luciferase).
-
Measure tumor volume at regular intervals.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
Continue the study until a predetermined endpoint is reached (e.g., tumor volume reaches a certain size, or the mice show signs of distress).
-
Perform survival analysis to compare the lifespan of mice in the different treatment groups.
-
At the end of the study, tumors can be excised for histological and molecular analysis.
-
Conclusion
The re-characterization of this compound as a potent ENT1 inhibitor has opened up a new therapeutic avenue for its development, particularly in combination with DHODH inhibitors. The available in vitro and in vivo data strongly support the synergistic anti-cancer activity of the this compound and brequinar combination in pancreatic cancer models. This guide provides a framework for researchers to understand the mechanism of action of this compound, compare its activity with other ENT1 inhibitors, and design further experiments to explore its full therapeutic potential. Further studies are warranted to determine the precise IC50 of this compound for ENT1 and to conduct more extensive preclinical evaluations of its combination with DHODH inhibitors in various cancer types.
References
- 1. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brequinar and dipyridamole in combination exhibits synergistic antiviral activity against SARS-CoV-2 in vitro: Rationale for a host-acting antiviral treatment strategy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Itheos Therapeutics presents work behind discovery of EOS-984, a potentially first-in-class ENT1 inhibitor | BioWorld [bioworld.com]
- 7. First-Line Lorlatinib Shows “Astonishing Results” in Patients with ALK-Positive NSCLC | Value-Based Cancer Care [valuebasedcancer.com]
Unraveling the Metabolic Maze: A Comparative Guide to CNX-774 and Other ENT1 Blockers
For researchers, scientists, and drug development professionals, understanding the nuanced metabolic impact of Equilibrative Nucleoside Transporter 1 (ENT1) inhibitors is critical for advancing therapeutic strategies, particularly in oncology and metabolism. This guide provides an objective comparison of the metabolic effects of the novel ENT1 inhibitor CNX-774 against other established ENT1 blockers, supported by experimental data and detailed methodologies.
This document synthesizes findings from preclinical studies to illuminate the distinct and overlapping metabolic consequences of inhibiting ENT1, a key gateway for nucleoside transport across cell membranes. The data presented herein is crucial for informing the selection and development of targeted therapies that exploit metabolic vulnerabilities.
Executive Summary of Comparative Metabolic Effects
The inhibition of ENT1 profoundly impacts cellular metabolism, primarily by disrupting the salvage pathway for pyrimidine and purine synthesis. This forces cells to rely on the de novo synthesis pathways, creating a therapeutic vulnerability when combined with inhibitors of these pathways. While all ENT1 blockers share this fundamental mechanism, the extent and specific downstream metabolic consequences can vary.
This compound has been notably characterized for its potent synergy with dihydroorotate dehydrogenase (DHODH) inhibitors in pancreatic cancer models.[1][2][3] This combination leads to a profound depletion of pyrimidine nucleotides, ultimately causing cell viability loss and pyrimidine starvation in cancer cells that are resistant to DHODH inhibition alone.[1][2] In contrast, this compound as a single agent demonstrates minimal impact on pyrimidine levels, highlighting its specific role in blocking the salvage pathway that compensates for the inhibition of de novo synthesis.[1]
Other ENT1 inhibitors, such as dipyridamole, have also shown synergistic effects with DHODH inhibitors in other cancer types like acute myeloid leukemia (AML), leading to "metabolic lethality".[4][5] Dipyridamole's metabolic effects extend beyond nucleoside transport, with studies indicating it can also influence glucose uptake and the mevalonate pathway.[6][7] S-(4-Nitrobenzyl)-6-thioinosine (NBTI), a high-affinity ENT1 ligand, has been instrumental in elucidating the role of adenosine signaling but has less characterized broad metabolic effects in the context of cancer metabolism compared to this compound and dipyridamole.[8][9]
Quantitative Data Comparison
The following tables summarize the quantitative metabolic effects of this compound and other ENT1 blockers based on available preclinical data. It is important to note that these data are derived from different studies with varying experimental systems.
Table 1: Comparative Effects on Nucleotide Metabolism
| Compound | Model System | Key Metabolic Effect | Quantitative Finding | Reference |
| This compound | Pancreatic Ductal Adenocarcinoma (PDAC) cell lines (S2-013) | In combination with a DHODH inhibitor (Brequinar), causes profound pyrimidine nucleotide depletion. | Significant depletion of pyrimidine metabolites (e.g., UTP, CTP) compared to DHODH inhibitor alone. This compound alone has little impact on pyrimidine levels. | [1] |
| Dipyridamole | Human tumor cell lines (U87MG and SKNMC) | Inhibition of nucleoside uptake. | >80% inhibition of adenosine, thymidine, and uridine uptake at 1 µM. | [10] |
| Dipyridamole | Acute Myeloid Leukemia (AML) cell lines | Synergistic metabolic lethality with DHODH inhibitors. | Combination unaffected by physiological uridine concentrations, suggesting potent salvage pathway blockade. | [4][5] |
| NBTI | Porcine and Human Coronary Smooth Muscle cells | Inhibition of adenosine uptake. | IC50 of 0.08 µM (porcine) and 0.1 µM (human). | [11] |
Table 2: Other Reported Metabolic Effects
| Compound | Model System | Metabolic Pathway Affected | Quantitative Finding | Reference |
| Dipyridamole | Patients with single-vessel coronary artery disease | Myocardial Glucose Uptake | Increased myocardial glucose uptake in areas with diminished coronary vasodilatory capacity. | [6] |
| Dipyridamole | Multiple Myeloma and AML cell lines | Mevalonate Pathway | Potentiates statin-induced anticancer activity by blunting the feedback upregulation of HMGCR and HMGCS1. | [7] |
| NBTI | Rat forebrain ischemia model | Adenosine Metabolism | Did not cause statistically significant increases in ischemic adenosine levels, though a trend was observed. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in this guide.
Metabolomic Analysis of this compound Effects in Pancreatic Cancer Cells
-
Cell Culture and Treatment: S2-013 pancreatic cancer cells were treated with vehicle, Brequinar (BQ; 5µM), this compound (2µM), or the combination for 8 hours.
-
Metabolite Extraction: Cells were washed with ice-cold saline, and metabolites were extracted using 80% methanol.
-
LC-MS/MS Analysis: Polar metabolites were analyzed using a QExactive Plus Orbitrap mass spectrometer coupled to a Vanquish Horizon UHPLC system.
-
Data Analysis: Principal component analysis (PCA), partial least squares discriminant analysis (PLS-DA), and volcano plot analysis were used to identify differentially altered metabolites.[1]
Nucleoside Uptake Inhibition Assay with Dipyridamole
-
Cell Culture: U87MG glioblastoma and SKNMC neuroblastoma cells were cultured.
-
Treatment: Cells were grown in the presence of dipyridamole at various concentrations (e.g., 1 µM).
-
Nucleoside Incorporation: Radiolabeled nucleosides (adenosine, thymidine, uridine) were added to the culture medium.
-
Measurement: The amount of incorporated radiolabeled nucleoside into the cells was quantified to determine the percentage of uptake inhibition compared to control cells.[10]
Adenosine Uptake Kinetics with NBTI
-
Cell Isolation: Smooth muscle cells were freshly dissociated from porcine coronary arteries or cultured from human coronary arteries.
-
Adenosine Uptake Assay: Cells were incubated with radiolabeled adenosine in the presence or absence of varying concentrations of NBTI.
-
Kinetic Analysis: The rate of adenosine transport was measured, and kinetic parameters (Vmax and Km) were determined. The half-maximal inhibitory concentration (IC50) of NBTI was calculated from concentration-response curves.[11]
Visualizing the Mechanism of Action
Diagrams generated using Graphviz illustrate the key signaling pathways and experimental workflows discussed.
Caption: ENT1 inhibition blocks the nucleoside salvage pathway, sensitizing cells to DHODH inhibitors.
Caption: Workflow for assessing the metabolic effects of ENT1 inhibitors in cancer cells.
References
- 1. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dipyridamole-induced increased glucose uptake in patients with single-vessel coronary artery disease assessed with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immediate utility of two approved agents to target both the metabolic mevalonate pathway and its restorative feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of nitrobenzylthioinosine on neuronal injury, adenosine levels, and adenosine receptor activity in rat forebrain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of dipyridamole on growth, nucleoside incorporation, and platelet-activating capability in the U87MG and SKNMC human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of an NBTI-sensitive equilibrative nucleoside transporter in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Transcriptional Landscape: A Comparative Analysis of CNX-774 and Other BTK Inhibitors
A new generation of targeted therapies is reshaping the landscape of B-cell malignancy treatment. Among these, Bruton's tyrosine kinase (BTK) inhibitors have demonstrated remarkable efficacy. This guide provides a detailed comparison of the differential gene expression profiles induced by CNX-774, a novel dual inhibitor, and other prominent BTK inhibitors. We delve into the unique molecular signature of this compound, arising from its dual-action mechanism, and present supporting experimental data and protocols for researchers, scientists, and drug development professionals.
This compound distinguishes itself from other BTK inhibitors through its dual inhibitory function. Initially developed as a covalent BTK inhibitor, it has also been identified as a potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1), a mechanism independent of its BTK-targeting activity.[1][2][3][4] This dual engagement results in a unique gene expression signature that sets it apart from conventional BTK inhibitors such as ibrutinib and acalabrutinib (covalent inhibitors) and pirtobrutinib (a non-covalent inhibitor).
Differential Gene Expression: A Tale of Two Targets
The primary mechanism of action for all BTK inhibitors is the disruption of the B-cell receptor (BCR) signaling pathway, a critical cascade for the survival and proliferation of malignant B-cells.[5][6] Inhibition of BTK leads to the downregulation of downstream signaling molecules, most notably impacting the NF-κB pathway, which controls the transcription of numerous genes involved in cell survival, proliferation, and inflammation.[5][6][7][8][9]
However, the additional inhibition of ENT1 by this compound introduces a distinct layer of transcriptional regulation. ENT1 is crucial for the transport of nucleosides into the cell, which are essential for DNA and RNA synthesis.[10] By blocking ENT1, this compound can disrupt nucleotide metabolism, leading to a gene expression profile not observed with inhibitors that solely target BTK.[10][11] This can be particularly relevant in the tumor microenvironment, where adenosine accumulation can suppress T-cell function. ENT1 inhibition can restore pyrimidine nucleotide synthesis in T-cells, thereby enhancing anti-cancer immune responses.[11]
Comparative Gene Expression Summary
The following table summarizes the anticipated differential gene expression changes based on the known mechanisms of this compound and other BTK inhibitors. The data is compiled from multiple studies on BTK and ENT1 inhibition.
| Gene Category | This compound | Other BTK Inhibitors (Ibrutinib, Acalabrutinib, Pirtobrutinib) | Rationale |
| BCR Signaling Pathway Genes | Downregulated | Downregulated | Direct consequence of BTK inhibition, affecting downstream targets like PLCγ2, ERK, and ultimately NF-κB.[5][6] |
| NF-κB Target Genes | Downregulated | Downregulated | BTK is a key activator of the canonical NF-κB pathway in B-cells.[5][6][7][8][9] |
| Cell Proliferation & Survival Genes (e.g., Cyclins, BCL2 family) | Downregulated | Downregulated | NF-κB and other BTK-downstream pathways regulate the expression of genes critical for cell cycle progression and apoptosis resistance. |
| Chemokine & Adhesion Molecule Genes | Downregulated | Downregulated | BTK signaling influences B-cell trafficking and adhesion to the microenvironment. |
| Nucleoside Metabolism & Salvage Pathway Genes | Altered | No direct effect | Unique to this compound due to its potent inhibition of ENT1, affecting the uptake of nucleosides like uridine.[1][2][3][4] |
| T-cell Function & Metabolism Genes | Potentially Upregulated | No direct effect | ENT1 inhibition can restore pyrimidine synthesis in adenosine-suppressed T-cells, potentially enhancing their anti-tumor activity.[11] |
| Genes related to Adenosine Signaling | Altered | No direct effect | By blocking adenosine reuptake, ENT1 inhibitors increase extracellular adenosine, which can trigger various signaling pathways.[10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the point of inhibition by BTK inhibitors.
Caption: Mechanism of ENT1 inhibition by this compound, impacting nucleoside transport and metabolism.
Caption: General experimental workflow for comparative gene and protein expression analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key techniques used in differential gene expression and protein analysis.
RNA Isolation and qRT-PCR for Gene Expression Analysis
Objective: To quantify the mRNA levels of specific genes of interest.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells at a desired density and treat with this compound or other BTK inhibitors at various concentrations for a specified time course. Include a vehicle-treated control group.
-
RNA Isolation: Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using a real-time PCR system (e.g., CFX96 Real-Time System, Bio-Rad) with a suitable qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad) and gene-specific primers.
-
Data Analysis: Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative gene expression using the ΔΔCt method.[12][13][14][15]
RNA-Sequencing for Global Transcriptome Analysis
Objective: To obtain a comprehensive, unbiased profile of gene expression changes.
Protocol:
-
Sample Preparation: Isolate high-quality total RNA as described above. Ensure RNA integrity is high (RIN > 8) as determined by a bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from the isolated RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Perform quality control of the raw sequencing reads. Align the reads to a reference genome. Quantify gene expression levels (e.g., as transcripts per million - TPM). Perform differential gene expression analysis between treatment groups and control.[16][17][18][19]
Western Blotting for Protein Expression Analysis
Objective: To detect and quantify the levels of specific proteins.
Protocol:
-
Protein Lysate Preparation: Harvest treated and control cells, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[1][20][21][22]
-
SDS-PAGE and Protein Transfer: Denature protein lysates by boiling in Laemmli buffer. Separate proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][20][21][22]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1][20][21][22]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).[1][20][21][22]
Conclusion
This compound presents a unique pharmacological profile by targeting both BTK and ENT1. This dual inhibition is predicted to induce a more complex and potentially more potent anti-cancer effect compared to inhibitors that solely target BTK. The differential gene expression profile of this compound, characterized by the modulation of both BCR/NF-κB signaling and nucleoside metabolism pathways, warrants further investigation. The experimental protocols provided herein offer a framework for researchers to explore these differences and further elucidate the therapeutic potential of this novel compound. This comparative guide underscores the importance of understanding the complete mechanistic profile of a drug to predict its biological effects and clinical efficacy.
References
- 1. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. Inhibition of ENT1 relieves intracellular adenosine-mediated T cell suppression in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. elearning.unite.it [elearning.unite.it]
- 14. Monitoring gene expression: quantitative real-time rt-PCR [pubmed.ncbi.nlm.nih.gov]
- 15. eu.idtdna.com [eu.idtdna.com]
- 16. Cancer Transcriptome Analysis with RNA-Seq [illumina.com]
- 17. Experimental Considerations for Single-Cell RNA Sequencing Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Tutorial: guidelines for the experimental design of single-cell RNA sequencing studies | Semantic Scholar [semanticscholar.org]
- 19. RNA-Seq in Cancer Research: Driving Precision Medicine Forward [lexogen.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
- 22. cusabio.com [cusabio.com]
CNX-774: A Tale of Two Targets - Unraveling its Specificity for BTK and ENT1
A deep dive into the dual inhibitory nature of CNX-774 reveals a complex profile, with profound implications for its therapeutic application. Initially developed as a potent, irreversible inhibitor of Bruton's tyrosine kinase (BTK), subsequent research has unveiled a significant and functionally independent role as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1). This comparison guide synthesizes the available data to provide researchers, scientists, and drug development professionals with a comprehensive assessment of this compound's specificity for these two critical targets.
Quantitative Assessment of Inhibitory Potency
| Target | Assay Type | Inhibitor | IC50 Value | Reference |
| BTK | Biochemical | This compound | <1 nM | [1][2] |
| BTK | Cellular | This compound | 1-10 nM | [2] |
| ENT1 | Functional (Uridine Uptake) | This compound | Inhibition demonstrated, but a specific IC50 value is not provided in the primary literature. | [3] |
Note: The functional inhibition of ENT1 by this compound has been demonstrated to be potent enough to elicit significant downstream cellular effects, phenocopying ENT1 knockout in cancer cell models[3].
Unraveling the Dual-Action Mechanism
This compound's interaction with BTK and ENT1 involves distinct mechanisms and has different downstream consequences. Understanding these pathways is crucial for interpreting experimental results and predicting in vivo effects.
BTK Signaling Pathway Inhibition
This compound irreversibly binds to the cysteine 481 residue in the active site of BTK, a key kinase in the B-cell receptor (BCR) signaling pathway. This covalent modification effectively blocks the kinase activity of BTK, thereby inhibiting downstream signaling cascades that are crucial for B-cell proliferation, survival, and activation.
References
Unraveling the Dual Efficacy of CNX-774: A Comparative Analysis in Pancreatic Cancer Research
A recent paradigm shift in the understanding of the preclinical drug CNX-774 has revealed a novel mechanism of action with significant implications for pancreatic cancer therapy. Originally developed as a Bruton tyrosine kinase (BTK) inhibitor, new research has illuminated its potent activity as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1). This discovery positions this compound as a compelling agent in combination therapies, particularly with dihydroorotate dehydrogenase (DHODH) inhibitors.
This guide provides a comprehensive comparison of this compound with alternative therapeutic strategies, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the multifaceted therapeutic potential of this molecule.
This compound as a BTK Inhibitor: A Comparative Overview
This compound was initially designed as an irreversible and selective BTK inhibitor, with a potent half-maximal inhibitory concentration (IC50) of less than 1 nM in biochemical assays and between 1-10 nM in cellular assays. In the context of its BTK-inhibitory function, a study compared its activity with the clinically approved BTK inhibitors ibrutinib and acalabrutinib. The key finding was that neither ibrutinib nor acalabrutinib could replicate the sensitizing effect to the DHODH inhibitor brequinar (BQ) that was observed with this compound in pancreatic ductal adenocarcinoma (PDAC) cell lines.[1] Furthermore, the study noted that the relevant PDAC cell lines, S2-013 and KPC 1245, did not express BTK, suggesting that the observed synergistic effect was independent of BTK inhibition.[1]
| Inhibitor | Type | BTK IC50 (biochemical) | BTK IC50 (cellular) | Synergistic with Brequinar in PDAC cells? |
| This compound | Irreversible | < 1 nM | 1-10 nM | Yes |
| Ibrutinib | Irreversible | Not specified in direct comparison | Not specified in direct comparison | No |
| Acalabrutinib | Irreversible | Not specified in direct comparison | Not specified in direct comparison | No |
The Novel Role of this compound as an ENT1 Inhibitor in Combination Therapy
The pivotal discovery surrounding this compound is its ability to inhibit ENT1, a transporter responsible for the uptake of extracellular nucleosides.[1] This inhibition is crucial in the context of resistance to DHODH inhibitors like brequinar. Pancreatic cancer cells can evade the effects of DHODH inhibitors by salvaging extracellular uridine through ENT1 to replenish their pyrimidine pools. By blocking ENT1, this compound effectively shuts down this salvage pathway, rendering the cancer cells highly susceptible to DHODH inhibition.[1]
Comparative Efficacy of Brequinar Monotherapy vs. Brequinar + this compound Combination
Experimental data demonstrates a profound synergistic effect when this compound is combined with brequinar in BQ-resistant pancreatic cancer cell lines.
| Treatment Group | Cell Viability | Pyrimidine Nucleotide Levels | In Vivo Tumor Growth (Mouse Model) |
| Vehicle | No significant change | Baseline | Progressive tumor growth |
| Brequinar (BQ) alone | Modest reduction in proliferation | Modest depletion | Slowed tumor growth |
| This compound alone | No significant change | No significant change | Not reported as monotherapy |
| BQ + this compound | Profound loss of cell viability | Profound depletion | Dramatically suppressed tumor growth and prolonged survival |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Pyrimidine synthesis pathways and points of inhibition.
Caption: High-throughput screening workflow to identify BQ sensitizers.
Detailed Experimental Protocols
The following are summaries of the key experimental methodologies employed in the studies of this compound.
Cell Viability Assay
Pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., S2-013, KPC 1245) were seeded in 96-well plates. After allowing the cells to adhere, they were treated with vehicle, brequinar (BQ) alone (e.g., 5µM), this compound alone (e.g., 2µM), or a combination of BQ and this compound for a specified period (e.g., 72 hours). Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and data were normalized to the vehicle-treated control group.
LC-MS/MS-Based Metabolomic Analysis
S2-013 cells were treated with vehicle, BQ (5μM), this compound (2μM), or the combination for 8 hours.[1] Following treatment, cells were harvested, and polar metabolites were extracted. The extracts were then analyzed by liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS). The resulting data was processed to identify and quantify metabolites. Statistical analyses, such as principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA), were used to identify significant differences in metabolite levels between the treatment groups.[1]
In Vivo Tumor Growth Study (Orthotopic Mouse Model)
An aggressive, immunocompetent pancreatic cancer mouse model was utilized.[1] Tumor cells were surgically implanted into the pancreas of the mice. Once tumors were established, mice were randomized into treatment groups: vehicle, brequinar alone, and the combination of brequinar and this compound. Tumor growth was monitored over time using methods such as bioluminescence imaging or caliper measurements. At the end of the study, tumors were excised and weighed. Kaplan-Meier survival analysis was performed to assess the impact of the treatments on overall survival.[1]
Immunoblotting
To determine the expression of BTK, PDAC cell lines S2-013 and KPC 1245 were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody specific for BTK. After washing, the membrane was incubated with a secondary antibody conjugated to horseradish peroxidase. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Conclusion
The research into this compound showcases a fascinating example of drug repurposing based on a newly discovered mechanism of action. While its efficacy as a standalone BTK inhibitor in pancreatic cancer is questionable due to the lack of target expression, its role as an ENT1 inhibitor presents a highly promising therapeutic strategy when combined with DHODH inhibitors. The synergistic effect of this compound and brequinar in overcoming resistance in pancreatic cancer models provides a strong rationale for further preclinical and clinical investigation of this combination therapy. This guide highlights the importance of understanding the complete pharmacological profile of a drug, which can unveil novel and potent therapeutic opportunities.
References
Safety Operating Guide
Proper Disposal of CNX-774: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the Bruton's tyrosine kinase (BTK) inhibitor, CNX-774, is critical for maintaining laboratory safety and environmental protection. This document outlines the necessary procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste, including pure compounds, contaminated labware, and solutions. Adherence to these protocols is imperative due to the compound's inherent hazardous properties.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be managed as hazardous waste from the point of generation through to its final disposal. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited and can lead to significant environmental damage and regulatory non-compliance.[2][3]
Summary of this compound Hazard and Disposal Information
For quick reference, the key quantitative and qualitative data regarding the handling and disposal of this compound are summarized in the table below.
| Parameter | Value/Instruction | Citation |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent). | [1] |
| Recommended Disposal Method | Collection by a licensed hazardous waste disposal facility. | [1][2] |
Step-by-Step Disposal Protocol for this compound
The following procedures provide a detailed methodology for the safe disposal of various forms of this compound waste. These steps are based on general best practices for handling potent, cytotoxic, and environmentally hazardous chemical waste in a laboratory setting.[4][5][6][7]
Waste Segregation and Collection
Proper segregation at the point of generation is the first and most critical step. Never mix this compound waste with non-hazardous trash or other chemical waste streams unless they are compatible.
-
Solid Waste:
-
Bulk this compound: Unused or expired pure compound (powder).
-
Contaminated Labware: Items with significant visible residue of this compound, such as weigh boats, spatulas, and reaction vessels.
-
Contaminated PPE: Gloves, gowns, and other personal protective equipment that are grossly contaminated.
-
Collection: Place all solid waste into a designated, leak-proof, and puncture-resistant container clearly labeled as "Hazardous Waste: this compound (Cytotoxic/Aquatic Toxin)".[3][7] Many institutions utilize a specific "black box" system for bulk chemotherapy or cytotoxic waste.[7][8]
-
-
Liquid Waste:
-
Unused Solutions: Stock solutions or experimental solutions containing this compound.
-
Contaminated Solvents: Solvents used to rinse glassware or equipment that came into contact with this compound.
-
Collection: Collect all liquid waste in a dedicated, shatter-resistant, and leak-proof container (plastic is often preferred) with a secure screw-top cap.[2] The container must be compatible with the solvents used. Do not mix aqueous waste with organic solvent waste.[9] Label the container clearly with "Hazardous Waste: this compound" and list all chemical components, including solvents and their approximate percentages.[2]
-
-
"Trace" Contaminated Items (RCRA Empty):
-
Containers are considered "RCRA empty" if all contents have been removed by normal means and no more than 3% of the original weight remains.[8] This includes items like empty vials, IV bags, and tubing with only a residual amount of the drug.[8]
-
Collection: While practices vary, these items are often disposed of in a designated "trace" chemotherapy waste container (often yellow).[8] Consult your institution's specific guidelines.
-
Labeling and Storage
Proper labeling and temporary storage are essential for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., harmful, environmental hazard).[2] The date of waste generation should also be included.[2]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is close to the point of generation and under the control of laboratory personnel.[4][5] The storage area must have secondary containment to prevent spills from reaching drains.[4] Ensure that incompatible wastes are segregated.[4]
Arranging for Disposal
Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Contact EHS: Do not attempt to dispose of the waste yourself. Follow your institution's established procedures for requesting a hazardous waste pickup.[2][4][5]
-
Documentation: Complete any required waste manifests or pickup request forms accurately, providing all necessary information about the waste composition.[2]
-
Final Disposal: The EHS department or contractor will transport the waste to a licensed treatment, storage, and disposal facility (TSDF) where it will be managed in an environmentally sound manner, typically through high-temperature incineration.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the segregation, collection, and disposal of this compound waste.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Chemotherapy Waste Management, Treatment, and Disposal [malsparo.com]
- 7. web.uri.edu [web.uri.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
